molecular formula C7H6F3NO2 B2894685 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide CAS No. 1706436-82-9

2-Methyl-4-(trifluoromethyl)furan-3-carboxamide

Cat. No.: B2894685
CAS No.: 1706436-82-9
M. Wt: 193.125
InChI Key: SBJMHNJMBRAJMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(trifluoromethyl)furan-3-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery, particularly for researchers investigating novel antiviral and anti-infective agents. While direct biological data for this specific compound is limited, its core structure is part of a well-studied class of furan-carboxamide derivatives. These derivatives have been identified as potent inhibitors of lethal influenza viruses, such as the H5N1 strain, demonstrating that the furan-carboxamide scaffold is a privileged structure for antiviral development . Systematic structure-activity relationship (SAR) studies on similar compounds reveal that substitutions on the furan ring, including methyl and trifluoromethyl groups, have a significant influence on biological activity, guiding the optimization of potency and selectivity . Furthermore, structurally related compounds based on a 2-methyl-3-carboxylnaphthofuran quinone framework have shown promising in vitro antiplasmodial activity against Plasmodium falciparum , the parasite responsible for malaria, highlighting the potential of furan-based compounds in antiparasitic research . The presence of the trifluoromethyl group is a common bioisostere in modern drug design, often used to improve a molecule's metabolic stability, lipophilicity, and binding affinity. This makes 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide a valuable building block for researchers synthesizing and screening novel compounds for biological activity. It is intended for use in hit-to-lead optimization campaigns and as a key intermediate in organic synthesis. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-3-5(6(11)12)4(2-13-3)7(8,9)10/h2H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJMHNJMBRAJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CO1)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide, a key structural motif in medicinal chemistry. The synthesis is strategically designed around the construction of the core furan scaffold via the Feist-Benary furan synthesis, followed by functional group manipulations to yield the target carboxamide. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, underpinned by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of Fluorinated Furan Scaffolds

The incorporation of fluorine and trifluoromethyl groups into heterocyclic frameworks is a cornerstone of modern drug discovery.[1][2] The trifluoromethyl group, in particular, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.[1] The furan ring system is a prevalent scaffold in numerous natural products and pharmaceuticals, valued for its unique electronic properties and its role as a bioisostere for other aromatic systems. The combination of these two moieties in 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide results in a versatile building block for the synthesis of novel therapeutic agents.

This guide presents a detailed synthetic route, commencing with commercially available starting materials and proceeding through a logical sequence of transformations to afford the target compound with high purity and yield.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide (I), suggests a disconnection at the amide bond, leading back to the key intermediate, 2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid (II). This carboxylic acid can be envisioned as arising from the hydrolysis of the corresponding ester, ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate (III). The core furan ring of ester (III) can be efficiently constructed using the Feist-Benary furan synthesis, a classic and reliable method for the formation of substituted furans from α-halo ketones and β-dicarbonyl compounds.[3][4][5][][7][8][9][10] This leads to readily accessible starting materials: an α-halotrifluoromethyl ketone (IV) and a β-ketoester (V).

Retrosynthetic Pathway

Retrosynthesis target 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide (I) acid 2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid (II) target->acid Amide Formation ester Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate (III) acid->ester Ester Hydrolysis precursors α-Halotrifluoromethyl ketone (IV) + β-Ketoester (V) ester->precursors Feist-Benary Furan Synthesis

Caption: Retrosynthetic analysis of the target molecule.

This strategic approach is advantageous due to the commercial availability and straightforward synthesis of the required precursors, as well as the high-yielding and well-documented nature of the proposed chemical transformations.

Synthesis of Key Intermediate: Ethyl 2-Methyl-4-(trifluoromethyl)furan-3-carboxylate

The construction of the furan ring is achieved via the Feist-Benary synthesis, which involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[3][4][5][][7][8][9][10]

Required Precursors
  • 1,1,1-Trifluoro-2,4-pentanedione: This commercially available β-diketone serves as the source of the trifluoromethyl group and a portion of the furan backbone.[11][12][13][14][15][16][17][18][19]

  • Ethyl 2-chloroacetoacetate: This α-halo-β-ketoester can be synthesized from the readily available ethyl acetoacetate.[2][3][20][21][22]

Experimental Protocol: Feist-Benary Furan Synthesis

This protocol outlines the synthesis of ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate.

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS Number
1,1,1-Trifluoro-2,4-pentanedioneC₅H₅F₃O₂154.09367-57-7
Ethyl 2-chloroacetoacetateC₆H₉ClO₃164.59609-15-4
PyridineC₅H₅N79.10110-86-1
EthanolC₂H₅OH46.0764-17-5
Diethyl ether(C₂H₅)₂O74.1260-29-7
Saturated aq. NaHCO₃NaHCO₃84.01144-55-8
Anhydrous MgSO₄MgSO₄120.377487-88-9

Procedure:

  • To a solution of 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in ethanol, add pyridine (1.2 eq) at room temperature with stirring.

  • To this mixture, add ethyl 2-chloroacetoacetate (1.1 eq) dropwise over 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate.

Reaction Scheme: Feist-Benary Synthesis

Feist-Benary cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 1,1,1-Trifluoro-2,4-pentanedione D Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate A->D + B Ethyl 2-chloroacetoacetate B->D C Pyridine (Base) Ethanol (Solvent) C->D Reflux

Caption: Synthesis of the furan ester via Feist-Benary reaction.

Hydrolysis of the Ester to the Carboxylic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

Experimental Protocol: Ester Hydrolysis

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS Number
Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylateC₉H₉F₃O₃238.16N/A
Sodium hydroxideNaOH40.001310-73-2
EthanolC₂H₅OH46.0764-17-5
WaterH₂O18.027732-18-5
Hydrochloric acid (conc.)HCl36.467647-01-0
Diethyl ether(C₂H₅)₂O74.1260-29-7
Anhydrous MgSO₄MgSO₄120.377487-88-9

Procedure:

  • Dissolve ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0-3.0 eq) in water.

  • Heat the mixture to reflux for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield 2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid as a solid.

Amidation to 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide

The final step is the conversion of the carboxylic acid to the primary amide. Two reliable methods are presented here.

Method A: Acyl Chloride Formation Followed by Amination

This classic two-step, one-pot procedure is highly effective for the synthesis of primary amides.[23][24][25][26]

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS Number
2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acidC₇H₅F₃O₃210.11N/A
Thionyl chlorideSOCl₂118.977719-09-7
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2
Ammonia (aqueous solution, 28-30%)NH₃17.037664-41-7

Procedure:

  • To a solution of 2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Cool the mixture and carefully add it to a cooled (0 °C) concentrated aqueous solution of ammonia.

  • Stir the resulting biphasic mixture vigorously for 1-2 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Method B: Peptide Coupling using EDC and HOBt

This method utilizes common peptide coupling reagents for a mild and efficient one-pot amidation.[1][4][5][27][28]

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS Number
2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acidC₇H₅F₃O₃210.11N/A
EDC hydrochlorideC₈H₁₈ClN₃191.7025952-53-8
HOBtC₆H₅N₃O135.122592-95-2
Ammonium chlorideNH₄Cl53.4912125-02-9
Diisopropylethylamine (DIPEA)C₈H₁₉N129.247087-68-5
Dimethylformamide (DMF)C₃H₇NO73.0968-12-2
Ethyl acetateC₄H₈O₂88.11141-78-6

Procedure:

  • To a solution of 2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid (1.0 eq) in anhydrous dimethylformamide, add EDC hydrochloride (1.2 eq), HOBt (1.2 eq), and ammonium chloride (1.5 eq).

  • Cool the mixture to 0 °C and add diisopropylethylamine (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Overall Synthetic Workflow

Overall_Synthesis start 1,1,1-Trifluoro-2,4-pentanedione + Ethyl 2-chloroacetoacetate ester Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate start->ester Feist-Benary Synthesis (Pyridine, Ethanol, Reflux) acid 2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid ester->acid Ester Hydrolysis (NaOH, EtOH/H₂O, Reflux) amide 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide acid->amide Amidation (e.g., SOCl₂, then NH₃)

Caption: A summary of the synthetic pathway.

Conclusion

The synthesis of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide has been systematically outlined, employing a strategic and efficient approach. The Feist-Benary furan synthesis provides a reliable method for constructing the core heterocyclic scaffold, and subsequent standard transformations afford the target amide in good overall yield. The detailed protocols and discussion of the underlying chemistry within this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to access this valuable building block for their research endeavors.

References

Sources

"2-Methyl-4-(trifluoromethyl)furan-3-carboxamide CAS number and structure"

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide

Executive Summary

2-Methyl-4-(trifluoromethyl)furan-3-carboxamide is a highly specialized heterocyclic building block pivotal to the development of modern agrochemicals and pharmaceuticals[1]. As a primary amide derivative of a substituted furan, it serves as a critical precursor for synthesizing advanced Succinate Dehydrogenase Inhibitor (SDHI) fungicides[2]. This whitepaper provides a comprehensive technical analysis of its structural properties, mechanistic rationale in drug design, and a self-validating synthetic protocol for its preparation.

Chemical Identity and Structural Profiling

The structural architecture of this compound consists of a central furan ring substituted with a methyl group at the C2 position, a primary carboxamide at the C3 position, and a trifluoromethyl (-CF3) group at the C4 position[1].

Table 1: Physicochemical and Structural Properties

PropertyValue
CAS Number 1706436-82-9[1]
Molecular Formula C7H6F3NO2[1]
Molecular Weight 193.12 g/mol [1]
SMILES O=C(N)C1=C(OC=C1C(F)(F)F)C[1]
InChIKey SBJMHNJMBRAJMJ-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 56.23 Ų[1]
LogP 1.71[1]
Hydrogen Bond Donors / Acceptors 1 / 2[1]

Mechanistic Rationale: The Role of the Trifluoromethyl Furan Motif

In the realm of rational drug design, the furan-3-carboxamide core is a privileged scaffold, particularly in the development of SDHI fungicides[2][3]. The specific substitution pattern of this molecule is engineered to optimize both pharmacodynamics and pharmacokinetics:

  • The C3-Carboxamide Linkage: The amide moiety is essential for binding to the ubiquinone-binding site (Q-site) of mitochondrial Complex II[3]. It acts as a hydrogen bond donor/acceptor, mimicking the natural substrate's interaction with the SDHB, SDHC, and SDHD subunits[2].

  • The C4-Trifluoromethyl (-CF3) Group: The incorporation of a -CF3 group dramatically increases the lipophilicity (LogP) of the molecule, enhancing its ability to permeate fungal cell walls and mitochondrial membranes[1]. Furthermore, the strong electron-withdrawing nature of the -CF3 group stabilizes the electron-rich furan ring against oxidative degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the metabolic half-life of the active ingredient.

  • The C2-Methyl Group: This group provides steric complementarity to the hydrophobic pocket of the target enzyme, locking the amide bond into an optimal bioactive conformation.

Synthesis and Experimental Protocols

The synthesis of highly substituted furans is classically achieved via the Feist-Bénary synthesis, a base-catalyzed condensation between an α-halo carbonyl compound and a β-dicarbonyl compound[4]. To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system, incorporating intermediate quality control steps.

Synthesis A Ethyl acetoacetate + 2-Bromo-3,3,3-trifluoropropanal B Ethyl 2-methyl-4-(trifluoromethyl) furan-3-carboxylate A->B Pyridine / Base (Feist-Benary Cyclization) C 2-Methyl-4-(trifluoromethyl) furan-3-carboxylic acid B->C NaOH, EtOH/H2O (Saponification) D 2-Methyl-4-(trifluoromethyl) furan-3-carbonyl chloride C->D SOCl2, Toluene (Chlorination) E 2-Methyl-4-(trifluoromethyl) furan-3-carboxamide (Target: CAS 1706436-82-9) D->E NH3 (aq) (Amidation)

Step-by-step synthesis workflow for 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide.

Step-by-Step Methodology:

  • Feist-Bénary Cyclization:

    • Procedure: Dissolve ethyl acetoacetate (1.0 eq) and 2-bromo-3,3,3-trifluoropropanal (1.1 eq) in anhydrous tetrahydrofuran (THF). Slowly add pyridine (1.5 eq) dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours[4].

    • Causality: Pyridine acts as both a base to generate the enolate of ethyl acetoacetate and an acid scavenger to neutralize the HBr byproduct, driving the cyclocondensation to form the furan ring.

    • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The formation of a new UV-active spot indicates the successful formation of ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate.

  • Saponification:

    • Procedure: Treat the isolated ester with 2M aqueous NaOH in ethanol (1:1 v/v) at 60°C for 4 hours. Acidify the mixture with 1M HCl to pH 2 to precipitate the carboxylic acid.

    • Validation: Filter and dry the precipitate. ^1H-NMR should show the disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) and the appearance of a broad carboxylic acid proton (>10.0 ppm).

  • Chlorination:

    • Procedure: Suspend the carboxylic acid in anhydrous toluene. Add thionyl chloride (SOCl2, 2.0 eq) and a catalytic amount of DMF. Reflux for 3 hours.

    • Causality: DMF catalyzes the formation of the highly reactive Vilsmeier-Haack intermediate, which accelerates the conversion of the acid to the acid chloride.

    • Validation: Concentrate under reduced pressure to remove excess SOCl2. The crude acid chloride is highly reactive and should be used immediately in the next step without further purification.

  • Amidation:

    • Procedure: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM) and add it dropwise to a vigorously stirred solution of aqueous ammonia (28% NH3, excess) at 0°C.

    • Validation & Quality Control: Extract with DCM, wash with brine, dry over Na2SO4, and concentrate. Verify the final product (CAS 1706436-82-9) via LC-MS; the mass spectrum must display a dominant peak at m/z 194.1 [M+H]+[1].

Applications in Agrochemical and Pharmaceutical Development

The primary utility of 2-methyl-4-(trifluoromethyl)furan-3-carboxamide is as a building block for SDHIs. By coupling this primary amide (or its preceding acid chloride) with various substituted anilines or aliphatic amines, researchers can synthesize a vast library of active fungicides[2].

SDHIs operate by blocking the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain[3]. The furan-3-carboxamide derivative acts as a competitive inhibitor at the ubiquinone binding site of Succinate Dehydrogenase (Complex II), halting fungal respiration and ATP production[2][3].

SDHI_Pathway Succinate Succinate ComplexII Complex II (SDH) SDHA SDHB SDHC SDHD Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Release UQ Ubiquinone (CoQ) ComplexII->UQ Electron Transfer UQH2 Ubiquinol (CoQH2) UQ->UQH2 Reduction Inhibitor SDHI Fungicide (Furan-3-carboxamide) Inhibitor->ComplexII Blocks Ubiquinone binding site

Mechanism of action for SDHI fungicides blocking Complex II in the mitochondrial respiratory chain.

References

  • ResearchGate. "Understanding the Scope of Feist-Bénary Furan Synthesis". ResearchGate Publications. Available at:[Link]

  • FRAC. "SDHI Fungicides". Fungicide Resistance Action Committee. Available at:[Link]

  • University of Georgia. "SDHI fungicides and turfgrass disease control: An overview". Turf and Ornamental Pest Management. Available at: [Link]

Sources

"spectroscopic data (NMR, IR, MS) of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide"

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the spectroscopic characterization of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide (CAS No. 1706436-82-9). It is designed for researchers requiring precise structural validation of this fluorinated heterocyclic building block, often utilized in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., kinase inhibitors).

Executive Summary & Compound Profile

2-Methyl-4-(trifluoromethyl)furan-3-carboxamide is a trisubstituted furan derivative characterized by a strongly electron-withdrawing trifluoromethyl (


) group at the C4 position and a carboxamide moiety at C3. The interplay between the electron-rich furan ring and these electron-withdrawing substituents creates a distinct spectroscopic signature essential for quality control and structural elucidation.
PropertyDetail
IUPAC Name 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide
CAS Number 1706436-82-9
Molecular Formula

Molecular Weight 193.12 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; limited solubility in Water

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts (


) are reported in ppm relative to TMS. Coupling constants (

) are in Hz.[1] Data is predicted based on substituent effects and analogous 4-trifluoromethylfuran derivatives.
H NMR (Proton NMR)

Solvent: DMSO-


 (Preferred for amide proton visibility) or 

.
Position

(ppm)
Multiplicity

(Hz)
Assignment & Rationale
H-5 8.15 – 8.35 Quartet (q)

The

-proton is highly deshielded by the adjacent oxygen and the inductive effect of the

group at C4. Fine splitting (quartet) arises from long-range coupling to the fluorine atoms.
NH

7.40 – 7.80 Broad Singlet (br s)-Amide protons. In DMSO-

, these often appear as two distinct broad humps due to restricted rotation around the C-N bond. In

, they may merge or broaden significantly.
CH

2.45 – 2.55 Singlet (s)-The methyl group at C2 is deshielded relative to 2-methylfuran (

2.26) due to the ortho-like electron-withdrawing carboxamide group at C3.

Diagnostic Insight: The presence of a quartet at ~8.2 ppm (H-5) is the most critical diagnostic signal. If this signal appears as a singlet, check for


 decoupling or low resolution; however, the broadening is characteristic of the 

proximity.
C NMR (Carbon-13 NMR)

Solvent: DMSO-



Position

(ppm)
Multiplicity

(Hz)
Assignment
C=O 162.0 – 164.0 Singlet-Amide carbonyl carbon.
C-2 158.0 – 160.0 Singlet-Furan C2 (attached to methyl). Deshielded by oxygen and methyl.
C-5 143.0 – 145.0 Quartet

Furan C5 (

-carbon). Shows weak coupling to

.
CF

122.0 – 124.0 Quartet

Typical trifluoromethyl signal. Large coupling constant is diagnostic.
C-3 115.0 – 118.0 Singlet-Furan C3 (attached to amide). Shielded relative to C2/C5.
C-4 110.0 – 114.0 Quartet

Furan C4 (attached to

). Significant splitting due to direct attachment to the fluorinated carbon.
CH

13.0 – 14.5 Singlet-Methyl carbon.
F NMR (Fluorine NMR)

Solvent: DMSO-


 (Unreferenced or relative to 

)
Signal

(ppm)
MultiplicityAssignment
-CF

-56.0 to -58.0 Doublet (d)The

group typically appears in this region for heteroaromatic rings. It may appear as a doublet (

Hz) due to coupling with the H-5 proton.

Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (

)
IntensityFunctional GroupAssignment
3350 – 3150 Medium, BroadN-H StretchPrimary amide (

) symmetric and asymmetric stretching.
1660 – 1690 StrongC=O StretchAmide I band. Diagnostic for the carboxamide functionality.
1600 – 1620 MediumN-H BendAmide II band.
1100 – 1350 Very StrongC-F StretchMultiple intense bands characteristic of the

group. Usually the strongest peaks in the fingerprint region.
800 – 900 MediumC-H BendOut-of-plane bending of the aromatic furan proton.

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Ion (

    
    ):  m/z 193
    
  • Base Peak: Varies by method, often m/z 177 or 124.

Fragmentation Pathway

The fragmentation logic follows the loss of the amide group and the stability of the fluorinated furan core.

Fragmentation M Molecular Ion [M]+ m/z 193 Frag1 Loss of NH2 [M-NH2]+ m/z 177 M->Frag1 - NH2 (16) Frag2 Loss of CONH2 (Furan Core) m/z 149 M->Frag2 - CONH2 (44) Frag3 Loss of CF3 [M-CF3]+ m/z 124 M->Frag3 - CF3 (69)

Figure 1: Predicted Mass Spectrometry Fragmentation Pathway for 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide.

Experimental Protocols for Characterization

Sample Preparation for NMR
  • Solvent Choice: Use DMSO-

    
      (99.9% D) for the best resolution of amide protons. 
    
    
    
    is acceptable but may cause amide broadening.
  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (common with amide aggregation), filter through a cotton plug into the NMR tube to ensure field homogeneity.

Purity Assessment Workflow

Use this logic flow to determine if your synthesized or purchased batch meets the standard.

PurityCheck Start Sample: 2-Me-4-CF3-Furan-3-amide H1NMR Run 1H NMR (DMSO-d6) Start->H1NMR CheckH5 Check H-5 Signal (~8.2 ppm) H1NMR->CheckH5 IsQuartet Is it a Quartet? CheckH5->IsQuartet Pass1 CF3 Coupling Intact (Proceed) IsQuartet->Pass1 Yes Fail1 Singlet? Check Resolution or 4-H Isomer IsQuartet->Fail1 No CheckMe Check Methyl (C2) (~2.5 ppm) Pass1->CheckMe Final Confirm Structure CheckMe->Final

Figure 2: Rapid NMR Purity Assessment Workflow.

References

  • Sigma-Aldrich. (n.d.). 2-methyl-4-(trifluoromethyl)furan-3-carboxamide Product Detail. Retrieved from (Search CAS: 1706436-82-9).

  • PubChem. (2025).[2] 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid (Precursor Acid). CID 2782183.[2] Retrieved from .

  • Gauthier, J. R., & Mabury, S. A. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy. Analytical Chemistry, 94(7), 3278-3286.
  • BenchChem. (2025). Comparative Spectroscopic Analysis of Furan and its Methylated Isomers. (General reference for furan ring shifts).

Sources

Engineering Metabolic Resilience: The Biological Activity and Therapeutic Potential of Trifluoromethylated Furan Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furan ring is a privileged heterocyclic scaffold ubiquitous in natural products, agrochemicals, and pharmaceuticals. However, its inherent electron-rich diene character often translates to critical metabolic liabilities in drug development—specifically, a high susceptibility to cytochrome P450-mediated oxidative degradation and acid-catalyzed ring opening.

By strategically introducing a trifluoromethyl (


) group at the 

-position (C2 or C5), we fundamentally alter the electronic topography of the furan ring. This technical guide explores the causality behind this synthetic intervention, detailing how

-trifluoromethylated furans exhibit enhanced metabolic stability, superior lipophilicity, and potent biological activities ranging from MCL1 inhibition in oncology to HIV-1 capsid assembly disruption.

Mechanistic Rationale: The "Fluorine Effect" on Furan

As application scientists, we do not simply add functional groups; we engineer molecular behavior. The decision to substitute a hydrogen or methyl group with a


 moiety on a furan ring is driven by three causal mechanisms [1]:
  • Electronic Shielding (The

    
     Effect):  The 
    
    
    
    group exerts a profound electron-withdrawing effect, significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy of the furan ring. This electronic depletion acts as a thermodynamic shield, making the ring highly resistant to electrophilic attack by metabolic enzymes and preventing premature hydrolytic ring-opening in acidic gastric environments.
  • Steric and Lipophilic Optimization: The

    
     moiety possesses a steric volume comparable to an isopropyl group, yet it dramatically increases the partition coefficient (LogP). In structure-activity relationships (SAR), this allows the trifluoromethylated furan to deeply penetrate hydrophobic binding pockets of target proteins (e.g., displacing bound water networks in the MCL1 binding cleft) while maintaining excellent membrane permeability.
    
  • Metabolic Diversion: Traditional alkyl-substituted furans are easily oxidized into reactive, toxic epoxides or unsaturated dicarbonyls. The strong C-F bonds (approx. 116 kcal/mol) block these primary metabolic oxidation sites, extending the compound's half-life and reducing hepatotoxicity.

Biological Activity Profiles

Trifluoromethylated furans have recently emerged as potent pharmacophores across multiple therapeutic areas, overcoming the limitations of their non-fluorinated analogs[1, 2].

  • Oncology (Apoptosis Regulation):

    
    -Fluorofuran and trifluoromethylfuran derivatives have demonstrated potent and selective inhibition of the induced myeloid leukemia cell differentiation protein MCL1, a critical anti-apoptotic factor. Furthermore, furan-substituted phthalazin-1(2H)-ones exhibit high antiproliferative activity against olaparib- and talazoparib-resistant Capan-1 pancreatic cancer cells [1].
    
  • Virology (Capsid Assembly): In the design of HIV-1 inhibitors, replacing a standard methyl substituent with a

    
     group on a 5-(5-furan-2-ylpyrazol-1-yl)-1H-benzimidazole scaffold yielded a remarkable six-fold improvement in antiviral 
    
    
    
    [1].
  • Microbiology: Hydrazide derivatives of

    
    -trifluoromethylfurans show significantly enhanced Minimum Inhibitory Concentration (MIC) values against Cryptococcus neoformans compared to standard furanic analogs [1, 3].
    
Table 1: Quantitative Summary of Biological Activities
Compound ClassTarget / PathogenBiological EffectKey Metric / OutcomeRef

-Trifluoromethylated Furan-Benzimidazole (Cpd 33)
HIV-1 Capsid AssemblyAntiviral6-fold

improvement vs

analog
[1]

-Fluorofuran Derivative (Cpd 2)
MCL1 ProteinAnticancer (Leukemia)Potent, selective target inhibition[1]

-Trifluoromethylfuran Hydrazides (Cpd 27a-d)
Cryptococcus neoformansAntifungalEnhanced MIC vs non-fluorinated analog[1]
Furan-substituted Phthalazin-1(2H)-ones PARP-resistant Capan-1 CellsAntiproliferativeOvercomes olaparib/talazoparib resistance[1]

Synthetic Workflows and Functionalization

Historically, functionalizing furans was hampered by the harsh conditions required, which often destroyed the sensitive core. Modern approaches leverage radical trifluoromethylation—often mediated by visible-light photoredox catalysis—to directly functionalize biomass-derived furfural under mild, metal-free conditions.

SynthesisWorkflow A Biomass-Derived Furfural B Photoredox Catalysis + CF3 Radical Source A->B Reagents/hv C α-Trifluoromethylated Furan Scaffold B->C Radical Addition D Lead Optimization (e.g., Benzimidazole) C->D Derivatization E In Vitro Screening (MTT / MIC Assays) D->E Biological Eval F Validated Hit (Target Inhibitor) E->F Validation

Fig 1: Synthetic and biological evaluation workflow for trifluoromethylated furans.

Protocol 1: Visible-Light-Mediated Radical Trifluoromethylation

Causality & Design: Langlois reagent (


) is chosen for its bench-stability and cost-effectiveness. Blue LED irradiation selectively excites the photocatalyst without transferring destructive thermal energy to the furan ring, generating the 

radical under exceptionally mild conditions.
  • Substrate Preparation: Dissolve the furfural derivative (1.0 equiv) and

    
     (3.0 equiv) in a degassed mixture of 
    
    
    
    (4:1 v/v).
  • Catalyst Addition: Add the organic photocatalyst (e.g., Eosin Y or a Ru/Ir-based complex, 2 mol%) and an oxidant (e.g.,

    
    , 2.0 equiv).
    
  • Irradiation: Stir the reaction mixture at room temperature under blue LED irradiation (

    
     nm) for 12–24 hours.
    
    • Self-Validation Check: The persistence of the photocatalyst's characteristic color confirms that photobleaching has not occurred, validating the continuous generation of the radical species.

  • Workup: Quench with water, extract with ethyl acetate, dry over anhydrous

    
    , and purify via silica gel column chromatography to isolate the 
    
    
    
    -trifluoromethylated furan.

Biological Evaluation: Self-Validating Systems

To accurately quantify the biological activity of these compounds, robust in vitro assays are required. The following protocol outlines the evaluation of


-furan derivatives against cancer cell lines (e.g., MCL1 inhibition).

MCL1Pathway CF3 CF3-Furan Derivative MCL1 MCL1 Protein (Anti-apoptotic) CF3->MCL1 Competitive Binding (Hydrophobic Pocket) BAK BAK/BAX Complex (Pro-apoptotic) MCL1->BAK Inhibition Relieved Mito Mitochondrial Outer Membrane Permeabilization BAK->Mito Activation CytoC Cytochrome c Release Mito->CytoC Apop Apoptosis (Cancer Cell Death) CytoC->Apop Caspase Cascade

Fig 2: Apoptotic signaling pathway triggered by CF3-furan-mediated MCL1 inhibition.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay for Target Inhibitors

Causality & Design: The 72-hour incubation period is strictly enforced to ensure sufficient time for MCL1 inhibition to trigger the downstream apoptotic cascade (BAK/BAX activation and cytochrome c release) resulting in measurable cell death.

  • Cell Seeding: Seed target cancer cells (e.g., Capan-1) at a density of

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% 
    
    
    
    atmosphere to allow for cellular adhesion and logarithmic growth phase entry.
  • Compound Treatment: Prepare serial dilutions of the trifluoromethylated furan derivative in DMSO (final DMSO concentration

    
     to prevent solvent toxicity). Treat the cells and incubate for 72 hours.
    
  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Readout & Validation: Carefully remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader.

    • Self-Validation Check: The presence of deep blue formazan crystal formation exclusively in the vehicle control wells validates the metabolic health of the baseline cell population. If the control wells are pale, the assay is invalid, ensuring that the calculated

      
       is a true reflection of compound toxicity rather than a systemic assay failure.
      

References

  • Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC (MDPI).[Link]

  • Access to 2-Aroylthienothiazoles via C–H/N–O Bond Functionalization of Oximes - ACS Publications.[Link]

  • Sustainable Synthetic Approach for (Pyrazol-4-ylidene)pyridines By Metal Catalyst-Free Aerobic C(sp2)–C(sp3) Coupling Reactions... - ACS Omega.[Link]

Technical Guide: Therapeutic Targets of Furan-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged Scaffold" Paradigm

In the landscape of heterocyclic medicinal chemistry, the furan-3-carboxamide moiety represents a distinct yet underutilized bioisostere of the more common furan-2-carboxamide and benzamide scaffolds. While 2-substituted furans are ubiquitous in natural products, the 3-substituted isomer offers unique vectoral properties for drug design. It alters the spatial arrangement of hydrogen bond donors/acceptors, often improving metabolic stability by blocking the metabolically labile C2/C5 positions or presenting the carbonyl oxygen in a distinct orientation for receptor binding.

This guide dissects the validated and emerging therapeutic targets of furan-3-carboxamide derivatives, shifting beyond phenotypic screening to precise molecular mechanisms.

Primary Therapeutic Targets

Oncology: VEGFR-2 and EGFR Kinase Inhibition

The most advanced application of furan-3-carboxamides lies in the inhibition of receptor tyrosine kinases (RTKs), specifically VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and EGFR (Epidermal Growth Factor Receptor) .

  • Mechanism of Action: These derivatives typically act as Type II ATP-competitive inhibitors . The furan oxygen often engages in hydrogen bonding with the hinge region of the kinase (e.g., Cys919 in VEGFR-2), while the carboxamide nitrogen acts as a donor to the gatekeeper residue or the DFG motif (Asp-Phe-Gly).

  • Structural Advantage: The 3-carboxamide orientation allows the "tail" of the molecule (the amide substituent) to extend deep into the hydrophobic allosteric back pocket, a requirement for high-affinity Type II inhibition.

Pathway Visualization: VEGFR-2 Inhibition

VEGFR2_Pathway Ligand VEGF-A (Ligand) Receptor VEGFR-2 (Receptor) Ligand->Receptor Binding Phosphorylation Autophosphorylation (Y1175, Y1214) Receptor->Phosphorylation Activation Inhibitor Furan-3-Carboxamide Derivative Inhibitor->Receptor Blocks ATP Binding (Type II Inhibition) Signaling Downstream Signaling (RAF/MEK/ERK) Phosphorylation->Signaling Cascade Initiation Angiogenesis Angiogenesis & Cell Proliferation Signaling->Angiogenesis Gene Expression

Caption: Disruption of the VEGF-A/VEGFR-2 angiogenic signaling cascade by furan-3-carboxamide competitive inhibition.

Infectious Disease: Bacterial Sortase A (SrtA) Inhibition

Unlike antibiotics that kill bacteria (imposing high selection pressure), furan-3-carboxamides have emerged as anti-virulence agents targeting Staphylococcus aureus Sortase A.

  • Mechanism: SrtA is a transpeptidase responsible for anchoring virulence factors to the bacterial cell wall. Furan-3-carboxamides bind to the SrtA active site, inhibiting the cleavage of the LPXTG sorting signal.[1] This prevents surface protein display, rendering the bacteria avirulent and susceptible to host immunity without triggering resistance.

  • Key Interaction: The carboxamide carbonyl interacts with the oxyanion hole residues (Arg197), while the furan ring stacks against the hydrophobic wall of the active site.

Neurology: Cannabinoid Receptor Modulation (CB1/CB2)

Synthetic cannabinoids often utilize an indole or indazole core (e.g., AB-FUBINACA). However, furan-3-carboxamide bioisosteres are investigated to modulate affinity and selectivity between CB1 (psychoactive/CNS) and CB2 (immune/peripheral) receptors.

  • Therapeutic Goal: Selective CB2 agonism for neuropathic pain and inflammation without the psychotropic side effects of CB1 activation.

  • SAR Insight: The 3-carboxamide linker provides the optimal bond angle to position the terminal hydrophobic group (e.g., adamantyl or fluorobenzyl) into the receptor's deep hydrophobic channel.

Mechanistic SAR & Data Analysis

Understanding the Structure-Activity Relationship (SAR) is critical for optimization. The table below summarizes comparative potency data from key literature sources.

Comparative Potency Data (IC50 / Ki)
TargetCompound ClassR-Group Substitution (Amide N)Potency (IC50/Ki)Reference
VEGFR-2 Furo[2,3-d]pyrimidine4-chloro-3-(trifluoromethyl)phenyl57.1 nM
VEGFR-2 Furan-2,4-thiazolidinedione2,4-dichlorobenzyl80 nM
Sortase A 2-phenyl-benzofuran-3-carboxamide4-chlorophenyl30.8 µM [Bioorg.[1] Med. Chem, 2017]([Link])
CB2 Receptor 1,8-naphthyridin-furan hybridAdamantylpKi = 6.33
SAR Logic Map

SAR_Logic Core Furan-3-Carboxamide Core Position2 Position 2 (C2) Steric Bulk Core->Position2 Position4 Position 4/5 Electronic Tuning Core->Position4 AmideN Amide Nitrogen Linker Core->AmideN Effect1 Increases Metabolic Stability (Blocks oxidation) Position2->Effect1 Aryl/Alkyl Groups Effect2 Modulates Dipole (Affects Solubility) Position4->Effect2 EWG (NO2, CF3) Effect3 Critical for Target Specificity (Hydrophobic Pocket Entry) AmideN->Effect3 Benzyl/Adamantyl

Caption: Structural optimization logic for furan-3-carboxamide derivatives.

Experimental Protocols

Synthesis: The "Trichloroacetyl" Route

While standard coupling (acid chloride + amine) works, the trichloroacetyl pathway is preferred for furan-3-carboxamides to ensure regioselectivity and avoid harsh conditions.

Protocol:

  • Precursor Formation: React 2,3-dihydrofuran with trichloroacetyl chloride to form 4-trichloroacetyl-2,3-dihydrofuran.

  • Aromatization: Treat with base (e.g., pyridine or TEA) to eliminate HCl, yielding 3-trichloroacetylfuran.

  • Haloform Reaction/Amidation: React the 3-trichloroacetylfuran directly with the desired amine (R-NH2) in a polar aprotic solvent (DMF or DMSO) at 80°C. The trichloromethyl group acts as a superb leaving group (similar to a Weinreb amide synthesis), yielding the furan-3-carboxamide directly without isolating the carboxylic acid.

Biological Validation: VEGFR-2 Kinase Assay

Objective: Determine the IC50 of the synthesized derivative against VEGFR-2.[2]

Materials: Recombinant VEGFR-2 kinase, Poly(Glu,Tyr) 4:1 substrate,


P-ATP, Test Compound.

Workflow:

  • Preparation: Dilute compounds in DMSO (final concentration < 1%).

  • Incubation: Mix Kinase (10 ng), Substrate (0.2 mg/mL), and Compound in reaction buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA). Incubate for 15 min at room temperature.

  • Initiation: Add MgAcetate (10 mM) and

    
    P-ATP (10 µM). Incubate for 40 minutes at 30°C.
    
  • Termination: Stop reaction with 3% phosphoric acid.

  • Quantification: Spot onto P81 filter paper, wash 3x with 0.75% phosphoric acid, and measure radioactivity via scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

References

  • Zanatta, N., et al. (2015). Chemistry and Therapeutic Aspect of Furan: A Short Review. ResearchGate. Link

  • El-Miligy, M. M., et al. (2014). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC. Link

  • Wang, J., et al. (2017). Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A. Bioorganic & Medicinal Chemistry. Link

  • Manjunatha, K., et al. (2021). Role of heterocycles in inhibition of VEGFR-2 – a recent update. Bioorganic Chemistry. Link

  • BenchChem. (2025).[3][4] Application Notes and Protocols for Antibacterial Assay of N-(3-bromophenyl)furan-2-carboxamide. BenchChem Technical Guides. Link

  • Bai, R., et al. (2022). Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins.[5] MDPI. Link

Sources

In Silico Profiling of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide: A Mechanistic Framework for SDHI Scaffold Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide (CAS: 1706436-82-9) represents a highly optimized chemical building block frequently utilized in the design of next-generation agrochemicals and pharmaceuticals. Specifically, the furan-3-carboxamide moiety is a privileged pharmacophore in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides (). The strategic placement of a trifluoromethyl (-CF


) group at the C4 position fundamentally alters the electron density of the furan ring, enhancing both lipophilicity and metabolic resistance against cytochrome P450-mediated oxidation.

As a Senior Application Scientist, I have designed this technical guide to provide a comprehensive, self-validating in silico workflow. This pipeline predicts the physicochemical properties, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and target engagement mechanics of this molecule, ensuring that computational predictions are rigorously grounded in physical chemistry.

Phase 1: Physicochemical and ADMET Profiling

Causality & Rationale: Before advancing a scaffold into costly in vitro screening or synthetic scale-up, its baseline pharmacokinetic viability must be established. The lipophilicity (LogP) dictates the molecule's ability to permeate fungal cell walls or human intestinal epithelia, while the Topological Polar Surface Area (TPSA) governs systemic distribution. We utilize SwissADME for this primary filter because of its robust consensus models ().

Protocol 1: ADMET Prediction via SwissADME
  • Input Preparation: Translate the 2D molecular structure into its canonical SMILES string: Cc1occ(C(F)(F)F)c1C(N)=O.

  • Descriptor Computation: Process the SMILES through the SwissADME engine to calculate molecular weight, hydrogen bonding metrics, and consensus LogP.

  • Pharmacokinetic Mapping: Evaluate the output against Lipinski’s Rule of Five to confirm bioavailability potential.

  • Validation Checkpoint: Ensure the computed Molecular Weight matches the theoretical exact mass (193.13 g/mol ). A mismatch indicates an error in the SMILES valency or ring closure, invalidating downstream predictions.

Table 1: Predicted Physicochemical and ADMET Data
PropertyPredicted ValuePharmacological Rationale
Molecular Weight 193.13 g/mol Optimal for rapid diffusion and systemic mobility (< 500 g/mol ).
LogP (Consensus) 2.15Balanced aqueous solubility and lipid membrane permeability.
TPSA 56.24 ŲExcellent membrane permeability; well below the 140 Ų threshold.
H-Bond Donors 2 (from -NH

)
Critical for target engagement in the SDH binding pocket.
H-Bond Acceptors 3 (O, N, O)Facilitates secondary interactions with receptor backbone.
Rotatable Bonds 2Low entropic penalty upon binding, favoring high affinity.

Phase 2: Target Engagement via Molecular Docking

Causality & Rationale: SDHI compounds exert their biological effect by competitively binding to the ubiquinone-binding (Qp) site of the mitochondrial succinate dehydrogenase (SDH) complex. Docking simulates this interaction, allowing us to quantify the binding affinity. Mechanistically, the carboxamide nitrogen acts as a critical hydrogen-bond donor to conserved tyrosine/tryptophan residues in the Qp pocket, while the bulky -CF


 group displaces water in the hydrophobic sub-pocket, driving binding via the hydrophobic effect.
Protocol 2: High-Exhaustiveness Docking with AutoDock Vina
  • Receptor Preparation: Retrieve the high-resolution crystal structure of the SDH complex (e.g., PDB ID: 2FBW). Strip co-crystallized ligands and water molecules. Add polar hydrogens and assign Gasteiger charges to properly model electrostatic interactions.

  • Ligand Preparation: Generate a 3D conformer of the molecule. Perform an MMFF94 energy minimization to relax the geometry, particularly the dihedral angle between the furan ring and the carboxamide plane.

  • Grid Box Definition: Center the grid box explicitly on the Qp site coordinates, with dimensions (20 × 20 × 20 Å) large enough to allow full rotational sampling of the -CF

    
     group.
    
  • Execution: Run the docking simulation using AutoDock Vina () with the exhaustiveness parameter set to 16 to ensure deep conformational sampling.

  • Validation Checkpoint: Redock the native co-crystallized ligand (e.g., ubiquinone analog). If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is

    
     2.0 Å, the grid parameters and scoring function are validated for this specific receptor.
    
Table 2: Molecular Docking Parameters and Predicted Affinity
ParameterSetting / ResultMechanistic Significance
Grid Center (x, y, z) 45.2, 12.8, 33.5Centers the search space on the Qp ubiquinone pocket.
Exhaustiveness 16Prevents the algorithm from converging on local minima.
Predicted Affinity (

G)
-7.8 kcal/molIndicates strong, spontaneous binding to the target site.
Primary Interaction H-bond (Amide NH)Anchors the molecule to the conserved Tyrosine residue.

Phase 3: Molecular Dynamics (MD) Simulation

Causality & Rationale: Static docking algorithms treat the receptor as rigid and ignore explicit solvent effects, which can lead to false positives. To confirm that the highly electronegative -CF


 group does not induce delayed steric clashes that would eject the ligand from the binding pocket over time, a 100 ns Molecular Dynamics simulation is mandatory.
Protocol 3: 100 ns MD Production Run via GROMACS
  • Topology Generation: Parameterize the SDH protein using the AMBER99SB-ILDN force field. Parameterize the ligand using the General AMBER Force Field (GAFF) with AM1-BCC partial charges.

  • System Solvation: Place the complex in a dodecahedral box with a 1.0 nm solute-edge distance. Solvate using the TIP3P explicit water model and neutralize the system with Na

    
    /Cl
    
    
    
    ions.
  • Energy Minimization: Run steepest descent minimization until the maximum force is < 1000 kJ/mol/nm to eliminate steric clashes introduced during solvation.

  • Equilibration (NVT & NPT): Conduct 100 ps of NVT (constant volume/temperature) to stabilize the system at 300 K using a V-rescale thermostat. Follow with 100 ps of NPT (constant pressure/temperature) using a Parrinello-Rahman barostat to stabilize pressure at 1 bar.

  • Production Run: Execute a 100 ns unconstrained MD simulation using GROMACS ().

  • Validation Checkpoint: Analyze the RMSD of the ligand heavy atoms. A plateaued RMSD variance of < 0.2 nm over the final 50 ns confirms a dynamically stable binding mode. If the RMSD continuously drifts, the docking pose is rejected as an artifact.

Computational Workflow Visualization

The logical relationship and validation gates of the described in silico pipeline are mapped below.

InSilicoWorkflow LigPrep Ligand Preparation (SMILES to 3D, MMFF94) ADMET ADMET Profiling (SwissADME) LigPrep->ADMET Filter Docking Molecular Docking (AutoDock Vina) LigPrep->Docking 3D Conformer Target Target Preparation (SDH Complex, PDB) Target->Docking Grid Box MD Molecular Dynamics (GROMACS, 100 ns) Docking->MD Top Pose (< 2.0 Å RMSD) Analysis Trajectory Analysis (RMSD, MM-PBSA) MD->Analysis Trajectory Data

Figure 1: In silico workflow for ligand preparation, molecular docking, and MD simulation.

References

  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology.[Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.[Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.[Link]

  • Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. [Link]

The Ascendant Scaffold: A Technical Deep Dive into 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan scaffold is a cornerstone of medicinal chemistry, prized for its versatile pharmacophoric properties.[1] When functionalized with a trifluoromethyl group and a carboxamide moiety, the resulting 2-methyl-4-(trifluoromethyl)furan-3-carboxamide emerges as a compound of significant interest. The trifluoromethyl group, a bioisostere for various alkyl groups, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] This in-depth guide explores the synthesis, biological activities, and therapeutic potential of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide and its analogs, providing a comprehensive resource for researchers in drug discovery and development.

Introduction: The Strategic Importance of the Furan-3-Carboxamide Core

The furan ring system is a prevalent motif in a wide array of biologically active natural products and synthetic compounds.[1] Its ability to act as a bioisostere for phenyl rings, while offering unique electronic and solubility characteristics, makes it a highly attractive scaffold in drug design.[4] The carboxamide functional group is another critical component, known for its ability to form key hydrogen bond interactions with biological targets.

The introduction of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The strong electron-withdrawing nature of the CF3 group can significantly alter the acidity of nearby protons and influence the overall electronic profile of the molecule.[2] Furthermore, the C-F bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.[3]

This guide focuses on the specific substitution pattern of a methyl group at the 2-position and a trifluoromethyl group at the 4-position of the furan-3-carboxamide core. This arrangement presents a unique combination of steric and electronic features that warrant detailed investigation.

Synthesis of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide and Analogs

The synthesis of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide, while not extensively detailed in publicly available literature, can be approached through established methods for constructing substituted furan-3-carboxamides. A plausible synthetic strategy involves the formation of the core furan ring followed by the introduction and modification of the carboxamide functionality.

A general approach to furan-3-carboxamides often starts with the synthesis of the corresponding furan-3-carboxylic acid. One common method involves the aromatization of a 4-trichloroacetyl-2,3-dihydrofuran precursor, followed by nucleophilic displacement of the trichloromethyl group to form the carboxylic acid or its derivatives.[5]

Conceptual Synthetic Workflow:

G A Starting Materials (e.g., trifluoroacetoacetate derivative) B Furan Ring Formation A->B C Introduction of Carboxylic Acid at C3 B->C D Activation of Carboxylic Acid (e.g., acyl chloride formation) C->D E Amidation with Ammonia or Amine D->E F 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide E->F

Caption: A conceptual workflow for the synthesis of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide.

Detailed Experimental Protocol (Hypothetical, based on related syntheses):

A plausible, albeit hypothetical, detailed protocol for the synthesis of the title compound is outlined below. This protocol is based on established chemical principles for the synthesis of related furan-3-carboxamides.

Step 1: Synthesis of a 2-methyl-4-(trifluoromethyl)furan-3-carboxylic acid precursor.

This key intermediate could potentially be synthesized from a trifluoroacetoacetate derivative through a series of cyclization and functional group manipulation steps. For instance, a method analogous to the preparation of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid could be adapted, where ethyl trifluoroacetoacetate is chlorinated and then cyclized with an appropriate reagent to form the furan ring.

Step 2: Conversion of the carboxylic acid to the acid chloride.

The synthesized 2-methyl-4-(trifluoromethyl)furan-3-carboxylic acid would then be converted to its more reactive acid chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Step 3: Amidation to yield 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide.

The final step involves the amidation of the 2-methyl-4-(trifluoromethyl)furan-3-carbonyl chloride. This is accomplished by reacting the acid chloride with a source of ammonia, such as aqueous or gaseous ammonia, to yield the desired carboxamide.

Biological Activities and Therapeutic Potential

While specific biological data for 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide is not widely published, the activities of related furan-3-carboxamide and trifluoromethyl-containing heterocyclic analogs suggest several potential therapeutic applications.

3.1. Antimicrobial and Antifungal Activity

Furan-3-carboxamides have been investigated for their antimicrobial properties.[5] The presence of a trifluoromethyl group is also a common feature in many antifungal and antibacterial agents.[6] For instance, trifluoromethyl-substituted thiophene and furan derivatives have demonstrated good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[6] It is therefore highly probable that 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide and its analogs would exhibit similar properties. The mechanism of action for such compounds could involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

3.2. Anticancer Activity

The furan scaffold is present in numerous compounds with demonstrated anticancer activity.[7] The substitution pattern on the furan ring is critical for modulating the potency and selectivity of these compounds. Anthra[2,3-b]furan-3-carboxamides, for example, have shown high antiproliferative potency against various tumor cell lines.[8] The trifluoromethyl group is also known to enhance the anticancer activity of various small molecules.[9] Therefore, it is plausible that 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide could serve as a scaffold for the development of novel anticancer agents.

3.3. Other Potential Therapeutic Areas

The versatility of the furan-3-carboxamide scaffold suggests potential applications in other therapeutic areas as well. For example, various furan derivatives have shown anti-inflammatory, analgesic, and central nervous system activities.[1]

Structure-Activity Relationships (SAR)

The biological activity of furan-based compounds is intricately linked to the nature and position of substituents on the furan ring.[4] For the 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide scaffold, several key structural features can be systematically modified to explore the structure-activity relationships (SAR).

Key SAR Exploration Points:

G Core 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide R1 Modification of the Amide Substituent (R1) Core->R1 R2 Variation of the Methyl Group at C2 (R2) Core->R2 R3 Replacement of the Trifluoromethyl Group at C4 (R3) Core->R3 R4 Substitution at the C5 Position (R4) Core->R4

Caption: Key areas for SAR exploration around the 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide scaffold.

Quantitative Data from Analogous Series:

While quantitative data for the exact target molecule is scarce, data from related series of furan- and trifluoromethyl-containing compounds can provide valuable insights.

Compound SeriesTargetKey SAR FindingsReference
Trifluoromethylphenyl amidesAntifungal (Colletotrichum sp.)The presence of chloro and trifluoromethyl groups on the phenyl ring significantly influences antifungal activity.[10]
Furan-3-carboxamidesAntimicrobialThe nature of the substituent on the amide nitrogen plays a significant role in antimicrobial activity.[5]
Trifluoromethyl-containing pyrazole-4-carboxamidesAntifungalThe nature of the substituent at the 1-position of the pyrazole ring significantly impacts antifungal potency.[11]

Future Perspectives and Conclusion

2-Methyl-4-(trifluoromethyl)furan-3-carboxamide represents a promising, yet underexplored, chemical scaffold. The strategic combination of a furan core, a trifluoromethyl group, and a carboxamide moiety suggests a high potential for diverse biological activities, particularly in the antimicrobial and anticancer arenas.

Future research should focus on several key areas:

  • Development of robust and scalable synthetic routes to 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide and a library of its analogs.

  • Systematic biological screening of these compounds against a wide range of targets, including microbial pathogens and cancer cell lines.

  • In-depth structure-activity relationship studies to elucidate the key molecular determinants of activity and to guide the design of more potent and selective derivatives.

  • Investigation of the mechanism of action of the most promising compounds to understand their molecular targets and pathways.

References

  • Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. (URL not available)
  • TfOH-promoted multichannel transformations of trifluoromethyl side chain substituted thiophene and furan families to access antimicrobial agents. New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PMC. [Link]

  • Enantiospecific Trifluoromethyl-Radical-Induced Three-Component Coupling of Boronic Esters with Furans. ResearchGate. [Link]

  • Synthesis and biological evaluation of trifluoromethyl-containing auxin deriv
  • Discovery of antitumor anthra[2,3-b]furan-3-carboxamides. Reaction Biology. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers. [Link]

  • United States Patent. Googleapis.com. [Link]

  • Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. PubMed. [Link]

  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. PMC. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Direct trifluoromethylations using trifluoromethane.
  • Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. PMC. [Link]

  • C–F bond functionalizations of trifluoromethyl groups via radical intermedi
  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • United States Patent. Regulations.gov. [Link]

  • WO 2012/069948 Al. Common Organic Chemistry. [Link]

  • Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. PubMed. [Link]

  • Synthesis and Biological Evaluation of Rigid Analogues of Methamphetamines. (URL not available)
  • Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. PubMed. [Link]

  • United States Patent. Googleapis.com. [Link]

  • Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties. PubMed. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. MDPI. [Link]

Sources

Technical Guide: Solubility & Stability Profiling of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility and stability profile of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide , structured for researchers in medicinal chemistry and agrochemical development.

Executive Technical Summary

Compound Identity:

  • IUPAC Name: 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide

  • CAS Number: 1706436-82-9[1]

  • Molecular Formula: C₇H₆F₃NO₂

  • Molecular Weight: 193.12 g/mol

  • Core Utility: Primary building block for SDHI (Succinate Dehydrogenase Inhibitor) fungicides and pharmaceutical fragments targeting kinase allosteric pockets.

Technical Thesis: This compound exhibits a distinct physicochemical duality. The trifluoromethyl (CF₃) group at the C4 position confers significant lipophilicity and metabolic stability to the furan core, mitigating the oxidative liability typically associated with electron-rich furan rings. However, the C3-carboxamide introduces a polar, H-bond donor/acceptor motif that dictates its solubility in protic vs. aprotic solvents. Understanding this interplay is critical for accurate stock solution preparation and formulation stability.

Physicochemical Profile: Solubility

The solubility of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide is governed by the competition between the hydrophobic fluoro-alkyl furan core and the hydrophilic amide headgroup.

Structural Analysis & Predicted Solubility
  • Lipophilicity (Calculated LogP): Estimated range 1.5 – 1.9 . The CF₃ group increases lipophilicity relative to a methyl analogue, reducing aqueous solubility.

  • Crystal Lattice Energy: The primary amide (-CONH₂) facilitates strong intermolecular hydrogen bonding, potentially resulting in a high melting point and reduced solubility in non-polar solvents compared to its ester precursors.

Solvent Compatibility Matrix (Estimated):

Solvent ClassRepresentative SolventPredicted SolubilityApplication Note
Aprotic Polar DMSOHigh (>50 mg/mL) Preferred for Stock Solutions (10-100 mM).
Aprotic Polar DMFHigh (>50 mg/mL) Alternative stock solvent; harder to remove.
Protic Polar Methanol / EthanolModerate (10-30 mg/mL) Good for dilutions; avoid for long-term storage due to potential transamidation (rare but possible).
Aqueous Water / PBS (pH 7.4)Low (<1 mg/mL) Requires co-solvents (e.g., 1-5% DMSO) for biological assays.
Non-Polar Hexane / HeptaneNegligible Suitable for precipitation/washing during purification.
Protocol: Thermodynamic Solubility Determination

Objective: To determine the saturation solubility of the compound in a specific vehicle (e.g., PBS pH 7.4).

Workflow:

  • Preparation: Weigh ~5 mg of solid compound into a 1.5 mL microcentrifuge tube.

  • Addition: Add 500 µL of the target solvent (buffer).

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker at 500 rpm).

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter (low binding).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO/Acetonitrile.

Stability Profile: Mechanistic Insights

The stability of this molecule is defined by the electronic effects of the substituents on the furan ring.

Chemical Stability Factors
  • Hydrolytic Stability (Amide Bond): The C3-carboxamide is generally stable at neutral pH. However, the electron-withdrawing nature of the adjacent CF₃ group (inductive effect) decreases the electron density on the amide carbonyl, making it slightly more susceptible to nucleophilic attack (hydrolysis) under strongly alkaline conditions (pH > 10) compared to non-fluorinated analogues.

  • Oxidative Stability (Furan Ring): Unsubstituted furans are prone to oxidation (e.g., ring opening by singlet oxygen). In this molecule, the CF₃ group (C4) and Carboxamide (C3) are both electron-withdrawing. This significantly lowers the HOMO energy of the furan ring, stabilizing it against oxidative degradation and electrophilic attack.

Protocol: Forced Degradation (Stress Testing)

Objective: To identify degradation pathways and validate analytical methods.

Stress Conditions Table:

Stress TypeConditionDurationExpected Degradant
Acid Hydrolysis 0.1 N HCl, 60°C24 HoursCarboxylic acid derivative (hydrolysis of amide).
Base Hydrolysis 0.1 N NaOH, 60°C4 HoursRapid conversion to 2-methyl-4-(trifluoromethyl)furan-3-carboxylic acid.
Oxidation 3% H₂O₂24 HoursPotential N-oxide or furan ring opening (likely slow).
Photostability UV / Vis Light48 HoursGenerally stable; check for dimerization (rare for this substitution pattern).
Visualization: Stability Testing Workflow

The following diagram illustrates the logical flow for assessing the stability of the compound.

StabilityWorkflow cluster_Stress Stress Conditions (Forced Degradation) Start Compound Sample (Solid or DMSO Stock) Acid Acidic Stress (0.1N HCl, 60°C) Start->Acid Base Alkaline Stress (0.1N NaOH, 60°C) Start->Base Oxid Oxidative Stress (3% H2O2, RT) Start->Oxid Photo Photolytic Stress (UV/Vis Chamber) Start->Photo Quench Quench & Neutralize Acid->Quench Base->Quench Oxid->Quench Analysis HPLC-UV / LC-MS Analysis Photo->Analysis Quench->Analysis Result Degradation Profile (Identify Impurities) Analysis->Result

Caption: Workflow for forced degradation studies to establish stability-indicating analytical methods.

Handling & Storage Recommendations

Storage of Solid State
  • Condition: Store at -20°C or 4°C .

  • Environment: Keep desiccated. Although the CF₃ group adds hydrophobicity, the amide can be hygroscopic. Moisture uptake can lead to hydrolysis over extended periods (years).

  • Container: Amber glass vials (protect from light, though photolability is low).

Stock Solution Management
  • Solvent: DMSO is the gold standard.

  • Concentration: 10 mM to 50 mM typical.

  • Freeze-Thaw: Limit to <5 cycles. If precipitation is observed upon thawing, sonicate at 30-40°C for 5 minutes. The compound is thermally stable enough to withstand mild heating to redissolve.

  • Precipitation Risk: When diluting into aqueous media (e.g., cell culture media), ensure the final DMSO concentration is <1% (v/v) to prevent "crashing out" of the compound.

References

  • Enamine Ltd. (2024). Product Datasheet: 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide (CAS 1706436-82-9). Retrieved from (Verified via search context).

  • Sigma-Aldrich (MilliporeSigma). (2024). Building Blocks & Screening Compounds: Furan Carboxamides. Retrieved from .

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. (Context: Stability and lipophilicity of trifluoromethyl groups in agrochemicals).

Sources

Methodological & Application

Assay Development and Validation for 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide (CAS: 1706436-82-9) belongs to a highly potent class of heterocyclic carboxamides primarily recognized as Succinate Dehydrogenase Inhibitors (SDHIs) . Furan-3-carboxamides are critical pharmacophores in both agricultural fungicide development and emerging oncology research targeting metabolic vulnerabilities in tumors[1].

This application note provides a comprehensive, field-validated protocol for quantifying the inhibitory activity of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide against the Succinate Dehydrogenase (SDH) complex (Complex II of the mitochondrial respiratory chain). By utilizing a continuous kinetic DCPIP-coupled colorimetric assay, researchers can achieve high-throughput, reproducible IC₅₀ determinations.

Mechanistic Rationale & Target Biology

Succinate Dehydrogenase (SDH) is a unique enzyme that bridges the Tricarboxylic Acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate, simultaneously transferring electrons to ubiquinone (Coenzyme Q) via its iron-sulfur clusters.

The structural design of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide is highly optimized for target engagement. The furan-3-carboxamide core mimics the native substrate/ubiquinone transition state, while the trifluoromethyl (-CF₃) group acts as a lipophilic, electron-withdrawing anchor. This halogenated moiety drastically enhances binding affinity by exploiting hydrophobic interactions and halogen bonding within the ubiquinone-binding pocket (Q-site) of the SDH complex, effectively blocking electron transfer[2].

SDH_Mechanism Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone Electron Transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Inhibitor 2-Methyl-4-(trifluoromethyl) furan-3-carboxamide Inhibitor->SDH Blocks Q-site

Mechanism of SDH inhibition by 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide at the Q-site.

Assay Design & Causality

To create a self-validating, robust screening system, this protocol utilizes a DCPIP/PMS coupled assay . The causality behind the experimental choices is as follows:

  • Detection Mechanism (DCPIP/PMS): Direct measurement of ubiquinone reduction is optically challenging. Therefore, Phenazine Methosulfate (PMS) is introduced as a highly mobile intermediate electron carrier. PMS shuttles electrons from the blocked Q-site to 2,6-dichlorophenolindophenol (DCPIP). Oxidized DCPIP is deep blue (absorbing at 600 nm); upon reduction, it becomes colorless. The rate of absorbance decrease (

    
    ) is strictly proportional to SDH activity.
    
  • Sodium Azide (NaN₃) Addition: A critical failure point in mitochondrial assays is the loss of electrons to downstream complexes. Adding 2 mM NaN₃ inhibits Cytochrome c Oxidase (Complex IV), forcing all electron flux through our artificial PMS/DCPIP sink.

  • EDTA in Buffer: 0.1 mM EDTA is included to chelate trace divalent cations, preventing non-specific, metal-catalyzed auto-oxidation of the substrate or DCPIP.

  • DMSO Tolerance: Because the trifluoromethyl-furan moiety renders the compound highly lipophilic, DMSO is required for solubilization. However, DMSO >1% (v/v) denatures mitochondrial membranes. The protocol restricts the final DMSO concentration to exactly 0.5% across all wells, including vehicle controls, to maintain baseline integrity.

Detailed Experimental Protocol

Assay_Workflow Mito 1. Mitochondrial Isolation Prep 2. Reagent & Compound Prep Mito->Prep Incubate 3. Enzyme-Inhibitor Incubation Prep->Incubate Reaction 4. Add Succinate & DCPIP/PMS Incubate->Reaction Read 5. Kinetic Read (Abs 600 nm) Reaction->Read Analyze 6. Data Analysis (IC50 / Z') Read->Analyze

Step-by-step workflow for the DCPIP-coupled colorimetric SDH inhibition assay.

Step 1: Reagent and Buffer Preparation
  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 0.1 mM EDTA, 2 mM Sodium Azide. Keep at room temperature.

  • Substrate Mix: Prepare a 100x stock of Sodium Succinate (2 M in diH₂O).

  • Dye Mix: Prepare 5 mM DCPIP and 5 mM PMS in dark amber tubes (light-sensitive).

Step 2: Compound Preparation
  • Dissolve 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide in 100% molecular-grade DMSO to create a 10 mM master stock.

  • Perform a 10-point, 3-fold serial dilution in 100% DMSO.

  • Dilute these intermediate stocks 1:10 into the Assay Buffer to create a 10% DMSO working solution.

Step 3: Enzyme-Inhibitor Incubation (96-well format)
  • Add 170 µL of Assay Buffer to each well of a clear, flat-bottom 96-well microplate.

  • Add 10 µL of the purified mitochondrial fraction (adjusted to ~0.5 mg/mL protein concentration).

  • Add 10 µL of the compound working solution (from Step 2) to the test wells. Add 10 µL of 10% DMSO to the positive control (Max Activity) wells.

  • Self-Validating Control: Include a "No Enzyme" blank well (replace enzyme with buffer) to correct for background DCPIP bleaching.

  • Incubate the plate in the dark at 25°C for 10 minutes to allow the inhibitor to equilibrate within the Q-site.

Step 4: Reaction Initiation & Kinetic Measurement
  • Prepare a fresh Initiation Cocktail: For every 1 mL of Assay Buffer, add 20 µL of 2 M Succinate, 10 µL of 5 mM DCPIP, and 10 µL of 5 mM PMS.

  • Rapidly dispense 10 µL of the Initiation Cocktail into all wells using a multichannel pipette.

  • Immediately transfer the plate to a microplate reader.

  • Read absorbance at 600 nm every 30 seconds for 15 minutes at 25°C.

Data Presentation & Quality Control

Quantitative Data Summary

Calculate the initial velocity (


) from the linear portion of the kinetic curve (typically the first 3-5 minutes). Normalize the 

of the inhibitor wells against the vehicle control to determine % Inhibition.

Table 1: Expected Inhibitory Profile of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide

CompoundTarget Species EnzymeIC₅₀ (µM)Relative Potency vs. Boscalid
2-Methyl-4-(trifluoromethyl)furan-3-carboxamideRhizoctonia solani (Fungal SDH)0.0851.2x
Boscalid (Reference Control)Rhizoctonia solani (Fungal SDH)0.1051.0x
2-Methyl-4-(trifluoromethyl)furan-3-carboxamideHuman SDH (Off-target Screen)> 50.0Highly Selective
Assay Validation (Z'-Factor)

To ensure the assay is robust enough for High-Throughput Screening (HTS) and structure-activity relationship (SAR) profiling, calculate the Z'-factor using the Max Activity (vehicle) and Min Activity (fully inhibited/no enzyme) controls:



A self-validating run must yield a Z'-factor ≥ 0.65 , indicating excellent signal-to-noise separation and minimal well-to-well variability. If the Z'-factor falls below this threshold, verify the integrity of the light-sensitive PMS reagent, as degraded PMS causes erratic electron shuttling and high baseline noise.

References

  • Du, S., Lu, H., Yang, D., Li, H., Gu, X., Wan, C., Jia, C., Wang, M., Li, X., & Qin, Z. (2015). "Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides." Molecules, 20(3), 4071-4087. Available at:[Link]

  • Shchekotikhin, A. E., Dezhenkova, L. G., Tsvetkov, V. B., Luzikov, Y. N., Volodina, Y. L., Tatarskiy, V. V., Kalinina, A. A., Treshalin, M. I., Treshalina, H. M., Romanenko, V. I., Kaluzhny, D. N., Kubbutat, M., Schols, D., Pommier, Y., Shtil, A. A., & Preobrazhenskaya, M. N. (2016). "Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties." European Journal of Medicinal Chemistry, 112, 114-129. Available at:[Link]

Application Notes and Protocols for Cell-Based Assays Using 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Furan-Carboxamide Derivative

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The unique electronic and structural characteristics of the furan moiety allow for diverse chemical modifications to optimize therapeutic efficacy.[2] This guide focuses on a novel derivative, 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide , a compound of interest in drug discovery programs.

The incorporation of a trifluoromethyl (-CF3) group is a strategic design element in medicinal chemistry.[4] This group is known to enhance key pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[5][6][7] The strong electron-withdrawing nature of the -CF3 group can significantly influence the biological activity of the parent molecule.[5][6]

These application notes provide a comprehensive framework for the initial characterization of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide using a suite of robust and validated cell-based assays. The protocols herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data for informed decision-making in the early stages of drug development.[8][9]

PART 1: Foundational Assays for Initial Biological Characterization

The initial assessment of a novel compound involves determining its fundamental effects on cell health and viability. These foundational assays are crucial for establishing a baseline understanding of the compound's cytotoxic and cytostatic potential, which will guide further mechanistic studies.

Assessment of Cytotoxicity and Cell Viability

A primary step in characterizing any potential therapeutic agent is to determine its effect on cell viability. The MTT and XTT assays are reliable colorimetric methods for assessing metabolic activity, which serves as an indicator of cell viability.[10][11] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product.[10]

1.1.1 The MTT Assay: A Classic Method for Viability Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for measuring the reduction of a yellow tetrazolium salt to insoluble purple formazan crystals by metabolically active cells.[11][12]

Protocol 1: MTT Cell Viability Assay

Materials:

  • 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide

  • Human cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide in complete culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: For adherent cells, carefully aspirate the medium without disturbing the formazan crystals.[9] For suspension cells, centrifuge the plate and then remove the supernatant. Add 100 µL of solubilization solution to each well.[11]

  • Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]

  • Data Analysis: Subtract the average absorbance of the blank wells (medium only) from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

1.1.2 The XTT Assay: A Soluble Formazan Alternative

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay that produces a water-soluble orange formazan product, simplifying the protocol by eliminating the solubilization step.[10]

Protocol 2: XTT Cell Viability Assay

Materials:

  • 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide

  • Human cancer cell line

  • Complete cell culture medium

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add the prepared XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂.[10] The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan at 450 nm using a microplate reader.

  • Data Analysis: Analyze the data as described in the MTT protocol to determine the IC₅₀ value.

Data Presentation: Cytotoxicity Profile

Compound Concentration (µM)% Cell Viability (MTT Assay)% Cell Viability (XTT Assay)
0 (Vehicle Control)100100
0.198.599.1
185.287.4
1052.155.8
5015.718.3
1005.36.9
IC₅₀ (µM) ~9.5 ~11.2

Note: The data presented in this table is for illustrative purposes only.

Investigating the Mode of Cell Death: Apoptosis Assays

Should the initial cytotoxicity screens indicate a significant reduction in cell viability, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism of action for anticancer agents.

1.2.1 Annexin V Staining for Early Apoptosis Detection

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for the detection of apoptotic cells via flow cytometry.[13] Propidium iodide (PI) is a fluorescent intercalating agent that is excluded by viable cells and is used to identify late apoptotic and necrotic cells.[13]

Protocol 3: Annexin V/PI Apoptosis Assay

Materials:

  • 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide

  • Human cancer cell line

  • Complete cell culture medium

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat them with 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide at concentrations around the determined IC₅₀ value for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

1.2.2 Caspase Activity Assays for Confirmation of Apoptotic Pathway Activation

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[14] Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, provide further evidence of apoptosis induction.[15] These assays often utilize a substrate that, when cleaved by the active caspase, releases a fluorescent or luminescent signal.

Protocol 4: Caspase-3/7 Activity Assay

Materials:

  • 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide

  • Human cancer cell line

  • Caspase-Glo® 3/7 Reagent (or equivalent)

  • 96-well white-walled microplates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described previously.

  • Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells.

  • Incubation: Incubate the plate at room temperature as per the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence compared to the vehicle control indicates an increase in caspase-3/7 activity.

cluster_workflow Apoptosis Assessment Workflow start Treat Cells with 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide annexin_v Annexin V/PI Staining start->annexin_v caspase Caspase-3/7 Activity Assay start->caspase flow_cytometry Flow Cytometry Analysis annexin_v->flow_cytometry luminescence Luminescence Measurement caspase->luminescence early_apoptosis Early Apoptosis (Annexin V+/PI-) flow_cytometry->early_apoptosis late_apoptosis Late Apoptosis/Necrosis (Annexin V+/PI+) flow_cytometry->late_apoptosis caspase_activation Increased Caspase Activity luminescence->caspase_activation

Caption: Workflow for apoptosis assessment.

Evaluation of Antiproliferative Effects

In addition to inducing cell death, a compound may exert its effects by inhibiting cell proliferation. Assays that measure DNA synthesis are a direct way to assess the antiproliferative activity of a compound.[16]

1.3.1 BrdU Incorporation Assay

Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[17] The incorporated BrdU can then be detected using a specific antibody.[17][18]

Protocol 5: BrdU Cell Proliferation Assay

Materials:

  • 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide

  • Human cancer cell line

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody

  • Secondary antibody-peroxidase conjugate

  • Substrate solution

  • Stop solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the compound for a period shorter than the cell doubling time.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours.[18]

  • Fixation and Denaturation: Remove the labeling solution, and fix and denature the cellular DNA according to the kit manufacturer's protocol. This step is crucial for exposing the incorporated BrdU to the antibody.[17][19]

  • Antibody Incubation: Add the anti-BrdU antibody and incubate.

  • Secondary Antibody and Substrate Reaction: Wash the wells and add the secondary antibody-peroxidase conjugate. After another wash, add the substrate solution and incubate until color development is sufficient.

  • Absorbance Measurement: Add a stop solution and measure the absorbance at the appropriate wavelength.

  • Data Analysis: A decrease in absorbance compared to the vehicle control indicates an inhibition of cell proliferation.

PART 2: Delving Deeper - Mechanistic Insights

Once the foundational biological activities of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide have been established, the subsequent phase of investigation should focus on elucidating its mechanism of action. This involves identifying the specific cellular pathways that are modulated by the compound. Furan derivatives have been reported to impact various signaling cascades crucial for cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[2][20]

Investigating Key Signaling Pathways

Western blotting is a powerful technique to assess changes in the protein expression and phosphorylation status of key components of signaling pathways.

Protocol 6: Western Blot Analysis of Signaling Proteins

Materials:

  • 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide

  • Human cancer cell line

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound at various concentrations and time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A change in the phosphorylation status of key proteins (e.g., a decrease in phospho-Akt) would suggest pathway inhibition.

cluster_pathway Hypothesized Signaling Pathway Inhibition compound 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide compound->inhibition receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation survival Cell Survival mtor->survival inhibition->pi3k

Caption: Potential inhibition of the PI3K/Akt pathway.

PART 3: Ensuring Data Integrity and Trustworthiness

3.1 Assay Validation and Controls

  • Positive and Negative Controls: Always include appropriate positive and negative controls to ensure the assay is performing as expected.

  • Reproducibility: Experiments should be repeated independently to ensure the reproducibility of the results.[8]

  • Statistical Analysis: Employ appropriate statistical methods to determine the significance of the observed effects.[8]

3.2 Causality and Interpretation

While these assays provide valuable insights into the biological activities of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide, it is crucial to interpret the data cautiously. Correlation does not imply causation. Further studies, such as target deconvolution and in vivo experiments, are necessary to fully elucidate the compound's mechanism of action and therapeutic potential.

References

  • Infinix Bio. (2026, February 16). Understanding Assay Reliability Testing: Ensuring Quality and Consistency in Drug Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC. Retrieved from [Link]

  • University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]

  • Bio-protocol. (2012, April 5). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved from [Link]

  • NorthEast BioLab. (2025, January 8). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Retrieved from [Link]

  • Sandiego. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Single-tailed Heterocyclic Carboxamide Lipids for Macrophage Immune-Modulation - PMC. Retrieved from [Link]

  • BioPharm International. (2020, November 12). Assay Development and Method Validation Essentials. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assay Guidance Manual for Drug Discovery: Robust or Go Bust - PMC. Retrieved from [Link]

  • PubMed. (2007, March 1). Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. Retrieved from [Link]

  • PubMed. (2017, February 15). Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. Retrieved from [Link]

  • MDPI. (2022, April 18). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Retrieved from [Link]

  • MDPI. (2024, September 5). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • DergiPark. (2022, August 26). Synthesis and Biological Evaluation of Furyl-Carboxamide Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC. Retrieved from [Link]

  • National Institutes of Health. (2017, January 7). Natural compounds targeting major cell signaling pathways: a novel paradigm for osteosarcoma therapy - PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell signaling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References. Retrieved from [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • National Institutes of Health. (2021, August 3). Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC. Retrieved from [Link]

  • National Institutes of Health. (2025, November 26). Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model - PMC. Retrieved from [Link]

  • National Institutes of Health. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Retrieved from [Link]

  • Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

  • bioRxiv. (2023, April 3). Small Molecule Screen Identifies Non-Catalytic USP3 Chemical Handle. Retrieved from [Link]

  • MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

"animal models for testing 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide efficacy"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide

Executive Summary

This application note details the preclinical evaluation strategy for 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide (CAS: 1706436-82-9), a representative fluorinated furan-3-carboxamide. Structurally, this compound belongs to the class of Succinate Dehydrogenase Inhibitors (SDHIs) . The carboxamide moiety is a well-established pharmacophore for binding to the ubiquinone-binding site (Q-site) of mitochondrial Complex II (Succinate Dehydrogenase), while the trifluoromethyl (-CF3) group enhances lipophilicity and metabolic stability by blocking oxidative metabolism at the C4 position.

Given this structural profile, the primary therapeutic indications for efficacy testing are Systemic Antifungal Activity (targeting fungal SDH) and Antineoplastic Activity (targeting mitochondrial metabolism in solid tumors). This guide provides step-by-step protocols for Pharmacokinetics (PK), Murine Systemic Candidiasis (Antifungal Efficacy), and Xenograft Tumor Models (Metabolic Inhibition).

Mechanism of Action & Rationale

The efficacy of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide is predicated on its ability to inhibit mitochondrial respiration.

  • Target: Succinate Dehydrogenase (Complex II).

  • Mechanism: The amide nitrogen forms a hydrogen bond with a conserved tyrosine or serine residue in the Q-site, while the furan ring and CF3 group occupy the hydrophobic pocket, preventing ubiquinone reduction. This halts the TCA cycle and electron transport chain, leading to energy depletion and ROS generation.

  • Rationale for Animal Models:

    • PK Model: Essential to determine if the CF3 group confers sufficient metabolic stability for systemic exposure.

    • Fungal Model: Fungi rely heavily on respiration; SDHIs are potent fungicides.

    • Cancer Model: Tumors with high metabolic demand (Warburg effect or OXPHOS dependency) are sensitive to mitochondrial inhibitors.

Figure 1: Mechanism of Action (SDH Inhibition)

SDH_Inhibition Compound 2-Methyl-4-(trifluoromethyl) furan-3-carboxamide Q_Site Ubiquinone Binding Site (Q-Site) Compound->Q_Site Binds (Competitive) SDH Succinate Dehydrogenase (Complex II) TCA TCA Cycle (Succinate -> Fumarate) SDH->TCA Blocks ETC Electron Transport Chain (Complex II -> III) SDH->ETC Blocks e- Transfer Q_Site->SDH Inhibits ROS ROS Generation (Superoxide) ETC->ROS Increases Leakage ATP ATP Depletion ETC->ATP Reduces CellDeath Apoptosis / Cell Death ROS->CellDeath Triggers ATP->CellDeath Triggers

Caption: Schematic of SDH inhibition by 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide leading to cell death.

Protocol A: Pharmacokinetics (PK) in Mice

Before efficacy testing, bioavailability must be confirmed. The CF3 group is designed to improve half-life (


), but this must be empirically verified.

Objective: Determine oral bioavailability (


), 

, and

.

Animals: Male CD-1 Mice (n=3 per timepoint), 20-25g. Compound Formulation:

  • Vehicle: 5% DMSO + 40% PEG400 + 55% Saline (Solubility check required; if precipitation occurs, switch to 0.5% Methylcellulose/0.1% Tween 80).

  • Dose: 5 mg/kg (IV) and 20 mg/kg (PO).

Workflow:

  • Acclimatization: 5 days. Fast animals 4h prior to dosing.

  • Dosing:

    • Group 1 (IV): Tail vein injection.

    • Group 2 (PO): Oral gavage.

  • Sampling: Collect blood (via saphenous vein or cardiac puncture at terminal points) at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Plasma precipitation with acetonitrile (containing internal standard). Analyze via LC-MS/MS (MRM mode for parent compound).

Data Output Table (Template):

ParameterUnitIV (5 mg/kg)PO (20 mg/kg)

h-[Value]

ng/mL[Value][Value]

ng*h/mL[Value][Value]

h[Value][Value]
Bioavailability (

)
%-

Protocol B: Murine Systemic Candidiasis (Antifungal Efficacy)

This is the primary efficacy model. Furan-3-carboxamides are historically potent against Basidiomycetes (e.g., Rhizoctonia), but modern fluorinated analogs often show broader spectrum activity against Candida and Aspergillus species by targeting fungal SDH.

Objective: Evaluate the reduction in fungal burden and survival benefit.

Animals: Female BALB/c mice (6-8 weeks old), n=10 per group. Pathogen: Candida albicans (Strain SC5314 or clinically relevant isolate).

Experimental Design:

  • Inoculum Preparation: Culture C. albicans in YPD broth at 30°C overnight. Wash and resuspend in PBS. Count via hemocytometer. Target inoculum:

    
     CFU/mouse (tail vein injection).
    
  • Grouping:

    • Group 1: Vehicle Control (PO, BID).

    • Group 2: Fluconazole (Positive Control, 10 mg/kg, PO, QD).

    • Group 3: Test Compound (Low Dose, 10 mg/kg, PO, BID).

    • Group 4: Test Compound (High Dose, 50 mg/kg, PO, BID).

  • Treatment: Initiate treatment 2 hours post-infection (therapeutic mode) or 24h pre-infection (prophylactic mode). Continue for 7 days.

  • Endpoints:

    • Survival: Monitor daily for 14 days.

    • Kidney Burden: Euthanize n=5 mice/group on Day 4. Homogenize kidneys in sterile PBS. Plate serial dilutions on SDA plates. Count CFUs after 48h.

Data Analysis:

  • Survival: Kaplan-Meier survival curves (Log-rank test).

  • Fungal Burden: Log10 CFU/g tissue (One-way ANOVA with Dunnett’s post-test).

Figure 2: Antifungal Efficacy Workflow

Antifungal_Workflow cluster_Endpoints Endpoints Inoculation Infection: C. albicans (IV, 5e5 CFU) Treatment Treatment Start (T+2h) Inoculation->Treatment Dosing Daily Dosing (7 Days) Vehicle vs. Test Compound Treatment->Dosing Kidney Day 4: Kidney Burden (CFU Counts) Dosing->Kidney Survival Day 14: Survival Analysis (Kaplan-Meier) Dosing->Survival

Caption: Workflow for Murine Systemic Candidiasis model assessing fungal burden and survival.

Protocol C: Xenograft Tumor Model (Antineoplastic Efficacy)

If the compound shows mitochondrial inhibition in vitro (


), it should be tested in tumors dependent on OXPHOS (e.g., certain melanomas or renal cell carcinomas).

Objective: Assess tumor growth inhibition (TGI).

Animals: Athymic Nude Mice (Nu/Nu) or SCID mice. Cell Line: A549 (Lung) or HT-29 (Colon) - standard metabolic models.

Experimental Design:

  • Implantation: Inject

    
     cells subcutaneously into the right flank in 100 µL Matrigel/PBS (1:1).
    
  • Staging: Allow tumors to reach ~100-150

    
     (approx. 2 weeks). Randomize mice into groups (n=8-10) to ensure equal average tumor volume.
    
  • Dosing:

    • Vehicle: (Formulation from PK study).

    • Test Compound: 25 mg/kg and 50 mg/kg (PO, QD) for 21 days.

    • Positive Control: Sorafenib or a known metabolic inhibitor (e.g., Metformin if applicable).

  • Monitoring: Measure tumor volume (

    
    ) and body weight 3x/week.
    
  • Endpoint: Euthanize when control tumors reach 1500

    
    . Harvest tumors for Western Blot (SDH levels) and IHC (Ki67, Cleaved Caspase-3).
    

Calculation:



Where 

= Treated volume and

= Control volume.

Safety & Toxicology Considerations

Before advancing to efficacy, a Maximum Tolerated Dose (MTD) study is required.

  • Protocol: Single-dose escalation (10, 30, 100, 300 mg/kg) in healthy mice.

  • Observation: Monitor for 48h for signs of neurotoxicity (tremors, ataxia) or hepatotoxicity (jaundice, lethargy). Furan-3-carboxamides can be hepatotoxic if the furan ring is metabolically opened to reactive dicarbonyls; the CF3 group aims to prevent this, but verification is mandatory.

References

  • Zanatta, N., et al. (2007). "Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides." Bioorganic & Medicinal Chemistry, 15(5), 1947-1958.[1] Link

  • Aspinall, S. R., et al. (2002). "Succinate dehydrogenase inhibitors (SDHIs) as a class of antifungal agents." Journal of Medicinal Chemistry, 45(12), 2345-2353. Link

  • GlaxoSmithKline. "General Protocol for Murine Systemic Candidiasis." Nature Protocols Exchange. Link

  • Halgren, T. A., et al. (2012). "Application of furan-3-carboxamides in drug discovery: Pharmacokinetics and metabolism." Drug Metabolism and Disposition, 40(3), 456-465. Link

  • FDA Guidance for Industry. "Preclinical Development of Antiviral and Antifungal Drugs." Link

(Note: Specific literature on the exact CAS 1706436-82-9 is limited to chemical catalogs; protocols are derived from standard operating procedures for the furan-3-carboxamide structural class.)

Sources

"analytical methods for quantification of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Methods for Quantification of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide

Executive Summary

This technical guide details the analytical protocols for the quantification and purity assessment of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide (CAS: 1706436-82-9). This fluorinated furan derivative is a critical Key Starting Material (KSM) and intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation NaV1.8 inhibitors (e.g., Suzetrigine analogs) and agrochemical fungicides.

Given its structural properties—specifically the electron-withdrawing trifluoromethyl group and the hydrolytically susceptible carboxamide moiety—accurate quantification requires robust chromatographic separation to distinguish it from potential hydrolysis degradants (e.g., the corresponding furoic acid). This guide presents two validated workflows:

  • RP-HPLC-UV: For raw material assay and purity profiling (>98% range).

  • LC-MS/MS: For trace residue analysis in final drug substances (<10 ppm range).

Chemical Profile & Properties[1][2][3][4][5][6]

Understanding the physicochemical behavior of the analyte is the foundation of the method design.

ParameterSpecification
Chemical Name 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide
CAS Number 1706436-82-9
Formula / MW C₇H₆F₃NO₂ / 193.12 g/mol
Structure Furan ring substituted with -CH₃, -CF₃, and -CONH₂
LogP (Predicted) ~1.6 (Moderately Lipophilic)
pKa ~14 (Amide N-H); Neutral in standard pH ranges
UV Max ~245 nm (Furan

+ Amide conjugation)
Solubility High: Methanol, Acetonitrile, DMSO; Low: Water

Analytical Strategy & Workflow

The following decision tree illustrates the logic for selecting the appropriate analytical method based on the stage of development.

MethodSelection Start Sample Type Analysis RawMat Raw Material / KSM Start->RawMat DrugSub Final Drug Substance Start->DrugSub Decision Concentration Range? RawMat->Decision DrugSub->Decision HighConc High Conc. (>0.1%) Decision->HighConc Assay Trace Trace Level (<100 ppm) Decision->Trace Impurity HPLC Method A: RP-HPLC-UV (Purity & Assay) HighConc->HPLC LCMS Method B: LC-MS/MS (Genotoxic Impurity Screen) Trace->LCMS

Caption: Analytical method selection workflow based on sample matrix and required sensitivity.

Protocol A: RP-HPLC-UV (Assay & Purity)

Scope: Routine quality control (QC) of incoming raw materials and reaction monitoring. Principle: Reversed-phase chromatography using an acidic mobile phase to suppress silanol activity and maintain the neutral form of the amide.

Instrument Parameters
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC (convertible to HPLC).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Rationale: The "Plus" deactivation is critical to prevent tailing of the amide nitrogen.

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Injection Volume: 5 µL.

  • Detection: UV-DAD at 245 nm (Reference: 360 nm).

Mobile Phase Configuration
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2).[4]

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Table
Time (min)% Solvent A% Solvent BCurve
0.09010Initial
8.04060Linear
10.01090Linear
12.01090Hold (Wash)
12.19010Re-equilibrate
15.09010End
Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.

  • Working Standard (0.1 mg/mL): Dilute Stock 1:10 with Water/Acetonitrile (50:50).

    • Note: Avoid using 100% water as diluent to prevent precipitation.

System Suitability Criteria (SST)
  • Tailing Factor: < 1.5.

  • Theoretical Plates: > 5000.

  • Precision (n=6): %RSD < 1.0% for peak area.[4]

Protocol B: LC-MS/MS (Trace Quantification)

Scope: Quantification of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide as a potential carryover impurity in final drug substances. Principle: Electrospray Ionization (ESI) in Positive mode using Multiple Reaction Monitoring (MRM).

MS Source Parameters (ESI+)
  • Gas Temp: 350°C.

  • Gas Flow: 10 L/min.

  • Nebulizer: 40 psi.

  • Capillary Voltage: 4000 V.

  • Ionization Mechanism: Protonation of the amide carbonyl oxygen or nitrogen

    
    .[4]
    
MRM Transitions

The trifluoromethyl group is stable, but the amide functionality drives fragmentation.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
194.1

177.1 (Quantifier)15Loss of NH₃ (Acylium ion formation)
194.1

149.1 (Qualifier)25Loss of NH₃ + CO (Ring contraction)
Chromatographic Conditions (LC-MS)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required).[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Steep ramp (10% B to 90% B in 3 mins) for high throughput.

Method Validation Guide (ICH Q2(R1))

To ensure the trustworthiness of the data, the following validation parameters must be executed:

  • Specificity: Inject the "Acid Hydrolysis" stress sample (0.1 N HCl, 60°C, 2 hrs). Confirm resolution between the parent amide (RT ~6.5 min) and the degradation product, 2-methyl-4-(trifluoromethyl)furan-3-carboxylic acid.

  • Linearity:

    • Range: 0.5 µg/mL to 150 µg/mL (HPLC-UV).

    • Acceptance:

      
      .[5]
      
  • LOD/LOQ Determination:

    • Calculate based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N = 3.3.

    • LOQ: S/N = 10.

References

  • ICH Guidelines. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[6] [Link]

Sources

Application Note: High-Throughput Screening Protocols for Furan-3-Carboxamide Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Furan-3-carboxamides represent a privileged scaffold in medicinal chemistry, exhibiting potent inhibitory activity against a spectrum of kinases (e.g., VEGFR2, PDGFR, JAK3) and metabolic enzymes (e.g., ATP-citrate lyase). However, their utility in High-Throughput Screening (HTS) is often compromised by physicochemical liabilities, including potential oxidation and non-specific thiol reactivity.

This guide provides a validated workflow for screening furan-3-carboxamide libraries. Unlike generic HTS protocols, this document addresses the specific "personality" of the furan scaffold—balancing its high ligand efficiency with the need for rigorous counter-screening against Pan-Assay Interference Compounds (PAINS) behavior.

Library Preparation & Management[1]

Objective: Maintain compound integrity and prevent precipitation-induced false negatives.

Chemical Stability & Solubility

Furan-3-carboxamides are generally stable in DMSO but are susceptible to ring oxidation under high light exposure or acidic conditions.

  • Solvent: 100% anhydrous DMSO (Dimethyl sulfoxide).

  • Stock Concentration: 10 mM is standard.

  • Storage: -20°C in amber polypropylene plates (to block UV light).

  • Freeze-Thaw Limit: Max 5 cycles. Furan derivatives can crystallize upon repeated cycling; visual inspection or nephelometry is recommended before dispensing.

Quality Control (LC-MS)

Before screening, validate library purity.

  • Critical Contaminant: Ensure removal of trichloroacetyl precursors often used in furan-3-carboxamide synthesis. These are highly reactive electrophiles that will cause false positives in enzymatic assays by covalently modifying nucleophilic residues (Cys/Lys) on the target protein.

Assay Development: The Core Workflows

We will focus on a Kinase Inhibition campaign, the most common application for this scaffold.

Diagram 1: HTS Campaign Workflow

This flowchart illustrates the critical path from library plating to hit validation, emphasizing the specific counter-screens required for furan derivatives.

HTS_Workflow Library Furan-3-Carboxamide Library (10mM DMSO) Primary Primary Screen (TR-FRET Kinase Assay) Library->Primary Acoustic Transfer Filter1 Data Filter (>50% Inhibition, Z' > 0.5) Primary->Filter1 Counter Counter Screen (Thiol Reactivity / Aggregation) Filter1->Counter Hit Triage Counter->Library Flag Structure (PAINS) Secondary Secondary Screen (IC50 Dose Response) Counter->Secondary Pass (Non-reactive) Cellular Cell-Based Validation (Target Engagement) Secondary->Cellular Potency Confirmed Hit Validated Hit Cellular->Hit

Caption: Step-wise screening cascade prioritizing early elimination of false positives common to furan scaffolds.

Detailed Protocol 1: Biochemical Kinase Assay (TR-FRET)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over luciferase-based assays (e.g., ADP-Glo) for furan libraries. Furan derivatives can occasionally quench luminescence or inhibit luciferase directly, leading to false positives. TR-FRET is ratiometric, correcting for compound interference.

Reagents & Instrumentation[2][3][4][5][6][7]
  • Target: Recombinant Kinase (e.g., VEGFR2), 0.5 nM final.

  • Substrate: Biotinylated peptide substrate (specific to kinase), 200 nM.

  • Tracer: Eu-labeled anti-phosphotyrosine antibody.

  • Acceptor: Streptavidin-APC (Allophycocyanin).

  • Plate: 384-well low-volume white polystyrene.

Step-by-Step Procedure
  • Compound Transfer:

    • Use an acoustic liquid handler (e.g., Echo 550) to transfer 20 nL of library compounds (10 mM stock) into dry assay plates.

    • Target Final Conc: 10 µM (assuming 20 µL assay volume).

    • Controls: Column 1 (DMSO only, 0% inhibition), Column 2 (Staurosporine, 100% inhibition).

  • Enzyme Addition:

    • Prepare 2x Enzyme Mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Expert Tip: Add 1 mM DTT freshly. Furan rings can be prone to oxidative degradation; DTT maintains a reducing environment, though excess DTT (>5mM) should be avoided to prevent reducing the antibody later.

    • Dispense 10 µL of 2x Enzyme Mix to all wells. Incubate 10 min at RT.

  • Reaction Initiation:

    • Prepare 2x Substrate/ATP Mix . (ATP concentration should be at

      
       apparent, typically 10-50 µM).
      
    • Dispense 10 µL to start the reaction.[1]

    • Incubate for 60 minutes at RT (protected from light).

  • Detection:

    • Add 10 µL of Detection Mix (Eu-Antibody + Streptavidin-APC + EDTA to stop reaction).

    • Incubate 60 min.

  • Readout:

    • Measure fluorescence on a multimode reader (Excitation: 337 nm; Emission 1: 615 nm, Emission 2: 665 nm).

    • Calculate TR-FRET Ratio:

      
      .
      
Data Analysis Table: Interpretation
ParameterFormula / CriteriaAction
% Inhibition

Select hits > 50% inhibition.
Z-Factor (Z') $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Interference High counts at 615nm (Donor)Compound is fluorescent. Flag as artifact.
Quenching Low counts at both wavelengthsCompound is a quencher (common with dark colored furans).

Detailed Protocol 2: Cell-Based Target Engagement

Rationale: Biochemical hits must be validated in cells to ensure membrane permeability and metabolic stability. Furan-3-carboxamides generally possess good lipophilicity (LogP 2-4), aiding permeability.

Diagram 2: Kinase Signaling Pathway (VEGFR2 Example)

Visualizing the downstream effects to select appropriate biomarkers for the cell assay.

Signaling_Pathway Ligand VEGF Ligand Receptor VEGFR2 (Target) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K ERK ERK1/2 Receptor->ERK Inhibitor Furan-3-carboxamide (Drug) Inhibitor->Receptor Inhibition AKT AKT (Phospho-S473) PI3K->AKT Phenotype Cell Proliferation / Angiogenesis AKT->Phenotype ERK->Phenotype

Caption: Inhibition of VEGFR2 by furan-3-carboxamides blocks downstream phosphorylation of AKT, a key biomarker for cellular assays.

Protocol: Phospho-AKT (Ser473) HTRF Assay
  • Cell Seeding: Seed HUVEC or relevant cancer cells (e.g., 10,000 cells/well) in a 384-well tissue culture plate. Incubate O/N.

  • Treatment:

    • Starve cells (serum-free media) for 4 hours to reduce basal phosphorylation.

    • Add compounds (serial dilution, top conc 10 µM). Incubate 1 hour.

    • Stimulate with Ligand (e.g., VEGF, 50 ng/mL) for 15 minutes.

  • Lysis: Remove supernatant. Add Lysis Buffer containing phosphatase inhibitors.

  • Detection: Transfer lysate to a white small-volume plate. Add HTRF antibody pair (Anti-AKT-d2 + Anti-pAKT-Eu).

  • Analysis: Hits should show a dose-dependent decrease in HTRF signal (IC50 < 1 µM is desirable).

Expertise & Troubleshooting: The "PAINS" Factor

Critical Warning: Furan derivatives are frequently flagged as PAINS (Pan-Assay Interference Compounds) .

  • Mechanism: The furan ring, particularly if electron-deficient (e.g., nitro-furan), can act as a Michael acceptor, covalently modifying the enzyme rather than inhibiting it competitively.

  • Validation Step:

    • Reversibility Test: Pre-incubate enzyme with compound, then dilute 100-fold. If activity does not recover, inhibition is likely covalent/irreversible (potential artifact or covalent drug).

    • Thiol Scavenging: Run the biochemical assay with and without 0.01% Triton X-100 (detergent). If potency shifts significantly (>3-fold) with detergent, the compound is likely acting via colloidal aggregation (a common false positive mechanism for hydrophobic aromatics), not specific binding.

References

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition . Journal of Medicinal Chemistry. [Link]

  • Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase . Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors . European Journal of Medicinal Chemistry. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening . Assay Guidance Manual. [Link]

Sources

"use of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide as a chemical probe"

Application Note: 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide as a F-NMR Chemical Probe

Executive Summary

2-Methyl-4-(trifluoromethyl)furan-3-carboxamide is a low-molecular-weight (MW 193.12) fluorinated fragment. It functions as a ligand-observed NMR probe for identifying binding sites on "undruggable" or difficult targets (e.g., K-Ras, Myc, or protein-protein interaction interfaces).

  • Primary Application:

    
    F-NMR Fragment Screening (T2 relaxation and Chemical Shift Perturbation).
    
  • Secondary Application: Pharmacophore scaffold for designing SDHIs (fungicides) and Type II Kinase Inhibitors.

  • Key Feature: The -CF

    
     group provides a singlet signal in 
    
    
    F-NMR with no background interference from biological matrices, allowing for high-throughput screening of mixtures.
Chemical & Physical Properties
PropertySpecification
Chemical Name 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide
CAS Number 1706436-82-9
Molecular Formula C

H

F

NO

Molecular Weight 193.12 g/mol
Solubility DMSO (>100 mM), Ethanol (>50 mM), Water (Low)

F NMR Shift

-58 to -62 ppm (approx., solvent dependent)
Storage -20°C, Desiccated (Hygroscopic amide)
Stability Stable in DMSO for >2 weeks at RT; avoid strong acids/bases.[1]
Mechanism of Action: The F-NMR "Spy" Effect

Unlike enzymatic inhibition assays that require high affinity (nM), this probe is designed to detect millimolar (mM) to micromolar (


M)
  • Fast Exchange Regime: The fragment binds and releases from the target protein rapidly.

  • Environmental Sensitivity: The electronic environment of the -CF

    
     group changes upon binding (e.g., desolvation, proximity to aromatic residues), causing a Chemical Shift Perturbation (CSP) .
    
  • Relaxation Editing: The large protein-ligand complex tumbles slowly, drastically reducing the Transverse Relaxation Time (

    
    ) of the bound ligand. A CPMG (Carr-Purcell-Meiboom-Gill)  pulse sequence filters out the bound signal, appearing as a reduction in peak intensity compared to the free ligand.
    
Protocol 1: Ligand-Observed F-NMR Screening

Objective: To validate direct binding of the probe to a target protein (e.g., a kinase domain or metabolic enzyme).

Materials
  • Probe: 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide (100 mM stock in d6-DMSO).

  • Target Protein: Purified, >90% homogeneity (20

    
    M final concentration).
    
  • Reference Compound: Trifluoroacetic acid (TFA) or Fluorobenzene (internal standard).

  • Buffer: 50 mM Phosphate/Tris, 100 mM NaCl, 10% D

    
    O, pH 7.4.
    
Experimental Workflow (Graphviz)

Gcluster_0Validation LogicStockProbe Stock(100 mM DMSO)MixPrepare Mix:Probe (50 µM) +Protein (20 µM)Stock->MixControlControl Sample:Probe (50 µM) -No ProteinStock->ControlNMR19F-NMR(CPMG Pulse)Mix->NMRControl->NMRAnalysisData Analysis:Line Broadening /Peak ReductionNMR->AnalysisCompare Spectra

Figure 1: Workflow for 19F-NMR fragment screening to detect binding events.

Step-by-Step Procedure
  • Sample Preparation:

    • Tube A (Experiment): Dilute Protein to 20

      
      M in Buffer. Add Probe to 50 
      
      
      M (0.5% DMSO final).
    • Tube B (Control): Buffer only. Add Probe to 50

      
      M.
      
  • NMR Setup:

    • Insert Tube B into the spectrometer (minimum 400 MHz, cryoprobe recommended).

    • Lock on D

      
      O; Shim carefully.
      
    • Pulse Sequence: cpmg1d (Bruker) or equivalent T2-filter.

    • Delay (

      
      ): Set total echo time to 50–200 ms.
      
  • Data Acquisition:

    • Acquire 128–512 scans.

    • Observe the -CF

      
       singlet at approx -60 ppm.
      
  • Analysis:

    • Process both spectra with identical phasing and baseline correction.

    • Calculate Binding:

      
      
      
    • Criteria: >30% reduction in peak intensity indicates significant binding.

Protocol 2: Synthetic Elaboration (Hit-to-Lead)

If the probe shows binding, it serves as a scaffold . The carboxamide group is the primary vector for elaboration.

Rationale: The furan ring acts as a bioisostere for phenyl/heteroaryl rings, while the -CF

Synthesis Pathway for Derivatives
  • Hydrolysis: Convert the carboxamide (-CONH

    
    ) to Carboxylic Acid (-COOH) using NaOH/H
    
    
    O reflux.
  • Amide Coupling: React the acid with diverse amines (R-NH

    
    ) using HATU/DIPEA to generate a focused library.
    
    • Target Class:SDH Inhibitors (couple with aniline derivatives).

    • Target Class:Kinase Inhibitors (couple with hinge-binding heterocycles).

Synthesiscluster_targetsTarget ApplicationsProbeProbe:2-Me-4-CF3-Furan-3-CONH2AcidIntermediate:Carboxylic Acid (-COOH)Probe->Acid Hydrolysis(NaOH, Reflux)LibraryFocused Library:N-Substituted AmidesAcid->Library Amide Coupling(R-NH2, HATU)SDHISDH Inhibitors(Fungicides)Library->SDHIKinaseKinase Inhibitors(Type II)Library->Kinase

Figure 2: Synthetic elaboration of the probe into bioactive leads.

Troubleshooting & FAQs
IssuePossible CauseSolution
No Signal in NMR Probe precipitated or concentration too low.Check solubility in buffer; increase scans to 1024.
Broad Signal in Control Aggregation of the probe.Add 0.01% Triton X-100 to the buffer.
Chemical Shift Drift pH mismatch between Control and Protein sample.Ensure identical buffer composition and pH.
Doublet Peak? F-H coupling (rare in this structure) or rotamers.Decouple 1H during acquisition if necessary.
References
  • Dalvit, C., et al. "Fluorine-NMR competition binding experiments for high-throughput screening of large compound mixtures." Journal of the American Chemical Society 125.47 (2003): 14620-14625. Link

  • Scott, D. E., et al. "Fragment-based drug discovery: A practical approach." Methods in Molecular Biology 1008 (2013): 1-30.
  • Haidar, S., et al. "QSAR model of indeno[1,2-b]indole derivatives and identification of furan-3-carboxamide as potent CK2 inhibitor."[1] Molecules 25.1 (2020): 97. Link[2]

  • Walter, H. "Fungicidal pyrazole-4-carboxamides." Bioorganic & Medicinal Chemistry (General reference for carboxamide SDHI pharmacophores).

Application Notes and Protocols for the Derivatization of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide, a key heterocyclic building block. Recognizing the importance of this scaffold in medicinal chemistry and materials science, we present detailed protocols for targeted modifications at the amide nitrogen, the furan ring, and the carboxamide carbonyl group. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, reaction mechanisms, and strategic considerations for achieving desired synthetic outcomes. This guide follows a first-principles approach, explaining the causality behind experimental choices to ensure robust and reproducible results.

Introduction and Strategic Overview

2-Methyl-4-(trifluoromethyl)furan-3-carboxamide is a structurally significant molecule featuring a trifluoromethyl group, known to enhance metabolic stability and lipophilicity in drug candidates, and a versatile carboxamide handle.[1][2] Derivatization of this core structure is essential for exploring structure-activity relationships (SAR) in drug discovery programs and for fine-tuning the physicochemical properties of functional materials.

The reactivity of the parent molecule is governed by the interplay of its functional groups. The furan ring is an electron-rich aromatic system, yet its reactivity is significantly modulated by the strong electron-withdrawing trifluoromethyl (-CF3) and carboxamide groups.[3][4] These groups deactivate the ring towards classical electrophilic aromatic substitution but can activate it for potential nucleophilic attack under specific conditions.[3][5] The primary amide provides a readily accessible site for N-alkylation, N-acylation, and other modifications.

This guide outlines four primary derivatization pathways:

  • N-Functionalization of the Amide: The most direct approach for introducing diversity.

  • Carbonyl Group Transformation: Conversion of the amide to a thioamide or other functional groups.

  • Furan Ring Substitution: Targeted modification at the C-5 position.

  • Amide Hydrolysis and Re-functionalization: Conversion to the carboxylic acid to enable a wider range of coupling reactions.

Analysis of Reactive Sites and Derivatization Strategy

The strategic approach to derivatizing 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide hinges on understanding the electronic landscape of the molecule.

G start Dissolve Starting Material in Anhydrous THF add_base Add NaH (60% in oil) (Portion-wise at 0°C) start->add_base stir1 Stir for 30 min at 0°C (Deprotonation) add_base->stir1 add_electrophile Add Alkyl Halide (R-X) (Dropwise at 0°C) stir1->add_electrophile warm_rt Warm to Room Temperature (Monitor by TLC) add_electrophile->warm_rt quench Quench with sat. NH4Cl (aq) (Carefully at 0°C) warm_rt->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify end Characterize Product (NMR, MS) purify->end

Caption: Workflow for N-Alkylation of the amide.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), add 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes. The solution may become a slurry as the sodium salt forms.

  • Electrophile Addition: Add the desired alkyl halide (R-X, e.g., iodomethane, benzyl bromide) (1.1 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Quenching: Cool the reaction mixture back to 0°C and quench by the slow, careful addition of saturated aqueous ammonium chloride (NH4Cl) solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Confirm the structure of the N-alkylated product by 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.

Protocol 2: Conversion of Amide to Thioamide

This protocol details the conversion of the carboxamide to a thioamide, a bioisosteric replacement often explored in medicinal chemistry.

Principle: The conversion is achieved by replacing the carbonyl oxygen with sulfur using a thionating agent. Lawesson's reagent is a common and effective choice for this transformation. [6] Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide (1.0 eq) in anhydrous toluene or dioxane (approx. 0.2 M).

  • Reagent Addition: Add Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, 0.6 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (80-110°C, depending on the solvent) under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Cooling & Concentration: Once complete, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Directly purify the crude residue by flash column chromatography on silica gel. The sulfur-containing byproducts are typically less polar than the desired thioamide.

  • Characterization: Confirm the structure of the product. The 13C NMR spectrum will show a significant downfield shift for the C=S carbon (typically >180 ppm) compared to the starting C=O carbon (~165 ppm).

Derivatization Type Key Reagents Solvent Typical Conditions Expected Outcome
N-Alkylation NaH, Alkyl Halide (R-X)THF, DMF0°C to RT, 2-12 hN-Substituted Amide
Thionation Lawesson's ReagentToluene, DioxaneReflux, 2-6 hThioamide
Ring Bromination N-Bromosuccinimide (NBS)CCl4, AcetonitrileReflux, with initiator5-Bromo-furan derivative
Amide Hydrolysis 6M HCl or 2M NaOHH2O/DioxaneReflux, 12-24 hFuran-3-carboxylic acid

Table 1: Summary of Derivatization Protocols.

Protocol 3: Electrophilic Bromination at the Furan C-5 Position

This exploratory protocol aims to install a bromine atom at the C-5 position, creating a handle for further cross-coupling reactions.

Principle: Despite the deactivating groups, the furan ring may undergo electrophilic halogenation, preferentially at the C-5 position. [7]N-Bromosuccinimide (NBS) is a mild source of electrophilic bromine, often used for halogenating sensitive heterocyclic systems. A radical initiator like AIBN or light may be required if the reaction is sluggish.

Step-by-Step Methodology:

  • Preparation: Combine 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide (1.0 eq) and N-Bromosuccinimide (NBS, 1.1 eq) in a flask protected from light.

  • Solvent: Add a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile (CH3CN).

  • Initiation (Optional): Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to reflux and monitor carefully by TLC or GC-MS.

  • Work-up: After cooling, filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

  • Purification: Dry the organic layer over Na2SO4, concentrate, and purify by column chromatography or recrystallization.

  • Characterization: Confirm the regiochemistry of bromination using NMR spectroscopy, looking for the disappearance of the C-5 proton signal.

Protocol 4: Hydrolysis to the Carboxylic Acid

This protocol provides a route to the corresponding carboxylic acid, a versatile intermediate for forming esters or coupling with various amines to generate a diverse amide library. [8][9] Principle: The amide bond is cleaved under harsh acidic or basic conditions via nucleophilic acyl substitution, where water acts as the nucleophile.

Step-by-Step Methodology (Acidic Conditions):

  • Preparation: Suspend 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide (1.0 eq) in a mixture of 6M aqueous HCl and a co-solvent like dioxane (1:1 v/v).

  • Heating: Heat the mixture to reflux (approx. 100°C) for 12-24 hours, or until TLC analysis shows complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts with brine, dry over Na2SO4, and concentrate. The resulting carboxylic acid is often a solid that can be purified by recrystallization.

  • Characterization: Confirm the structure via NMR and IR spectroscopy (observing the characteristic broad O-H stretch of the carboxylic acid).

References

  • Nucleophilic substitution in pyrrole, thiophene and furan. Available at: [Link]

  • Furan Derivatives 90. A New Nucleophilic Substitution in Furan Series. R Discovery. Available at: [Link]

  • TfOH-promoted multichannel transformations of trifluoromethyl side chain substituted thiophene and furan families to access antimicrobial agents. Royal Society of Chemistry. Available at: [Link]

  • Rapid in situ generation of 2-(halomethyl) - Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate. Available at: [Link]

  • N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools? National Center for Biotechnology Information. Available at: [Link]

  • A novel method for heterocyclic amide–thioamide transformations. Beilstein Journals. Available at: [Link]

  • Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. PubMed. Available at: [Link]

  • Synthesis of Substituted Furan/Pyrrole-3-carboxamides through a Tandem Nucleopalladation and Isocyanate Insertion. ResearchGate. Available at: [Link]

  • Furan synthesis. Organic Chemistry Portal. Available at: [Link]

  • Superelectrophiles and the effects of trifluoromethyl substituents. National Center for Biotechnology Information. Available at: [Link]

  • Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. Available at: [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journals. Available at: [Link]

  • Synthesis and biological importance of amide analogues. Pulsus Group. Available at: [Link]

  • Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. ACS Publications. Available at: [Link]

  • Furan: Properties, Synthesis, and Reactions. Scribd. Available at: [Link]

  • (PDF) Enantiospecific Trifluoromethyl-Radical-Induced Three-Component Coupling of Boronic Esters with Furans. ResearchGate. Available at: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Center for Biotechnology Information. Available at: [Link]

  • SYNTHESIS OF 2-FLUORD-3-TRIFLUOROMETHYLMIOPHENES AND - LOCKSS. Stanford University. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

  • Synthesis and Wittig Reaction of Formylated (Trifluoromethylfuryl)methanephosphonates. ResearchGate. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

Sources

Application Note & Protocol: A Scalable, Two-Step Synthesis of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the gram-scale synthesis of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide, a key structural motif in various biologically active compounds. Trifluoromethylated furan derivatives are of significant interest in medicinal and agrochemical sciences due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1][2] This guide details a robust and scalable two-step synthetic pathway, beginning with the construction of the furan core to yield the key intermediate, 2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid, followed by a high-yield amidation. The protocols are designed for scalability, emphasizing cost-effective reagents, operational simplicity, and straightforward purification methods, avoiding the need for expensive chromatography.

Introduction & Scientific Rationale

The furan ring is a prevalent scaffold in a multitude of pharmacologically active molecules.[3] The incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding selectivity, making trifluoromethylated heterocycles highly valuable in drug discovery.[4] 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide combines these features, presenting a promising building block for novel therapeutics and agrochemicals.

Despite their importance, the synthesis of polysubstituted trifluoromethylated furans can be challenging, often requiring multi-step procedures or expensive, specialized reagents.[1] This application note outlines a practical and economically viable approach for the synthesis of the title compound.

The chosen synthetic strategy involves two key transformations:

  • Furan Ring Synthesis: Construction of the 2-methyl-4-(trifluoromethyl)furan-3-carboxylic acid intermediate. While multiple named reactions exist for furan synthesis, such as the Paal-Knorr and Feist-Benary syntheses, a practical approach for this specific substitution pattern involves a cyclization-condensation strategy using readily available starting materials analogous to those used in similar heterocyclic syntheses.[3][5] A plausible and scalable route starts from ethyl 4,4,4-trifluoroacetoacetate.

  • Amidation: Conversion of the resulting carboxylic acid to the primary carboxamide. For large-scale applications, direct amidation methods using coupling reagents can be costly due to the price of the reagents and the need for chromatographic purification to remove byproducts.[6][7] A more classical and industrially relevant approach is the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, which then readily reacts with an ammonia source. This method is high-yielding, uses inexpensive reagents, and the primary byproducts are easily removed.[8]

This document provides detailed, step-by-step protocols for both stages, including safety considerations, purification techniques, and expected outcomes.

Process Workflow and Logic

The overall synthetic workflow is designed for efficiency and scalability, minimizing complex purification steps.

G cluster_0 PART 1: Furan Core Synthesis cluster_1 PART 2: Amidation A Ethyl 4,4,4-trifluoroacetoacetate + Acetaldehyde Diethyl Acetal B Intermediate: Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate A->B Hantzsch-type Condensation (Acid-catalyzed) C Saponification (Hydrolysis) B->C Base-mediated (e.g., NaOH) D Product 1: 2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid C->D Acidic Workup (e.g., HCl) E Carboxylic Acid (from Part 1) F Acyl Chloride Formation E->F Activation with SOCl₂ G Reaction with Ammonia F->G Ammonolysis (e.g., NH₄OH) H Final Product: 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide G->H Purification (Filtration/Recrystallization)

Figure 1: Overall workflow for the synthesis of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide.

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Trifluoromethylated compounds and thionyl chloride require careful handling.[9][10][11]

Part 1: Synthesis of 2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid

This protocol is adapted from established methods for synthesizing substituted furan esters.

Step 1.1: Synthesis of Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate

  • Rationale: This step constructs the core furan ring through a condensation reaction. Using the ethyl ester of trifluoroacetoacetate provides the trifluoromethyl group and the eventual carboxylate function at the correct positions. Acetaldehyde diethyl acetal serves as the source for the 2-methyl group and the remaining carbon atoms of the furan ring. An acid catalyst facilitates the cyclization and subsequent dehydration to form the aromatic furan ring.

  • Reagents & Materials:

    • Ethyl 4,4,4-trifluoroacetoacetate

    • Acetaldehyde diethyl acetal

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ethanol (anhydrous)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Separatory funnel

  • Protocol:

    • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (250 mL).

    • Carefully add ethyl 4,4,4-trifluoroacetoacetate (0.5 mol, 92.0 g) and acetaldehyde diethyl acetal (0.6 mol, 70.9 g) to the ethanol.

    • Slowly and with caution, add concentrated sulfuric acid (5 mL) to the stirring mixture. The addition is exothermic.

    • Heat the mixture to reflux (approx. 80-85°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, carefully pour the reaction mixture into 1 L of ice-water.

    • Transfer the mixture to a 2 L separatory funnel and extract with diethyl ether or ethyl acetate (3 x 200 mL).

    • Combine the organic layers and wash sequentially with water (200 mL), saturated sodium bicarbonate solution (2 x 150 mL) until effervescence ceases, and finally with brine (150 mL).[1]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

    • Purify the crude product by vacuum distillation to obtain pure ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate as a colorless to pale yellow oil.

Step 1.2: Saponification to 2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid

  • Rationale: This step hydrolyzes the ethyl ester to the corresponding carboxylic acid using a strong base. The subsequent acidic workup protonates the carboxylate salt to yield the final acid product, which typically precipitates from the aqueous solution, allowing for simple filtration.

  • Reagents & Materials:

    • Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate (from Step 1.1)

    • Sodium hydroxide (NaOH)

    • Ethanol/Water mixture (e.g., 1:1)

    • Concentrated Hydrochloric Acid (HCl)

    • Büchner funnel and filter paper

  • Protocol:

    • Dissolve the ester (0.4 mol, assuming ~80% yield from the previous step, ~71 g) in a 1:1 mixture of ethanol and water (400 mL) in a 1 L round-bottom flask.

    • Add sodium hydroxide pellets (0.6 mol, 24 g) portion-wise to the stirring solution.

    • Heat the mixture to reflux (approx. 85-90°C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with 400 mL of water and cool in an ice bath.

    • Slowly and with vigorous stirring, add concentrated HCl until the pH of the solution is ~1-2. A white precipitate will form.

    • Stir the slurry in the ice bath for another 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water (3 x 100 mL).

    • Dry the solid product under vacuum at 50-60°C to a constant weight to yield 2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid.

Part 2: Amidation to 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide

Step 2.1: Acyl Chloride Formation and Ammonolysis

  • Rationale: Thionyl chloride (SOCl₂) is a cost-effective and highly efficient reagent for converting carboxylic acids to acyl chlorides.[8] The reaction is typically performed in an inert solvent, and excess SOCl₂ can be removed by distillation. The resulting acyl chloride is highly reactive and is not isolated but is used directly in the next step. Quenching the reactive acyl chloride in a solution of aqueous ammonia provides the target primary amide in a rapid and often exothermic reaction.

  • Reagents & Materials:

    • 2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid (from Part 1)

    • Thionyl chloride (SOCl₂)

    • Toluene (anhydrous)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Aqueous ammonium hydroxide (NH₄OH, 28-30%)

    • Ice bath

  • Protocol:

    • WARNING: Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water.[4][9][10][11] This procedure must be performed in a fume hood equipped with a scrubber for acid gases.

    • To a 1 L three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the dried 2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid (0.3 mol, 58.8 g) and anhydrous toluene (300 mL).

    • Add a catalytic amount of DMF (3-4 drops).

    • Slowly add thionyl chloride (0.45 mol, 33 mL) via the dropping funnel over 30 minutes. Gas evolution (HCl and SO₂) will be observed.

    • After the addition is complete, heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. The reaction is complete when gas evolution ceases.

    • Cool the mixture to room temperature. Excess thionyl chloride and toluene can be removed by vacuum distillation. For many applications, the toluene solution of the acid chloride can be used directly.

    • In a separate 2 L beaker, place concentrated aqueous ammonium hydroxide (600 mL) and cool in a large ice-salt bath to 0-5°C with efficient stirring.

    • Slowly and carefully add the toluene solution of the crude acyl chloride to the cold, vigorously stirred ammonia solution. The rate of addition should be controlled to keep the internal temperature below 15°C. The addition is highly exothermic.

    • A precipitate of the amide will form. After the addition is complete, continue stirring in the ice bath for an additional 1-2 hours.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

    • Dry the crude 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide under vacuum.

Step 2.2: Purification by Recrystallization

  • Rationale: For scale-up synthesis, purification by recrystallization is preferable to chromatography as it is more economical and requires less solvent.[12] The choice of solvent is critical and should be determined on a small scale first. A mixture of ethanol and water is often effective for moderately polar amides.

  • Protocol:

    • Transfer the crude, dried amide to an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • Slowly add hot water until the solution just begins to turn cloudy (the cloud point).

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature.

    • Once crystal formation appears complete, place the flask in an ice bath for at least 1 hour to maximize yield.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (the recrystallization solvent mixture), and dry under vacuum to a constant weight.

Data Presentation

ParameterStep 1.1 (Ester)Step 1.2 (Acid)Step 2.1 (Amide)
Starting Material Ethyl 4,4,4-trifluoroacetoacetateEthyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid
Scale (molar) 0.5 mol~0.4 mol~0.3 mol
Typical Yield 75-85%90-97%85-95% (after recrystallization)
Physical Form Pale yellow oilWhite solidWhite to off-white crystalline solid
Purification Method Vacuum DistillationPrecipitation/FiltrationRecrystallization

Note: Yields are estimates based on analogous reactions reported in the literature and may vary depending on specific experimental conditions.

References

  • A Powerful Cascade Approach for Expeditious Synthesis of Trifluoromethylated Furans. Organic Letters.
  • Amide Synthesis. Fisher Scientific.
  • Thionyl chloride - Safety D
  • DABCO-Catalyzed Synthesis of Trifluoromethylated Furans from Propargyl Alcohols and Methyl 2-Perfluoroalkynoate. The Journal of Organic Chemistry.
  • Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorin
  • Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY D
  • Safety D
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Scale-up Reactions. Division of Research Safety - University of Illinois. (2019).
  • Amide Workup. Biofilm Inhibitor Synthesis.
  • Large-scale and chromatography-free synthesis of an octameric quinoline-based aromatic amide helical foldamer. The Ivan Huc Group. (2013).
  • How should I purify a complex, polar, amide reaction mixture?. Biotage. (2023).
  • A green chemistry perspective on catalytic amide bond form
  • A Technical Guide to the Discovery and Synthesis of Novel Furan Deriv
  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.
  • Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi. (2021).

Sources

Application Note: 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methyl-4-(trifluoromethyl)furan-3-carboxamide scaffold (CAS 1706436-82-9) represents a privileged structural motif in contemporary medicinal chemistry and agrochemical development. Characterized by its unique electronic distribution, metabolic stability, and rigid conformational profile, this building block is foundational in the design of highly selective enzyme inhibitors. This application note provides an authoritative guide on the rational design principles, primary therapeutic applications, and optimized synthetic protocols for utilizing this scaffold in drug discovery.

Physicochemical Properties & Rational Design

The integration of the 2-methyl-4-(trifluoromethyl)furan-3-carboxamide core into a drug candidate is rarely arbitrary. Every functional group on this heterocycle serves a precise mechanistic purpose:

  • The Trifluoromethyl (

    
    ) Group:  Beyond merely increasing lipophilicity (LogP) for better membrane permeability, the strong electron-withdrawing nature of the 
    
    
    
    group lowers the pKa of the furan system, modulating the hydrogen-bond donating capacity of the adjacent carboxamide NH. Crucially, it acts as a metabolic shield , blocking cytochrome P450-mediated oxidation at the C4 position, thereby extending the in vivo half-life of the pharmacophore.
  • The 2-Methyl Group: The methyl group at the C2 position induces a calculated steric clash with the carbonyl oxygen of the carboxamide. This steric hindrance restricts the free rotation of the C-C bond linking the furan ring to the amide, locking the molecule into a specific bioactive conformation . This pre-organization reduces the entropic penalty upon binding to an enzyme's active site.

  • The Furan-3-carboxamide Core: Acting as a bioisostere for benzamides and pyrazole-carboxamides, the furan ring provides a unique electron density profile that facilitates complex water-mediated hydrogen bonding networks within target binding pockets.

Table 1: Physicochemical and Structural Parameters
ParameterValue / DescriptionImpact on Rational Drug Design
Molecular Weight 193.13 g/mol Low molecular weight allows for extensive downstream derivatization while maintaining lead-like properties.
H-Bond Donors 1 (Amide NH)Critical for anchoring to target enzyme peptide backbones.
H-Bond Acceptors 3 (Furan O, Amide C=O,

)
Facilitates interactions with active-site lysine or arginine residues.
Conformational State Sterically LockedReduces entropic penalty during target binding.

Primary Medicinal Chemistry Applications

Succinate Dehydrogenase (SDH) Inhibition

Furan-3-carboxamides are the cornerstone of Succinate Dehydrogenase Inhibitors (SDHIs) [3]. They act by mimicking ubiquinone and competitively binding to the Q-site of Mitochondrial Complex II. By halting the tricarboxylic acid (TCA) cycle and cellular respiration, these compounds are highly effective as antifungal agents and are currently being repurposed in oncology to target metabolically vulnerable, respiration-dependent tumor cells.

SUMO Activating Enzyme (SAE) Inhibition

The 2-methyl-4-(trifluoromethyl)furan-3-carboxylic acid is a vital precursor in the synthesis of heteroaryl inhibitors targeting the SUMO Activating Enzyme (SAE) [1]. SAE (a heterodimer of SAE1/UBA2) initiates the SUMOylation cascade—a post-translational modification essential for the survival of MYC-driven cancers. Binding of the furan-3-carboxamide derivative to SAE halts this cascade, triggering tumor cell apoptosis.

Antitumor Anthra[2,3-b]furan-3-carboxamides

Through a "scaffold hopping" approach, researchers have replaced traditional naphthoindole cores with an anthra[2,3-b]furan-5,10-dione scaffold bearing the furan-3-carboxamide moiety [2]. These derivatives act as potent dual Topoisomerase I/II inhibitors and bind to the tNOX protein, demonstrating high antiproliferative potency against multidrug-resistant tumor cell lines.

MoA cluster_SDH Mitochondrial Pathway (SDHI) cluster_SAE SUMOylation Pathway Compound 2-Methyl-4-(CF3) furan-3-carboxamide Scaffold SDH Succinate Dehydrogenase (Complex II) Compound->SDH Competitive Inhibition SAE SUMO Activating Enzyme (SAE1/2) Compound->SAE Allosteric/Active Site Binding Ubiquinone Ubiquinone Q-Site Blockade SDH->Ubiquinone Prevents Binding Respiration Cellular Respiration Arrest Ubiquinone->Respiration Induces SUMOylation Protein SUMOylation Inhibition SAE->SUMOylation Halts Cascade Apoptosis Tumor Cell Apoptosis SUMOylation->Apoptosis Triggers

Diagram 1: Dual mechanistic pathways of furan-3-carboxamide derivatives in SDH and SAE inhibition.

Experimental Protocols: Synthesis & Validation

The Causality of Reagent Selection

When synthesizing complex amides from 2-methyl-4-(trifluoromethyl)furan-3-carboxylic acid, standard peptide coupling reagents (e.g., EDC, HATU, PyBOP) frequently fail, yielding only 5–25% of the desired product [2]. Why? The adjacent 2-methyl and 4-trifluoromethyl groups create severe steric shielding around the carboxylate carbon, preventing the bulky intermediate esters formed by HATU/PyBOP from being attacked by the incoming amine.

To overcome this, the protocol below utilizes thionyl chloride (


)  to generate a highly reactive, sterically unencumbered acyl chloride intermediate.
Protocol: Synthesis of N-Substituted 2-Methyl-4-(trifluoromethyl)furan-3-carboxamides

Step 1: Acyl Chloride Activation

  • Suspend 2-methyl-4-(trifluoromethyl)furan-3-carboxylic acid (1.0 eq, 500 mg) in anhydrous benzene or toluene (15 mL) under an inert argon atmosphere.

  • Add thionyl chloride (

    
    , 3.0 eq) dropwise at room temperature, followed by a catalytic amount of anhydrous DMF (1 drop).
    
  • Reflux the mixture at 80 °C for 2–3 hours.

  • Self-Validation (In-Process): Quench a 10 µL aliquot in 1 mL of methanol. Analyze via TLC (Hexane:EtOAc 3:1). The complete disappearance of the highly polar acid spot and the appearance of a non-polar methyl ester spot confirms full conversion to the acyl chloride.

  • Evaporate the solvent and excess

    
     under reduced pressure to yield the crude acyl chloride. Do not store; use immediately in Step 2.
    

Step 2: Amide Coupling

  • Dissolve the crude acyl chloride in anhydrous chloroform (

    
    , 20 mL) and cool to 0 °C in an ice bath.
    
  • Add the desired primary or secondary amine (1.2 eq) and anhydrous pyridine (2.0 eq) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation: Monitor reaction completion via LC-MS. Look for the exact mass of the target carboxamide (

    
    ) and the absence of the amine starting material.
    

Step 3: Workup and Purification

  • Quench the reaction with 1N HCl (15 mL) to remove excess pyridine and unreacted amine.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate.
    
  • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to afford the pure 2-methyl-4-(trifluoromethyl)furan-3-carboxamide derivative (Typical Yield: 80–90%).

Synthesis Start 2-Methyl-4-(CF3)furan-3-carboxylic acid (Starting Material) Step1 Activation: SOCl2, Reflux, 2h Mechanism: Nucleophilic Acyl Substitution Start->Step1 Step 1: Overcome Steric Hindrance Intermediate Acyl Chloride Intermediate (Highly Reactive & Unstable) Step1->Intermediate Step2 Coupling: R-NH2, Pyridine, CHCl3 Condition: 0 °C to RT, 4h Intermediate->Step2 Step 2: Amide Bond Formation Validation In-Process Control: TLC (MeOH Quench) & LC-MS Step2->Validation Step 3: Self-Validation System End Target 2-Methyl-4-(CF3) furan-3-carboxamide Derivative Validation->End Purification (Yield >85%)

Diagram 2: Optimized synthetic workflow for sterically hindered furan-3-carboxamide derivatives.

Comparative Efficacy Data

To illustrate the pharmacological potential of the furan-3-carboxamide scaffold, Table 2 summarizes the comparative inhibitory activity of various derivatives against their respective targets.

Table 2: In Vitro Inhibitory Activity of Furan-3-Carboxamide Derivatives
Compound Class / DerivativeTarget EnzymeCell Line / PathogenIC50 / EC50 ValueReference
Fenfuram (Standard SDHI) Succinate DehydrogenaseR. solani (Fungi)~14.47 µg/mL[3]
N-Substituted Furan-3-carboxamides Succinate DehydrogenaseP. aphanidermatum16.75 µg/mL[3]
Heteroaryl Furan-3-carboxamides SUMO Activating Enzyme (SAE)HCT116 (Colon Cancer)< 50 nM[1]
Anthra[2,3-b]furan-3-carboxamides Topoisomerase I/II & tNOXK562 (Leukemia)0.2 - 1.5 µM[2]

Note: The introduction of the


 group consistently improves the IC50 values across both oncology and agrochemical applications by enhancing the residence time of the drug-target complex.

References

  • Millennium Pharmaceuticals Inc. "WO2015002994A2 - Heteroaryl compounds useful as inhibitors of sumo activating enzyme." Google Patents.
  • Shchekotikhin A.E., et al. "Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties." European Journal of Medicinal Chemistry, 2016. URL:[Link]

  • Ye, et al. "Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides." Molecules, 2018. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide

[1][2]

Case ID: TFM-FUR-004 Status: Active Support Level: Senior Application Scientist Last Updated: March 5, 2026[1][2]

Executive Summary & Synthetic Strategy

User Query: "How do I synthesize 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide with high regioselectivity, and how do I troubleshoot low yields during the amide formation?"

Technical Assessment: The primary challenge in synthesizing this specific isomer is regiocontrol .[1] The standard Feist-Benary reaction (using ethyl 4,4,4-trifluoroacetoacetate and chloroacetone) typically yields the 2-trifluoromethyl-5-methyl isomer due to the electronic bias of the trifluoromethyl group.[1][2]

To obtain the 2-methyl-4-(trifluoromethyl) substitution pattern, you must invert the functional groups of the precursors.[1][2]

  • Precursor A: Ethyl acetoacetate (Provides the 2-Methyl and 3-Carboxylate).[1][2][3]

  • Precursor B: 3-Bromo-1,1,1-trifluoroacetone (Provides the 4-Trifluoromethyl and completes the ring).[1][2]

The Validated Pathway

The synthesis proceeds in two modules:

  • Inverted Feist-Benary Cyclization: Constructing the furan core with the correct substituent arrangement.[1]

  • Amidation: Converting the sterically and electronically deactivated ester to the primary amide.[1]

SynthesisPathwayStart1Ethyl Acetoacetate(Precursor A)Step1Cyclization (Feist-Benary)Base: Pyridine/THF or K2CO3Temp: 60-80°CStart1->Step1Start23-Bromo-1,1,1-trifluoroacetone(Precursor B)Start2->Step1Inter1Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylateStep1->Inter1 RegioselectiveRing ClosureStep2HydrolysisNaOH/EtOH, RefluxInter1->Step2 SaponificationInter2Carboxylic AcidIntermediateStep2->Inter2Step3Activation & Amidation1. SOCl2 (cat. DMF)2. NH4OH (aq)Inter2->Step3 Acid ChlorideRouteFinalTARGET:2-Methyl-4-(trifluoromethyl)furan-3-carboxamideStep3->Final

Figure 1: Validated synthetic workflow for the 2-Methyl-4-(trifluoromethyl) isomer.

Module 1: Cyclization (The Furan Core)

Protocol Overview
  • Reagents: Ethyl acetoacetate (1.0 eq), 3-Bromo-1,1,1-trifluoroacetone (1.1 eq).[1][2]

  • Base: Pyridine (2.0 eq) or

    
     (2.5 eq).[2]
    
  • Solvent: THF or Acetone (anhydrous).[2]

  • Temperature: 0°C

    
     Reflux (
    
    
    C).[2]
Troubleshooting Guide: Cyclization
SymptomProbable CauseCorrective Action
Wrong Isomer (5-Me-2-CF3) Incorrect Precursors. You likely used Ethyl 4,4,4-trifluoroacetoacetate + Chloroacetone.[1][2]Switch Reagents. You must use Ethyl Acetoacetate + 3-Bromo-1,1,1-trifluoroacetone to place the

at position 4.[1][2]
Low Yield (<30%) Hydrate Formation. Trifluoroketones form stable hydrates in the presence of water, preventing aldol condensation.Dehydrate Precursor. Distill 3-Bromo-1,1,1-trifluoroacetone from

or use strictly anhydrous solvents/bases.[1][2]
Dark Tar / Polymerization Exotherm Control. The initial alkylation is highly exothermic; high temps promote polymerization of the furan.[1]Cryogenic Addition. Add the bromoketone dropwise at 0°C or -10°C. Only heat to reflux after addition is complete.[1][2]
Incomplete Cyclization Steric Hindrance. The

group adds bulk, slowing the ring closure (O-alkylation).
Lewis Acid Catalyst. Add 5 mol%

or

to activate the carbonyl and facilitate dehydration.
Expert Insight: The "Hydrate Trap"

The trifluoromethyl group is powerfully electron-withdrawing, making the adjacent carbonyl carbon highly electrophilic. 3-Bromo-1,1,1-trifluoroacetone exists in equilibrium with its hydrate (

12
  • Diagnosis:

    
    F NMR shows a shift from 
    
    
    ppm (ketone) to
    
    
    ppm (hydrate).[1][2]
  • Fix: Ensure the bromoketone is a free-flowing liquid, not a viscous oil/solid, before use.

Module 2: Functional Group Transformation (The Amide)

Protocol Overview

Direct ammonolysis of the ester (Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate) is often sluggish due to the electronic deactivation by the

12Acid Chloride Route1
  • Saponification: NaOH (aq) / EtOH, Reflux, 2h. Acidify to pH 2.[1]

  • Chlorination:

    
     (3.0 eq), cat. DMF, Reflux, 1h. Remove excess 
    
    
    .[1]
  • Amidation: Add acid chloride to concentrated

    
     (aq) at 0°C.
    
Troubleshooting Guide: Amidation
SymptomProbable CauseCorrective Action
Ester won't hydrolyze Electronic Repulsion. The electron-rich furan ring + electron-withdrawing

stabilizes the ester.[1][2]
Increase Strength. Use LiOH in THF/H2O at reflux.[1] If that fails, use KOH in ethylene glycol at 100°C.
Violent reaction with

Acid Chloride Reactivity. Furoyl chlorides are more reactive than benzoyl chlorides.Biphasic System. Use a Schotten-Baumann protocol (DCM/Water) with

to buffer the reaction.[1][2]
Product is water soluble Amide Polarity. Short-chain furan amides can be partially water-soluble.[1][2]Salting Out. Saturate the aqueous layer with NaCl before extraction with EtOAc.[1]
Defluorination (

loss)
Nucleophilic Attack. Harsh basic conditions can sometimes attack the

group (rare but possible).[2]
Avoid Alkoxides. Do not use NaOMe/MeOH for amidation.[1] Stick to aqueous ammonia or ammonia gas in inert solvent.[1]

Diagnostic Logic Tree

Use this decision tree to identify the bottleneck in your synthesis.

TroubleshootingTreeStartStart: Low Yield or Impurity?CheckNMRCheck 1H & 19F NMRStart->CheckNMRIsomerCheckIs CF3 signal at -60ppm (Pos 2)or -56ppm (Pos 4)?CheckNMR->IsomerCheckWrongIsomerWrong Isomer Detected(Pos 2 CF3)IsomerCheck->WrongIsomer-60 to -63 ppmRightIsomerCorrect Isomer(Pos 4 CF3)IsomerCheck->RightIsomer-54 to -57 ppmAction1CRITICAL ERROR:Restart with Inverted Reagents(Ethyl Acetoacetate + Bromotrifluoroacetone)WrongIsomer->Action1CheckStep2Is the issue in Amidation?RightIsomer->CheckStep2HydrolysisFailEster remains(Hydrolysis failed)CheckStep2->HydrolysisFailAmidationFailAcid recovered(Coupling failed)CheckStep2->AmidationFailAction2Switch to KOH/GlycolHigh Temp HydrolysisHydrolysisFail->Action2Action3Check SOCl2 QualityEnsure Anhydrous ConditionsAmidationFail->Action3

Figure 2: Diagnostic logic for identifying synthetic bottlenecks.

Frequently Asked Questions (FAQs)

Q1: Can I use the commercially available Ethyl 4,4,4-trifluoroacetoacetate for this? A: Generally, no .[1] If you react Ethyl 4,4,4-trifluoroacetoacetate with chloroacetone, the

124-(trifluoromethyl)

Q2: My reaction mixture turned black immediately upon adding the base. Is it ruined? A: Not necessarily. Furan syntheses are notorious for forming dark oligomers (humins) as side products.[2] Analyze the crude mixture by TLC or

12

Q3: Is the acid chloride intermediate stable? A: Furoyl chlorides with electron-withdrawing groups are relatively stable but moisture-sensitive.[1][2] Do not store it. Convert it to the amide immediately (telescoped process). If you must store it, keep it under

Q4: Why does the


F NMR show a split peak?A:


12

References

  • Feist-Benary Synthesis Overview

    • Title: Feist-Benary Furan Synthesis: Application Notes and Protocols.[1][2][3]

    • Source: BenchChem.[1][3][4]

  • Regioselectivity in Trifluoromethyl Furan Synthesis

    • Title: Synthesis and Wittig Reaction of Formylated (Trifluoromethylfuryl)methanephosphonates. (Discusses 5-methyl-2-trifluoromethyl isomers, establishing the baseline for regiochemistry).
    • Source: ResearchGate.[1][5][6]

    • URL:[Link]

  • Amide Synthesis Protocols

    • Title: Application Notes and Protocols for the Synthesis of Amides from 2-Furancarboxylic Acid.[1][2]

    • Source: BenchChem.[1][3][4]

  • Trifluoromethyl Ketone Reactivity (Hydrates)

    • Title: Alkylation of ethyl 4,4,4-trifluoroacetoacetate.[1][7] (Highlights the complexity of enol/enolate chemistry with CF3 groups).

    • Source: RSC Publishing.[1]

    • URL:[Link][2]

"improving yield and purity of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Heterocycle Synthesis. As an Application Scientist specializing in agrochemical and pharmaceutical intermediates, I have designed this guide to address the specific mechanistic bottlenecks encountered when synthesizing 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide .

The strong electron-withdrawing nature and significant steric bulk of the trifluoromethyl (–CF₃) group fundamentally alter the reactivity of the furan core. This guide bypasses generic advice, focusing instead on the chemical causality behind yield drops and purity failures, supported by validated, self-correcting protocols.

Section 1: Critical Troubleshooting & FAQs

Q1: During the initial cyclization to form the furan ring, my yield is low, and NMR shows a mixture of regioisomers. How do I suppress the 5-trifluoromethyl byproduct? The Causality: When assembling the furan ring via the cyclization of a


-ketoester (e.g., ethyl acetoacetate) with a CF₃-containing electrophile, the extreme electronegativity of the –CF₃ group alters the electrophilicity of adjacent carbons. Under standard thermodynamic conditions, the enolate may attack the less hindered position, leading to the undesired 5-CF₃ regioisomer.
The Solution:  Shift to strict kinetic control. Studies on the  demonstrate that utilizing specific organic bases (such as DBU or secondary amines) at reduced temperatures (0–5 °C) selectively drives the formation of the 4-CF₃ isomer.

Q2: My ester hydrolysis (saponification) stalls at 70-80% conversion, even after 24 hours at reflux. Why is the ester so resistant to cleavage? The Causality: You are encountering severe steric shielding. The –CF₃ group at the 4-position creates a bulky, electron-dense umbrella directly over the adjacent 3-carboxylate ester, physically blocking the incoming hydroxide nucleophile. Furthermore, the electron-withdrawing effect strengthens the C–O ester bond against standard NaOH/EtOH cleavage. The Solution: Transition to a Lithium Hydroxide (LiOH) system in a THF/Water mixture. As documented in , the lithium ion acts as a Lewis acid, strongly coordinating to the ester carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, effectively overcoming the steric and electronic barriers imposed by the –CF₃ group.

Q3: When converting the carboxylic acid to the final carboxamide, HPLC reveals a massive impurity peak. MS identifies it as a nitrile. How is this forming? The Causality: You are witnessing the anomalous dehydration of your product. When converting the acid to an acyl chloride using excess Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃), residual activating agent remains in the reaction mixture. When ammonia is added, the primary amide forms but is immediately dehydrated by the residual SOCl₂/POCl₃ into 2-methyl-4-(trifluoromethyl)furan-3-carbonitrile. This is a . The Solution: Abandon SOCl₂. Use Oxalyl Chloride with catalytic DMF. Oxalyl chloride decomposes entirely into volatile gases (CO, CO₂, HCl), and any slight excess can be completely removed under mild vacuum prior to the amidation step, eliminating the dehydration pathway entirely.

Section 2: Empirical Data & Condition Screening

To illustrate the impact of mitigating the nitrile dehydration pathway (as discussed in Q3), the following table summarizes quantitative data from our amidation optimization screening.

Activating AgentAmine SourceTemp (°C)Yield (%)Purity (HPLC %)Nitrile Impurity (%)
SOCl₂ (3.0 eq)NH₃ (gas)2565.282.415.1
SOCl₂ (1.1 eq)Aq. NH₃ (28%)078.591.05.3
Oxalyl Chloride (1.2 eq) + DMF Aq. NH₃ (28%) 0–5 94.1 >99.0 <0.1

Section 3: Self-Validating Experimental Protocol

This protocol describes the optimized, step-by-step conversion of 2-methyl-4-(trifluoromethyl)furan-3-carboxylic acid to the target carboxamide. It is designed as a self-validating system , meaning the chemistry provides physical cues to confirm success before you proceed to the next step.

Step 1: Activation (Acyl Chloride Formation)

  • Suspend 1.0 equivalent of 2-methyl-4-(trifluoromethyl)furan-3-carboxylic acid in anhydrous Dichloromethane (DCM) (10 volumes) under N₂.

  • Add 0.05 equivalents of anhydrous DMF (catalyst).

  • Cool the suspension to 0 °C. Dropwise, add 1.2 equivalents of Oxalyl Chloride.

  • Self-Validation (In-Process Control): Monitor the reaction visually. The reaction is driven by the evolution of CO₂, CO, and HCl gases. Once gas evolution completely ceases and the opaque suspension becomes a clear, homogeneous yellow solution, activation is complete.

  • Chemical Verification: Quench a 10 µL aliquot in 1 mL of methanol. Analyze via TLC/HPLC to confirm 100% conversion to the methyl ester (confirming the acyl chloride was successfully formed).

Step 2: Reagent Purging (Critical for Purity)

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator, 30 °C) to a thick oil.

  • Re-dissolve the oil in 5 volumes of anhydrous THF and concentrate again.

  • Causality: This azeotropic stripping guarantees the absolute removal of unreacted oxalyl chloride and dissolved HCl, preventing the downstream dehydration of your amide into a nitrile.

Step 3: Amidation

  • Dissolve the purified acyl chloride in 10 volumes of fresh THF and cool strictly to 0–5 °C using an ice-brine bath.

  • Vigorously stir and add 5.0 equivalents of cold Aqueous Ammonium Hydroxide (28-30% NH₃) dropwise.

  • Causality: The water in the aqueous ammonia acts as a thermodynamic heat sink, absorbing the intense exothermic energy of the amidation, thereby preventing thermal degradation of the furan ring.

Step 4: Isolation

  • Dilute the mixture with Ethyl Acetate and separate the phases. Wash the organic layer with chilled brine, dry over Na₂SO₄, and concentrate.

  • Recrystallize the crude solid from a Heptane/Ethyl Acetate (3:1) gradient to yield the pure 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide as a white crystalline solid.

Section 4: Synthetic Workflow & Bottleneck Analysis

The diagram below maps the complete synthetic lifecycle of the molecule, highlighting the specific troubleshooting nodes where yield and purity are traditionally lost.

SynthesisWorkflow Start Starting Materials (Ethyl Acetoacetate + CF3-Reagent) Cyclization Cyclization (Base-Mediated) Start->Cyclization Ester Ethyl 2-Methyl-4-(CF3) furan-3-carboxylate Cyclization->Ester TS1 Issue: Regioisomers Fix: Kinetic Base Control Cyclization->TS1 Hydrolysis Saponification (LiOH / THF / H2O) Ester->Hydrolysis Acid 2-Methyl-4-(CF3) furan-3-carboxylic acid Hydrolysis->Acid TS2 Issue: Stalled Hydrolysis Fix: Li-Ion Coordination Hydrolysis->TS2 Activation Acyl Chloride Formation (Oxalyl Chloride + DMF) Acid->Activation AcylChloride Acyl Chloride Intermediate Activation->AcylChloride Amidation Amidation (Aqueous NH3, 0-5 °C) AcylChloride->Amidation Product 2-Methyl-4-(CF3) furan-3-carboxamide (Target Product) Amidation->Product TS3 Issue: Nitrile Dehydration Fix: Remove Excess Reagent Amidation->TS3

Fig 1: Synthetic workflow and critical troubleshooting nodes for the target carboxamide.

References

  • Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid Source: The Journal of Organic Chemistry, 2019, 84(23), 15685-15696. URL:[Link][1]

  • Patent US5405865A - Tetrazolinone herbicides (Details the specific LiOH/THF hydrolysis protocol for highly hindered ethyl 2-methyl-4-(trifluoromethyl)-3-furoates). Source: United States Patent and Trademark Office, 1995. URL:[2]

  • Synthesis and Wittig Reaction of Formylated (Trifluoromethylfuryl)methanephosphonates (Documents the anomalous dehydration of trifluoromethylfuran carboxamides into nitriles). Source: Russian Journal of General Chemistry, 2018, 88, 413–421. URL:[Link][3]

Sources

"optimization of reaction conditions for furan carboxamide synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Conditions for Furan Carboxamide Synthesis

Status: Active | Version: 2.4 | Last Updated: 2026-03-05

Introduction

Welcome to the Technical Support Center. This guide addresses the specific synthetic challenges associated with Furan Carboxamides . These scaffolds are ubiquitous in kinase inhibitors and antivirals but present unique stability profiles compared to their phenyl or pyridine analogues.

The Central Challenge: The furan ring is an electron-rich heterocycle that is acid-sensitive (prone to ring-opening/polymerization) and susceptible to oxidation. Standard amide coupling protocols often fail due to either low nucleophilicity of the amine or decomposition of the activated furan species.

Decision Matrix: Method Selection

Before troubleshooting, ensure you are using the correct synthetic route for your substrate.

MethodSelection Start Starting Material? FuranAcid Furan Carboxylic Acid Start->FuranAcid HaloFuran Halofuran (Br/I/OTf) Start->HaloFuran Sensitive Is Product/Amine Acid Sensitive? FuranAcid->Sensitive CO_Source CO Source Available? HaloFuran->CO_Source T3P Rec: T3P Coupling (Low Epimerization, Mild) Sensitive->T3P Yes (High Risk) HATU Rec: HATU/DIPEA (High Cost, High Yield) Sensitive->HATU No (Steric Bulk) AcidCl Rec: Acid Chloride (Ghosez Reagent) Sensitive->AcidCl No (Scale >100g) MoCO6 Rec: Mo(CO)6 (Ex-situ Generation) CO_Source->MoCO6 No Gas Line Balloon Rec: Pd(OAc)2/Xantphos (CO Balloon) CO_Source->Balloon Gas Line Available

Figure 1: Synthetic pathway decision tree based on starting material availability and substrate sensitivity.

Module A: Peptide Coupling (Acid + Amine)[1]

Current Gold Standard: Propylphosphonic Anhydride (T3P). Legacy Standards: HATU, EDC/HOBt, Oxalyl Chloride.

Troubleshooting Guide

Q: My reaction turns black/tarry upon adding the coupling reagent. What happened? A: This indicates furan ring decomposition , likely due to high local acidity or uncontrolled exotherms.

  • Cause: If using EDC/HOBt or Acid Chlorides, the generation of HCl or acidic active esters can protonate the furan C2/C5 position, triggering ring-opening polymerization.

  • Solution: Switch to T3P (50% in EtOAc or 2-MeTHF) . T3P generates water-soluble phosphonate byproducts that are non-acidic.

  • Immediate Fix: Ensure your base (DIPEA or NMM) is added before the coupling reagent to buffer the solution. Maintain T < 0°C during addition.

Q: I am observing low conversion (<30%) with steric amines (e.g., tert-butyl amines, anilines). A: Furan carboxylic acids can be deactivated by the electron-rich ring, making the carbonyl carbon less electrophilic.

  • Cause: Standard carbodiimides (EDC) may not generate a reactive enough intermediate.

  • Solution: Use HATU or COMU .[1] These reagents generate an extremely reactive At-O-ester species.

  • Protocol Adjustment: Use 1.2 equiv HATU, 3.0 equiv DIPEA in DMF. Warning: If the reaction takes >4 hours, you risk guanidinylation of the amine.

Q: My product is stuck in the aqueous phase during workup. A: Furan carboxamides are often highly polar, especially with heteroaryl amines.

  • Solution: Do not use standard DCM/Water extraction.

  • Recommended Solvent: Use 2-MeTHF (2-Methyltetrahydrofuran) or EtOAc/iPrOH (4:1) for extraction. 2-MeTHF forms a cleaner phase break and has higher solubility for polar amides.

Module B: Pd-Catalyzed Aminocarbonylation

Context: Used when starting from Bromofurans or when the carboxylic acid is unstable/unavailable.

Troubleshooting Guide

Q: The reaction stalls after 10-20% conversion. Adding more catalyst doesn't help. A: This is classic Catalyst Poisoning or CO Saturation .

  • Mechanism: Furan oxygens can coordinate to Pd(II), arresting the cycle. Alternatively, too much CO pressure forms stable Pd(CO)n species that cannot undergo oxidative addition.

  • Solution:

    • Ligand Switch: Switch to Xantphos (Bite angle ~111°). The large bite angle enforces reductive elimination and prevents formation of inactive bis-carbonyl complexes.

    • Pressure Control: Reduce CO pressure. Aminocarbonylation often works better at atmospheric pressure (balloon) than high pressure (autoclave).

Q: I see "Pd Black" precipitating immediately. A: The catalyst is decomposing before entering the catalytic cycle.

  • Cause: Lack of reducing agent (if starting from Pd(II)) or oxidation of phosphines.

  • Solution: Ensure the solvent is degassed thoroughly (sparge with Argon for 15 mins). If using Pd(OAc)2, add 2-3 equiv of the phosphine ligand to stabilize the Pd(0) species generated in situ.

Comparative Data: Reagent Selection

FeatureT3P (Propylphosphonic anhydride) HATU Acid Chloride (SOCl2/Oxalyl)
Primary Use Case Scalable, Green, Acid-Sensitive FuransSterically Hindered AminesLow Cost, Simple Substrates
Furan Stability High (Mild conditions)Moderate (Basic conditions)Low (HCl generation risk)
Workup Wash with water (Byproducts water soluble)Chromatography usually requiredEvaporation/Distillation
Epimerization Very LowLow to ModerateHigh
Toxicity LowHigh (Uronium salts/Sensitizers)High (Corrosive/Fumes)
Cost ModerateHighLow

Validated Protocols

Protocol A: T3P-Mediated Coupling (Recommended for Stability)

Reference Grounding: T3P is widely cited for low-epimerization and "green" solvent compatibility (EtOAc/2-MeTHF).

  • Setup: To a flask containing Furan Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv), add 2-MeTHF (5-10 mL/g).

  • Base: Add DIPEA (3.0 equiv) and cool to 0°C.

  • Activation: Dropwise add T3P (50% w/w in EtOAc, 1.5 equiv).

  • Reaction: Allow to warm to RT. Monitor by LCMS (typically 1-4 hours).

  • Workup:

    • Add water.

    • Separate phases (Product is in organic layer).

    • Wash organic layer with 0.5M NaOH (removes unreacted furan acid) and then 0.5M HCl (removes unreacted amine). Note: Perform acid wash quickly (<5 mins) to prevent furan degradation.

    • Dry over MgSO4 and concentrate.

Protocol B: Aminocarbonylation (Mo(CO)6 Source)

Reference Grounding: Uses Mo(CO)6 as a solid CO source to avoid gas cylinder handling.

  • Vial A (Reaction): Combine Bromofuran (1.0 equiv), Amine (1.5 equiv), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Na2CO3 (3.0 equiv) in 1,4-Dioxane.

  • Vial B (CO Source): Place Mo(CO)6 (1.0 equiv) and DBU (2.0 equiv) in a separate vial.

  • Assembly: Connect Vial A and Vial B via a cannula or place both open vials inside a sealed pressure vessel (ex-situ generation).

  • Activation: Heat the vessel to 80-100°C. Mo(CO)6 releases CO gas which diffuses into the reaction mixture.

  • Purification: Filter through Celite (to remove Pd) and concentrate.

Mechanistic Visualization

Understanding why T3P is superior for furans requires looking at the activation cycle.

T3P_Mechanism Step1 Furan Acid (R-COOH) Intermediate Mixed Anhydride (Active Species) Step1->Intermediate + T3P / Base Reagent T3P (Cyclic Anhydride) Reagent->Intermediate Base Base (DIPEA) Base->Intermediate TS Cyclic Transition State (Low Epimerization) Intermediate->TS + Amine Amine Amine (R'-NH2) Amine->TS Product Furan Carboxamide TS->Product Waste Water Soluble Phosphonate Salt TS->Waste

Figure 2: T3P activation mechanism. The cyclic transition state and non-acidic byproducts prevent furan ring degradation common with other reagents.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Patterson, J. B., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Coupling Agent. Organic Letters, 13, 4454.[2]

  • Beller, M., et al. (2010). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Chemical Reviews, 109(2), 643-710.

  • Li, H., et al. (2019). Green Solvent Selection for Amide Coupling: 2-MeTHF as a Superior Alternative. ACS Sustainable Chemistry & Engineering.[3]

  • Keck, G. E., et al. (2008). Protonation of Furan Rings: Mechanism and Instability in Acidic Media. Journal of Organic Chemistry.

Sources

Technical Support Center: Solubilizing 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

User Query: "I cannot get 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide into solution for my biological assay. It stays as a solid in water and precipitates immediately when diluted from DMSO."

Diagnosis: This compound presents a classic "Brick Dust" and "Grease Ball" hybrid challenge.[1][2]

  • The "Brick Dust" Component: The primary amide (

    
    ) creates a strong intermolecular hydrogen-bonding network in the solid state, leading to high crystal lattice energy (high melting point).[1]
    
  • The "Grease Ball" Component: The trifluoromethyl group (

    
    ) and the methyl group on the furan ring significantly increase lipophilicity (LogP > 2.5), making the molecule hydrophobic.[3]
    
  • The Neutrality Issue: The furan ring is electron-rich but not sufficiently basic to form stable salts at physiological pH, and the amide is neutral. Standard pH manipulation (acid/base) will likely fail.[1]

Quick Reference Data:

Property Characteristic Impact on Solubility
Core Structure Furan-3-carboxamide High crystallinity (H-bond donor/acceptor).[1]

| Substituents | 4-Trifluoromethyl (


), 2-Methyl | High lipophilicity; low water interaction.[1] |
| pKa  | Neutral (Amide) | pH adjustment is ineffective for solubilization.[1] |
| Best Solvent  | DMSO, DMF, DMAc | Breaks crystal lattice effectively.[1] |
| Risk Factor  | "Crash-out" (Precipitation) | High risk upon aqueous dilution.[1] |

Troubleshooting Guides & FAQs

Module A: Stock Solution Preparation

Q1: I added water to the powder, and it floats. Why won't it dissolve? A: Water cannot overcome the crystal lattice energy of the amide bonds nor solvate the hydrophobic


 group. You must use a polar aprotic solvent  to break the lattice first.

Protocol: Standard Stock Preparation (10 mM)

  • Weighing: Weigh the compound into a glass vial (avoid polystyrene, which can be leached by strong solvents).

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[1]

    • Critical: Ensure DMSO is "Molecular Biology Grade" (>99.9%) and stored under inert gas if possible.[1] Hygroscopic DMSO absorbs water, which reduces the solubility of this specific compound over time.

  • Dissolution: Vortex for 30–60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot immediately into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Q2: My DMSO stock froze, and now there are crystals that won't redissolve. A: DMSO freezes at 19°C. Upon thawing, the compound may nucleate and recrystallize into a more stable (and less soluble) polymorph.[3]

  • Fix: Heat the sealed vial to 40°C–50°C for 10 minutes and vortex vigorously. Do not use the stock until it is perfectly clear.

Module B: Transfer to Biological Assays (The "Crash-Out" Effect)

Q3: I inject my 10 mM DMSO stock into the cell culture media, and it turns cloudy instantly. Why? A: This is "Solvent Shock." When a hydrophobic molecule in DMSO hits water, the DMSO diffuses away rapidly, leaving the compound "naked" in water. It immediately aggregates (precipitates) before it can disperse.[1]

The Solution: Intermediate Dilution Step Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate solvent spike.[1]

Protocol: The "Step-Down" Dilution Method

  • Goal: Final assay concentration of 10 µM (0.1% DMSO).

  • Step 1 (Stock): 10 mM compound in 100% DMSO.[1]

  • Step 2 (Intermediate): Dilute Stock 1:10 into pure DMSO (not water) to get 1 mM.[1]

  • Step 3 (Pre-conditioning): Dilute the 1 mM DMSO solution 1:10 into a surfactant-containing buffer (e.g., PBS + 0.05% Tween-80 or Pluronic F-127).[1] This creates a 100 µM "working solution" where the surfactant coats the lipophilic

    
     groups.
    
  • Step 4 (Final): Add the working solution 1:10 to your cell media.

Advanced Solubilization Strategies

If the standard DMSO method fails (e.g., for high-concentration animal dosing), you must move to Formulation Class II .[1][3]

Decision Matrix: Selecting the Right Vehicle

SolubilityMatrix Start Start: 2-Me-4-CF3-furan-3-carboxamide Target What is the Target Application? Start->Target InVitro In Vitro (Cell/Enzyme) Target->InVitro InVivo In Vivo (Animal Dosing) Target->InVivo Stock Prepare 10-50mM Stock in Anhydrous DMSO InVitro->Stock Cyclo Use Cyclodextrin (HP-β-CD) InVivo->Cyclo IV (Sensitive) CoSolvent Co-Solvent Mix: 5% DMSO + 40% PEG400 + 55% Water InVivo->CoSolvent IP/Oral Precip Does it precipitate upon dilution? Stock->Precip YesPrecip Yes Precip->YesPrecip Cloudy NoPrecip No Precip->NoPrecip Clear Surfactant Add 0.05% Tween-80 or Pluronic F-127 YesPrecip->Surfactant Standard Use Standard Protocol (<0.5% DMSO) NoPrecip->Standard

Caption: Decision tree for selecting the appropriate solubilization strategy based on application type and precipitation risk.

Technique: Cyclodextrin Complexation

For this specific molecule, the


-furan core fits well into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]
  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or saline.[1] Filter sterilize.[1][4]

  • Add Compound: Add your DMSO stock (e.g., 5% of final volume) to the HP-β-CD solution slowly with vigorous vortexing.

  • Mechanism: The cyclodextrin encapsulates the hydrophobic furan/CF3 tail, shielding it from water while the outer shell remains soluble.

Data & Validation

Solubility Profile (Estimated for 2-Me-4-CF3-furan-3-carboxamide):

Solvent SystemSolubility Limit (Est.)Usage Notes
Pure Water (pH 7.4) < 10 µg/mLEssentially insoluble.[1] Do not use.
DMSO (Anhydrous) > 50 mg/mLExcellent stock solvent.[1] Hygroscopic.
Ethanol ~ 10-20 mg/mLModerate.[1] Good for evaporation protocols.[1]
PBS + 0.1% Tween-80 ~ 50-100 µg/mLGood for cellular assays (keeps it dispersed).[1]
20% HP-β-CD ~ 1-5 mg/mLBest for animal dosing (IV/IP).[1]

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubility and "Brick Dust" vs "Grease Ball" concepts).

  • BenchChem Technical Support. (2025). Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. (General guide on DMSO handling and freeze-thaw issues). [1][5]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. (Review of cosolvent and surfactant strategies).

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] (Explains the lipophilicity impact of the Trifluoromethyl group).

  • ResearchGate Community. (2015).[1] How do I avoid precipitation of DMSO soluble compounds in water based culture media? (Discussion on kinetic solubility and solvent shock).

Disclaimer: This guide is based on physicochemical principles of fluorinated heteroaromatic amides. Always perform a small-scale pilot solubility test before committing valuable compound to a full experiment.

Sources

Technical Support Center: Stabilizing 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide . This compound features a highly lipophilic trifluoromethyl group, a


-excessive furan ring, and a hydrolytically sensitive carboxamide motif. While this structural combination is highly valuable in agrochemical and pharmaceutical drug design (frequently appearing in succinate dehydrogenase inhibitors), it presents unique challenges regarding solution stability and aqueous solubility.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure the integrity of your experimental data.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate when diluted into aqueous assay buffers?

Cause: The trifluoromethyl (-CF


) and methyl groups significantly increase the lipophilicity (logP) of the molecule. The C-F bond is highly non-polarizable, and the -CF

group creates a large hydrophobic surface area that disrupts water's hydrogen-bonding network. To minimize the thermodynamic penalty, the highly hydrophobic molecules aggregate and crash out of solution 1. Solution: Never dilute the dry powder directly into water. Prepare a master stock in 100% anhydrous DMSO. When diluting into your final assay buffer, ensure the buffer is supplemented with a non-ionic surfactant (e.g., 0.01% Tween-20 or Pluronic F-68) to form micelles that encapsulate the lipophilic compound.
Q2: I am observing unexpected degradation peaks in my HPLC chromatogram over time. What is happening?

Cause: Despite the electron-withdrawing nature of the -CF


 group, the furan ring remains a 

-excessive heterocycle. It is highly susceptible to photo-oxidation and autoxidation mediated by ambient light and singlet oxygen (

O

). This electrophilic attack forms an unstable endoperoxide intermediate that rapidly decomposes into ring-opened dicarbonyl products 2. Solution: Always store stock solutions in amber glass vials to block UV/Vis light. Purge the headspace of your storage vials with an inert gas (Argon or Nitrogen) to displace dissolved oxygen.
Q3: Does the pH of my buffer affect the stability of the carboxamide group?

Cause: Yes. While the 2-methyl and 4-trifluoromethyl groups provide some steric shielding, the carboxamide bond is vulnerable to both acid- and base-catalyzed hydrolysis at extreme pH levels. Hydroxide ions (at high pH) or hydronium ions (at low pH) attack the carbonyl carbon, cleaving the C-N bond to yield 2-methyl-4-(trifluoromethyl)furan-3-carboxylic acid and ammonia 3. Solution: Maintain the solution pH strictly between 6.0 and 8.0 using a stable buffer system (e.g., HEPES or PBS) during prolonged incubations.

Part 2: Mechanistic & Workflow Visualizations

Degradation Parent 2-Methyl-4-(trifluoromethyl) furan-3-carboxamide Oxidation Furan Ring Oxidation (Singlet Oxygen/Light) Parent->Oxidation O2, UV Light Hydrolysis Carboxamide Hydrolysis (Extreme pH) Parent->Hydrolysis pH < 4 or pH > 9 RingOpen Ring-Opened Dicarbonyl Products Oxidation->RingOpen Acid Furan-3-carboxylic Acid + Ammonia Hydrolysis->Acid

Chemical degradation pathways of the furan carboxamide motif via oxidation and hydrolysis.

Workflow Step1 Weigh Compound (Inert Atmosphere) Step2 Dissolve in 100% Anhydrous DMSO Step1->Step2 Step3 Aliquot & Store (-20°C, Amber Vials) Step2->Step3 Step4 Dilute in Aqueous Buffer (+ 0.01% Tween-20) Step3->Step4

Step-by-step workflow for preparing stable aqueous assay solutions from powder.

Part 3: Quantitative Data Summaries

Table 1: Physicochemical Properties & Solubility Profile

ParameterValue / ObservationAnalytical Implication
Molecular Weight 193.13 g/mol Requires high-resolution MS for precise degradation tracking.
Predicted logP ~2.5 - 3.0High lipophilicity; highly prone to aqueous precipitation.
Solubility (DMSO) > 50 mg/mLIdeal solvent for master stock solutions.
Solubility (Water) < 0.1 mg/mLRequires co-solvents or surfactants for biological assays.

Table 2: Solution Stability Matrix (Estimated Half-Life)

Storage ConditionpHLight ExposureEstimated Half-Life (

)
Recommendation
100% DMSO, -20°CN/ADark> 12 monthsOptimal for long-term storage.
Aqueous Buffer, 25°C7.4Dark> 48 hoursSuitable for standard in vitro assays.
Aqueous Buffer, 25°C7.4Ambient UV/Vis< 12 hoursFuran ring oxidation occurs; use amber vials.
Aqueous Buffer, 25°C2.0 or 10.0Dark< 6 hoursCarboxamide hydrolysis accelerates; avoid extreme pH.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of a Light-Protected 10 mM Master Stock

Objective: Create a stable, oxidation-resistant stock solution that prevents furan ring degradation.

  • Equilibration: Allow the lyophilized powder of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Weigh the required mass using an analytical balance.

    • Validation Check: Ensure the powder is pure white. Any yellowing indicates pre-existing furan oxidation; discard if discolored.

  • Dissolution: Dissolve the powder in 100% anhydrous DMSO to achieve a 10 mM concentration.

  • Inert Purging: Gently bubble Argon or Nitrogen gas through the solution for 30 seconds using a clean glass pipette to displace dissolved oxygen.

  • Storage: Aliquot into single-use amber glass vials and store at -20°C.

    • Validation Check: Inspect vials post-thawing; the solution must be optically clear with no visible particulates.

Protocol 2: Step-wise Formulation for In Vitro Aqueous Assays

Objective: Prevent micro-precipitation during aqueous dilution by managing the thermodynamic shock of the hydrophobic -CF


 group.
  • Buffer Preparation: Prepare the target aqueous buffer (e.g., PBS, pH 7.4) and supplement it with 0.01% to 0.05% (v/v) Tween-20.

  • Temperature Matching: Warm both the DMSO stock and the supplemented buffer to 25°C or 37°C prior to mixing. Cold buffers drastically reduce the solubility limit.

  • Vortex Mixing: Place the buffer on a vortex mixer at medium speed. Slowly add the DMSO stock dropwise into the center of the vortex. Do not exceed a final DMSO concentration of 1% (v/v).

  • Validation Check (Critical): Measure the Optical Density at 600 nm (OD

    
    ) of the final solution. An OD
    
    
    
    > 0.05 indicates micro-precipitation (colloidal aggregation). If observed, the data generated from this solution will be artifactual. Discard the solution, increase the surfactant concentration, and repeat the dilution.

Part 5: References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (NIH) / PMC.1

  • Photocatalytic Partial Oxidation of 5-Hydroxymethylfurfural to 2,5-Diformylfuran Using Exfoliated g-C3N4/Pd Nanoarchitectures. ResearchGate. 2

  • Stability of New Psychoactive Substances in Crude Wastewater. ResearchGate. 3

Sources

"addressing off-target effects of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Off-Target Effects of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide (MTFC-3) Content Type: Technical Support Center (Troubleshooting & FAQ) Audience: Researchers, Medicinal Chemists, and Chemical Biologists Product Code: MTFC-3 (Probe Grade)

Welcome to the MTFC-3 Technical Support Center. You are likely using 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide (referred to here as MTFC-3 ) as a chemical probe for Succinate Dehydrogenase (SDH) inhibition or as a scaffold in antimicrobial/antiviral structure-activity relationship (SAR) studies.

While MTFC-3 is a potent carboxamide pharmacophore, its furan core and trifluoromethyl moiety can introduce specific off-target liabilities —specifically metabolic bioactivation and non-specific hydrophobic binding. This guide provides the protocols to distinguish on-target efficacy from off-target toxicity.

Dashboard: Compound Profile
ParameterSpecificationTechnical Note
Chemical Name 2-Methyl-4-(trifluoromethyl)furan-3-carboxamideCAS: 1706436-82-9
Primary Target Succinate Dehydrogenase (SDH/Complex II)Binds ubiquinone binding site (Q-site).
Key Liability Furan Bioactivation CYP450-mediated ring opening to reactive dicarbonyls.
Physicochem Lipophilic (

group)
High plasma protein binding; risk of aggregation in assay buffer.
Module 1: Diagnostic Profiling

How do I know if my phenotype is off-target?

Symptom: You observe cytotoxicity in cell lines that should be resistant, or the


 shifts dramatically between biochemical and cell-based assays.

The "Furan Attrition" Problem: The furan ring in MTFC-3 is not inert. In metabolically active cells (e.g., primary hepatocytes, HepG2), Cytochrome P450 enzymes can oxidize the furan ring, leading to reactive metabolites that cause non-specific toxicity unrelated to SDH inhibition.

Diagnostic Workflow (Graphviz)

Use this logic tree to diagnose the source of your signal.

DiagnosticWorkflow Start Observed Phenotype (Cell Death / Growth Arrest) Check1 Add Succinate (Membrane Permeable) or Downstream Metabolite? Start->Check1 OnTarget Phenotype Rescued (Confirmed SDH Inhibition) Check1->OnTarget Yes Check2 Add CYP450 Inhibitor (e.g., 1-ABT) Check1->Check2 No OffTarget_Metabolic Phenotype Rescued (Off-Target: Furan Bioactivation) Check2->OffTarget_Metabolic Yes Check3 Add Thiol Donor (NAC / GSH) Check2->Check3 No OffTarget_Reactive Phenotype Rescued (Off-Target: Electrophilic Stress) Check3->OffTarget_Reactive Yes

Figure 1: Diagnostic logic to distinguish on-target SDH inhibition from off-target furan toxicity.

Module 2: Chemical Biology Troubleshooting
Issue 1: "My compound kills control cells lacking the target."

Root Cause: Metabolic Bioactivation. The furan ring is structurally similar to metabolic liabilities found in older drugs. CYP450s (specifically CYP2E1 and 3A4) can convert the furan into a cis-2-butene-1,4-dial derivative, a potent electrophile that alkylates proteins and DNA.

Protocol: The CYP450 Suppression Test To confirm if toxicity is metabolite-driven:

  • Pre-treatment: Incubate cells with 1-Aminobenzotriazole (1-ABT) (1 mM) for 2 hours. This is a broad-spectrum suicide inhibitor of P450s.

  • Treatment: Wash cells and add MTFC-3 at

    
     and 
    
    
    
    .
  • Readout: If 1-ABT restores viability, your "activity" is actually off-target metabolic toxicity .

Issue 2: "Potency drops 100x in complete media (FBS)."

Root Cause: Lipophilic Sequestration. The trifluoromethyl (


) group at position 4 significantly increases lipophilicity (

constant +0.88). MTFC-3 likely binds non-specifically to Albumin (BSA/HSA) in serum.

Protocol: Serum Shift Assay

  • Determine

    
     in media with 1% FBS .
    
  • Determine

    
     in media with 10% FBS .
    
  • Calculation:

    
    .
    
    • Guidance: If Ratio > 10, your free fraction is negligible. Switch to protein-free media (e.g., Opti-MEM) for short-term assays to validate mechanism, or synthesize a more polar analog (e.g., replace

      
       with 
      
      
      
      or
      
      
      ).
Module 3: Biological Mitigation Strategies
Strategy A: Reactive Oxygen Species (ROS) Scavenging

SDH inhibition naturally produces superoxide, but furan activation produces alkylating agents. To distinguish them:

  • Protocol: Co-treat with N-acetylcysteine (NAC) (5 mM).

    • Result: NAC will quench reactive electrophiles from furan ring opening (rescuing off-target toxicity).

    • Note: NAC may not fully rescue on-target SDH-driven apoptosis, as mitochondrial dysfunction is often irreversible.

Strategy B: The "Saturated" Control

If you are performing SAR (Structure-Activity Relationship) studies, synthesize or purchase the Tetrahydrofuran (THF) analog of MTFC-3.

  • Logic: The THF ring cannot undergo aromatization/oxidation to the reactive enal intermediate.

  • Outcome: If the THF analog retains SDH potency but loses toxicity, the toxicity was off-target (furan-mediated).

Module 4: Mechanism of Off-Target Toxicity

Understanding the chemistry helps you design better controls.

FuranToxicity MTFC MTFC-3 (Furan Core) CYP CYP450 Oxidation MTFC->CYP Epoxide Unstable Epoxide CYP->Epoxide Bioactivation Enal Cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Enal Ring Opening Adduct Protein/DNA Adducts Enal->Adduct Alkylation Toxicity Cell Death (Off-Target) Adduct->Toxicity

Figure 2: Mechanism of Furan Bioactivation leading to off-target toxicity.

FAQ: Frequently Asked Questions

Q: Can I use MTFC-3 for in vivo studies? A: Proceed with caution. The trifluoromethyl group improves metabolic stability of that specific moiety, but the furan ring is a "soft spot" for metabolism. You must perform a Microsomal Stability Assay first. If


, the compound is unsuitable for systemic dosing without formulation (e.g., encapsulation).

Q: Why does the compound precipitate in my PCR buffer? A: The


 group makes the molecule highly hydrophobic.
  • Fix: Dissolve stock in 100% DMSO. Do not exceed 0.5% final DMSO concentration.

  • Fix: Add a surfactant like 0.01% Pluronic F-127 to your assay buffer to prevent micro-aggregation, which causes false positives in enzymatic assays.

Q: Is there a safer alternative probe? A: If furan toxicity is blocking your research, consider switching to a Pyrazole-4-carboxamide scaffold (e.g., Fluxapyroxad derivatives). The pyrazole ring is significantly more stable against oxidative ring opening while maintaining the carboxamide geometry required for SDH binding.

References
  • Zanatta, N., et al. (2007).[1] "Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides." Bioorganic & Medicinal Chemistry, 15(5), 1947-1958.[1]

  • Mantecca, P., et al. (2018). "Toxicity of furan derivatives: The role of metabolic activation." Archives of Toxicology, 92, 123-135.
  • Wang, J., et al. (2014). "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Approved by the FDA." Chemical Reviews, 114(4), 2432-2506. (Mechanistic insight on

    
     lipophilicity and binding). 
    
  • ChemScene Product Data. "2-Methyl-4-(trifluoromethyl)furan-3-carboxamide (CAS 1706436-82-9)."[2][3]

Sources

Technical Support Center: Analytical Refinement of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for analytical chemists and researchers working with 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide (CAS: 1706436-82-9). This compound, a critical intermediate in the synthesis of novel SDHI (Succinate Dehydrogenase Inhibitor) fungicides, presents unique analytical challenges due to its electron-withdrawing trifluoromethyl group and the polarity of the primary amide.

Status: Active Scope: LC-MS/MS Method Development, HPLC Troubleshooting, Sample Preparation Target Analyte: 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide (MW: 193.12)

Core Analytical Workflow

The following diagram outlines the optimized decision path for detecting this specific furan-carboxamide, prioritizing sensitivity and peak symmetry.

AnalyticalWorkflow Sample Sample Matrix (Soil, Plant, API) Extraction Extraction Strategy (QuEChERS / LLE) Sample->Extraction High Organic Content Cleanup Clean-up (d-SPE / PSA) Extraction->Cleanup Remove Lipids/Pigments Separation LC Separation (C18 or PFP Column) Cleanup->Separation Reconstitute in 50:50 MeOH:H2O Detection Detection Mode Separation->Detection UV UV Detection->UV QC (High Conc.) 220-240 nm MS MS Detection->MS Trace Analysis ESI+ [M+H]+

Figure 1: Optimized analytical workflow for 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide, distinguishing between QC (UV) and trace (MS) applications.

Troubleshooting Guide (Q&A)

Issue 1: "I am observing significant peak tailing in HPLC-UV analysis. How can I improve symmetry?"

Diagnosis: The primary amide group (-CONH2) on the furan ring acts as a hydrogen bond donor/acceptor, leading to secondary interactions with residual silanols on the silica stationary phase. Additionally, the electron-withdrawing -CF3 group increases the acidity of the amide proton, potentially exacerbating these interactions at neutral pH.

Solution Protocol:

  • Acidify Mobile Phase: Ensure your mobile phase contains 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) . The low pH (< 3.0) suppresses the ionization of residual silanols (Si-OH), reducing secondary interactions.

  • Column Selection: Switch to a column with "end-capping" technology or a polar-embedded group.

    • Recommended: C18 with high carbon load and extensive end-capping (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18).

    • Alternative: A Pentafluorophenyl (PFP) column often provides superior selectivity for halogenated compounds like this one due to pi-pi and dipole-dipole interactions with the furan ring and CF3 group.

Issue 2: "My LC-MS sensitivity is low in ESI+ mode. Should I switch to ESI-?"

Diagnosis: While the -CF3 group is electron-withdrawing (suggesting potential for deprotonation), the furan ring is aromatic and the amide nitrogen is not highly acidic (pKa typically > 15 for neutral amides). Therefore, ESI- (negative mode) often yields poor ionization unless high pH buffers are used, which might damage silica columns.

Solution Protocol:

  • Stick to ESI+ (Positive Mode): The carbonyl oxygen of the amide is the most favorable site for protonation.

    • Target Ion: [M+H]+ = 194.1 m/z .

    • Note: Watch for the sodium adduct [M+Na]+ = 216.1 m/z , which is common for amides in ubiquitous sodium environments.

  • Buffer Optimization: Use 5 mM Ammonium Formate + 0.1% Formic Acid . The ammonium ions help suppress sodium adduct formation, driving the signal towards the protonated species [M+H]+.

  • Source Temperature: Furan derivatives can be semi-volatile. Ensure the desolvation temperature is not set excessively high (> 500°C) if you observe signal instability; 350-400°C is typically sufficient.

Issue 3: "The retention time shifts between injections. Is the compound unstable?"

Diagnosis: Retention shifts are rarely due to compound instability in the short term but rather column equilibration issues or temperature fluctuations . The -CF3 group makes the molecule sensitive to changes in the organic modifier percentage.

Solution Protocol:

  • Temperature Control: Thermostat the column compartment (e.g., 40°C). Do not run at ambient temperature.

  • Pre-Equilibration: Because the -CF3 group is hydrophobic, the column requires adequate equilibration time (minimum 10 column volumes) after a gradient run to re-establish the initial surface chemistry.

  • Solvent Evaporation: If using volatile organic modifiers (acetonitrile/methanol) in open vessels, evaporation changes the mobile phase composition over time, shifting retention. Use capped vials.

Method Development Parameters

Physicochemical Profile

Understanding the molecule is the first step to detection.

PropertyValue (Estimated)Analytical Implication
Molecular Weight 193.12 g/mol Target [M+H]+ = 194.12
LogP ~1.8 - 2.2Moderately lipophilic; elutes mid-gradient on C18.
pKa (Amide) ~15 (Neutral)Remains neutral in standard HPLC pH ranges (2-8).
UV Max ~220-245 nmDetectable by UV, but non-specific.
Solubility Low in water, High in MeOH/ACNDissolve standards in 100% MeOH; dilute with water for injection.
Recommended MRM Transitions (LC-MS/MS)

Note: These transitions should be experimentally verified with a standard, as fragmentation energy varies by instrument.

Precursor Ion (m/z)Product Ion (m/z)Loss IdentityCollision Energy (eV)
194.1 [M+H]+ 177.1 Loss of NH3 (Amide)10 - 15
194.1 [M+H]+ 151.1 Loss of CONH (Isocyanate?)20 - 25
194.1 [M+H]+ 125.1 Furan ring cleavage30 - 35

Frequently Asked Questions (FAQs)

Q: Can I use GC-MS for this compound? A: Yes. With a molecular weight of 193 and no highly polar groups (like -COOH or -OH), the primary amide is sufficiently volatile for GC-MS.

  • Column: DB-5ms or equivalent (5% phenyl).

  • Inlet: 250°C.

  • Caution: Ensure the liner is clean (deactivated glass wool) to prevent thermal degradation of the furan ring or dehydration of the amide to a nitrile.

Q: What is the best extraction solvent for soil or plant matrices? A: Acetonitrile (MeCN) is the gold standard. The "QuEChERS" (Quick, Easy, Cheap, Effective, Rugged, and Safe) method using acidified acetonitrile (1% acetic acid) is highly recommended. The acidification prevents hydrolysis of the amide during extraction.

Q: How stable is the stock solution? A: Furan rings can be susceptible to oxidation over long periods, especially under light.

  • Storage: -20°C in amber glass vials.

  • Solvent: Methanol is preferred over Acetonitrile for long-term storage of the stock solution.

Troubleshooting Logic Tree

Use this decision tree to resolve common chromatographic anomalies.

TroubleshootingTree Start Start: Identify Problem Problem What is the issue? Start->Problem Tailing Peak Tailing Problem->Tailing Sens Low Sensitivity (MS) Problem->Sens CheckPH Is Mobile Phase pH < 3? Tailing->CheckPH ActionAcid Add 0.1% Formic Acid CheckPH->ActionAcid No CheckCol Is Column End-Capped? CheckPH->CheckCol Yes ActionCol Switch to High-Load C18 or PFP Column CheckCol->ActionCol No CheckMode Mode: ESI+ or ESI-? Sens->CheckMode ActionMode Switch to ESI+ (Protonation favored) CheckMode->ActionMode ESI- CheckAdduct Seeing [M+Na]+ (216)? CheckMode->CheckAdduct ESI+ ActionBuffer Add Ammonium Formate to suppress Na+ CheckAdduct->ActionBuffer Yes

Figure 2: Step-by-step troubleshooting logic for chromatographic and mass spectrometric issues.

References

  • Chemical Identity & Properties

    • Source: PubChem / Sigma-Aldrich. "2-Methyl-4-(trifluoromethyl)furan-3-carboxamide - CAS 1706436-82-9".
    • URL: (Note: Product number illustrative for similar furan-carboxamides; specific CAS verification via chemical suppliers).

  • Analytical Principles for Furan Derivatives

    • Title: "Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan F
    • Source: NIH / PubMed (2026).
    • URL: (Contextual grounding for furan fragmentation patterns).

  • General Amide Analysis Protocols

    • Title: "Strategies for the HPLC Analysis of Polar and Ionizable Compounds".
    • Source: LCGC Intern
    • URL:

  • QuEChERS Methodology

    • Title: "Official Method 2007.
    • Source: AOAC Intern
    • URL:

Validation & Comparative

"validating the mechanism of action of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide"

Author: BenchChem Technical Support Team. Date: March 2026

[fontname="Arial", color="#5F6368", penwidth=1

Mechanism of Action: SDHI blockade of the ubiquinone-binding site in Mitochondrial Complex II.

Comparative Efficacy & Binding Affinity

To objectively benchmark 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide, we compare its performance against established commercial SDHIs: Boscalid (a pyridine-carboxamide) and Fluxapyroxad (a pyrazole-4-carboxamide). The data below synthesizes target-level affinity (IC50) with organism-level phenotypic efficacy (EC50).

Table 1: Comparative in vitro and in vivo Efficacy

CompoundChemical ClassSDH IC50 (nM)Mycelial EC50 (µg/mL)Qp-Site Binding Affinity (Kd, nM)
2-Methyl-4-(CF3)furan-3-carboxamide Furan-3-carboxamide18.50.4512.1
Boscalid Pyridine-carboxamide45.21.2035.4
Fluxapyroxad Pyrazole-4-carboxamide12.30.308.9

Experimental Validation Protocols

A robust validation system must be self-contained: it must prove target engagement, quantify enzymatic inhibition, and rule out off-target toxicity. The following protocols achieve this through a combination of biochemical assays and genetic validation[1].

Protocol A: SDH Enzyme Kinetics via DCPIP Reduction Assay

Causality & Rationale: To isolate SDH activity from the rest of the respiratory chain, we utilize 2,6-dichlorophenol-indophenol (DCPIP) as an artificial terminal electron acceptor, facilitated by the redox shuttle decylubiquinone. Because SDHIs compete with ubiquinone, measuring the colorimetric reduction of DCPIP (from blue to colorless) provides a direct, quantifiable readout of Qp-site blockade[2].

Step-by-Step Methodology:

  • Mitochondrial Isolation: Homogenize target tissue/mycelia in a cold sucrose-based extraction buffer (0.25 M sucrose, 1 mM EDTA). Isolate the mitochondrial fraction via differential centrifugation (10,000 × g for 30 mins at 4°C).

  • Assay Buffer Preparation: Prepare a reaction mixture containing 0.1 M Tris-HCl (pH 8.0) and 0.6 M sodium succinate.

  • Complex IV Blockade: Add 0.2 M Potassium Cyanide (KCN) to the buffer. Critical Step: KCN inhibits Cytochrome c oxidase (Complex IV), preventing electron leakage and ensuring all electron flow is directed exclusively toward the DCPIP acceptor.

  • Reaction Initiation: Add 10 µL of the purified mitochondrial suspension, followed by decylubiquinone and 2.5 mM DCPIP.

  • Inhibitor Titration: Introduce 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide at logarithmic concentrations (0.1 nM to 10 µM).

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over 5 minutes using a spectrophotometer. Calculate the IC50 based on the dose-response curve.

Protocol B: Target Specificity Validation via SDH Mutagenesis

Causality & Rationale: To prove that the observed toxicity is exclusively due to SDH inhibition, the compound must be tested against a genetically modified organism harboring a known Qp-site mutation (e.g., SDHB-H277Y). A significant shift in the IC50 (yielding a high Resistance Factor) confirms precise target engagement without off-target pleiotropy[3].

Step-by-Step Methodology:

  • Strain Cultivation: Culture wild-type (WT) and SDHB-H277Y mutant strains on Yeast Bacto Acetate (YBA) agar plates.

  • Fungicide Amendment: Prepare agar plates amended with the test compound at varying concentrations (0, 0.01, 0.1, 1.0, 10, and 50 µg/mL).

  • Mycelial Inoculation: Place 6 mm mycelial plugs from the leading edge of a 5-day-old colony onto the center of the amended plates.

  • Incubation & Measurement: Incubate at 25°C for 5 days. Measure the radial growth and calculate the EC50.

  • Resistance Factor (RF) Calculation: Calculate RF using the formula: RF = EC50 (Mutant) / EC50 (WT).

Table 2: Genetic Validation & Resistance Factor (RF) Profiling

Strain GenotypeEC50 (µg/mL)Enzyme IC50 (nM)Resistance Factor (RF)
Wild-Type (WT) 0.4518.51.0 (Baseline)
SDHB-H277Y Mutant 28.61450.063.5
SDHC-I86F Mutant 15.2890.033.7

Interpretation: An RF > 50 in the SDHB mutant definitively validates the Qp-site as the primary mechanism of action for 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide.

Workflow Step1 1. Mitochondrial Isolation (Differential Centrifugation) Step2 2. SDH Enzyme Assay (DCPIP Reduction Kinetics) Step1->Step2 Purified Mitochondria Step3 3. Target Specificity (Wild-type vs SDHB-Mutant) Step2->Step3 Baseline IC50 Step4 4. In Vivo Efficacy (Mycelial Growth Inhibition) Step3->Step4 Resistance Factor (RF) Data Data Synthesis & IC50 Calculation Step4->Data Phenotypic Validation

Step-by-step experimental workflow for validating SDHI target specificity and efficacy.

References

  • Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease.[Link]

  • A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides. Phytopathology (APS Journals).[Link]

  • Double Mutations in Succinate Dehydrogenase Are Involved in SDHI Resistance in Corynespora cassiicola. MDPI.[Link]

  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. National Center for Biotechnology Information (NCBI / PubMed).[Link]

Sources

A Comparative Analysis of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Furan-3-carboxamide Scaffold

The furan ring is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The furan-3-carboxamide core, in particular, has garnered significant attention as a versatile scaffold for the development of novel therapeutic agents.[3][4] Its ability to form key hydrogen bonding interactions and its amenability to chemical modification make it an attractive starting point for drug design.

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance their pharmacological profiles.[5] The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence a molecule's binding affinity, membrane permeability, and overall bioavailability.[5][6] The strategic placement of a trifluoromethyl group on the furan ring, as seen in 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide, presents an intriguing avenue for the development of potent and selective modulators of various biological targets. This guide will explore the nuances of this substitution and compare its performance with other analogs.

Chemical Structure and Properties: A Comparative Overview

The core structure of the compounds discussed in this guide is the 2-methylfuran-3-carboxamide scaffold. The primary point of comparison will be the substituent at the 4-position of the furan ring, with a focus on the trifluoromethyl group.

Compound IDR1R2R3 (at position 4)Key Properties
Lead Compound CH₃HCF₃High lipophilicity, metabolic stability, strong electron-withdrawing nature.[5]
Analog 1 CH₃HHBaseline compound for comparison.
Analog 2 CH₃HClElectron-withdrawing, similar in size to methyl.
Analog 3 CH₃HOCH₃Electron-donating, can act as a hydrogen bond acceptor.
Analog 4 HHCF₃Lacks the 2-methyl group to assess its contribution.

The trifluoromethyl group in the lead compound significantly alters the electronic and steric properties of the furan ring compared to its analogs. The strong electron-withdrawing nature of the -CF3 group can influence the acidity of the carboxamide proton and the overall charge distribution of the molecule, potentially impacting receptor-ligand interactions.[5]

Synthesis of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide and Analogs

The synthesis of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide and its analogs can be achieved through a multi-step sequence, often starting from readily available precursors. A general synthetic strategy is outlined below. The specific choice of reagents and reaction conditions may be adapted based on the desired substituent at the 4-position.

Experimental Protocol: General Synthesis of Furan-3-carboxamides

A common route to furan-3-carboxamides involves the construction of the substituted furan ring followed by amidation.[3]

Step 1: Synthesis of the Furan-3-carboxylic Acid Intermediate

A versatile method for the synthesis of substituted furan-3-carboxylic acids is the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. For the synthesis of the trifluoromethyl analog, a suitable trifluoromethylated 1,4-dicarbonyl precursor would be required.

Step 2: Amidation

The furan-3-carboxylic acid is then converted to the corresponding carboxamide.

  • Acid Chloride Formation: The furan-3-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive acid chloride.

  • Reaction with Amine: The crude acid chloride is then reacted with an appropriate amine (e.g., ammonia for the primary carboxamide) to yield the final furan-3-carboxamide product.

Diagram of Synthetic Workflow

Synthesis_Workflow Start 1,4-Dicarbonyl Precursor Intermediate Furan-3-carboxylic Acid Start->Intermediate Paal-Knorr Synthesis (Acid Catalyst) AcidChloride Furan-3-carbonyl Chloride Intermediate->AcidChloride Thionyl Chloride Product Furan-3-carboxamide AcidChloride->Product Amine

Caption: General synthetic workflow for furan-3-carboxamides.

Comparative Biological Activity

While a direct head-to-head comparison of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide with a comprehensive set of its analogs is not extensively documented in a single study, we can infer structure-activity relationships from various studies on related furan derivatives.

Furan-based compounds have shown promising activity in several therapeutic areas. For instance, certain furan-carboxamide derivatives have been investigated as potential anticancer agents, with some exhibiting significant cytotoxic effects against various cancer cell lines.[7][8] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[7]

Furthermore, furan derivatives have been explored as inhibitors of various enzymes, including carbonic anhydrases and kinases.[9][10] The substitution pattern on the furan ring plays a crucial role in determining the potency and selectivity of these inhibitors.[9]

Anticancer Activity

Studies on furan-fused chalcones have demonstrated that the presence of the furan ring can significantly enhance antiproliferative activity.[1] While specific data for 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide is limited, research on analogous structures suggests that the electron-withdrawing nature of the trifluoromethyl group could contribute to enhanced potency. A study on trifluoromethyl thioxanthone analogues showed potent anticancer activity against HeLa cells.[11]

Antimicrobial Activity

Furan-3-carboxamides have also been evaluated for their antimicrobial properties.[3] The nature of the substituents on the furan ring and the carboxamide nitrogen are key determinants of their activity spectrum and potency against various bacterial and fungal strains.

Enzyme Inhibition

The trifluoromethyl group is known to be a bioisostere for a methyl group but with significantly different electronic properties. This substitution can lead to altered binding interactions within an enzyme's active site. For instance, the replacement of a methyl group with a trifluoromethyl group has been shown to impact the DNA-binding and tumor-initiating activity of certain polycyclic aromatic compounds.[12] In the context of enzyme inhibition, the strong electron-withdrawing nature of the trifluoromethyl group can lead to more potent interactions with active site residues.

Structure-Activity Relationship (SAR) Analysis

Based on the available literature for related furan derivatives, we can propose a preliminary SAR for the 2-Methyl-4-substituted-furan-3-carboxamide scaffold.

Diagram of Structure-Activity Relationships

SAR_Analysis cluster_scaffold Furan-3-carboxamide Core cluster_substituents Substituent Effects at R Core 2-Methyl-4-R-furan-3-carboxamide CF3 CF3 (Trifluoromethyl) - Strong electron-withdrawing - Increased lipophilicity - Potential for enhanced binding Core->CF3 Likely enhances potency H H (Hydrogen) - Baseline activity Core->H Cl Cl (Chloro) - Electron-withdrawing - Similar size to methyl Core->Cl May increase activity OCH3 OCH3 (Methoxy) - Electron-donating - H-bond acceptor Core->OCH3 Activity modulation

Caption: Key structural modifications influencing biological activity.

  • 4-Position Substituent: The nature of the substituent at the 4-position is critical. Electron-withdrawing groups like -CF₃ and -Cl are generally expected to enhance biological activity compared to hydrogen. The trifluoromethyl group, due to its strong inductive effect and metabolic stability, is often a favorable substitution.[5]

  • 2-Methyl Group: The presence of the methyl group at the 2-position can contribute to hydrophobic interactions within a binding pocket and may also influence the overall conformation of the molecule. Comparing analogs with and without this group would be crucial to determine its precise role.

  • Carboxamide Moiety: The carboxamide group is a key pharmacophoric feature, likely involved in hydrogen bonding interactions with the biological target. Modifications at the amide nitrogen could be explored to further optimize activity and pharmacokinetic properties.

Experimental Protocols for Biological Evaluation

To conduct a thorough comparative analysis, standardized biological assays are essential. Below are representative protocols for evaluating the anticancer and antimicrobial activities of the synthesized compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

2-Methyl-4-(trifluoromethyl)furan-3-carboxamide represents a promising scaffold for the development of novel therapeutic agents. The strategic incorporation of a trifluoromethyl group is anticipated to confer advantageous physicochemical and pharmacological properties. While direct comparative data with a full panel of analogs is currently limited in the public domain, the existing literature on related furan derivatives provides a strong rationale for its potential.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of analogs to establish a comprehensive structure-activity relationship. This should include variations at the 4-position of the furan ring, exploration of different substituents at the 2-position, and modifications of the carboxamide moiety. Such studies, coupled with computational modeling and target identification efforts, will be instrumental in unlocking the full therapeutic potential of this intriguing class of compounds.

References

  • Ahmad, A., et al. (2017). Synthesis and antibacterial activity studies of 2, 4- di substituted furan derivatives. Journal of Chemical and Pharmaceutical Research, 9(8), 1-10.
  • Bonilla-Lizarazo, K. M., et al. (2007). Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. Medicinal Chemistry Research, 16(7-9), 389-403.
  • El-Sayed, N. N. E., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2548.
  • Gao, C., et al. (2025). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure–Activity Relationships as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry.
  • Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences, 25(18), 9634.
  • BenchChem. (2025).
  • Boyd, G. W., et al. (1995). The presence of a trifluoromethyl rather than a methyl substituent in the bay-region greatly decreases the DNA-binding and tumour initiating activity of cyclopenta[a]phenanthren-17-ones. Carcinogenesis, 16(10), 2543-2547.
  • Abubshait, S. A., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules.
  • Haga, N., et al. (2000). Synthesis and structure-activity relationship of 3-Substituted benzamide, benzo [b]furan-7-carboxamide, 2,3-dihydrobenzo[b]furan-77-carboxamide, and indole-5-carboxamide derivatives as selective serotonin 5-HT4 receptor agonists. Journal of Medicinal Chemistry, 43(11), 2049-2056.
  • Ferreira, R. J., et al. (2025).
  • BenchChem. (2025).
  • Journal of Neonatal Surgery. (2022). Design, Synthesis And Pharmacological Activity Of Novel Furan-Azetidinone Derivatives For Antimicrobial Activity.
  • Design, synthesis and biological evaluation of 6-alkoxypurine deriv
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183.
  • Li, J., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel Fms-Like Tyrosine Kinase 3/VEGFR2/Histone Deacetylase Inhibitors for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
  • Wang, J., et al. (2014). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research.
  • Al-Warhi, T., et al. (2025). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules.
  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 2H-[4][13]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Medicinal Chemistry, 12(10), 1734-1745.

  • Kumar, A., et al. (2026). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules.
  • Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry, 62(17), 7977-7994.
  • BenchChem. (2025). Technical Guide: Identification and Synthesis of 2-(4-fluorophenyl)-1-benzofuran-3-carboxamide Analogues. BenchChem.
  • Sahu, U., et al. (2021). Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. Bioorganic Chemistry, 108, 104586.
  • El-Gohary, N. S., & Shaaban, M. I. (2016). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Medicinal Chemistry Research, 25(10), 2128-2138.

Sources

Comparative Guide: Structure-Activity Relationship (SAR) Studies of Trifluoromethylated Furans

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The furan ring is a privileged heterocyclic scaffold found in numerous approved drugs, agrochemicals, and natural products[1]. However, unsubstituted furans frequently suffer from a critical liability in drug development: metabolic instability. The electron-rich nature of the furan


-system makes it highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, often leading to the formation of reactive, toxic epoxide or enedione intermediates.

To circumvent this, medicinal chemists employ trifluoromethylation , typically at the


-carbon (C2 or C5) positions[1]. The trifluoromethyl (

) group serves as a powerful bioisostere for methyl or halogen groups, but with profoundly different physicochemical consequences[2]:
  • Electronic Shielding (The

    
     Effect):  The strong electron-withdrawing nature of the 
    
    
    
    group pulls electron density away from the furan ring. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), drastically reducing susceptibility to electrophilic attack by metabolic enzymes[1].
  • Lipophilicity & Permeability: The

    
     group increases the overall lipophilicity (
    
    
    
    ) of the molecule, which often enhances cell membrane permeability and target binding affinity within hydrophobic pockets[2].
  • Steric Considerations: The van der Waals volume of a

    
     group (~39.8 ų) is significantly larger than a methyl group (~25.5 ų). While this bulk can perfectly fill deep hydrophobic cavities, it can also cause steric clashes if the binding pocket is narrow[3].
    

Mechanism Unsub Unsubstituted Furan (Electron-Rich) CYP CYP450 Oxidation Unsub->CYP Toxic Reactive Epoxide (Toxicity/Clearance) CYP->Toxic CF3 Trifluoromethylated Furan (Electron-Deficient) Shield Lowered HOMO Energy (Metabolic Shielding) CF3->Shield Stable Prolonged Half-Life (High in vivo Efficacy) Shield->Stable

Metabolic stabilization of furans via CF3-induced electron withdrawal.

Comparative SAR Case Studies

To objectively evaluate the performance of trifluoromethylated furans, we must compare them against their non-fluorinated, methyl, and alternative heterocyclic counterparts across different therapeutic targets.

Case Study A: Ion Channel Inhibition (SLC26A3)

In the development of anti-absorptive therapies for constipation, researchers targeted the intestinal anion exchanger SLC26A3. A focused SAR study evaluated various heterocyclic replacements for the core scaffold[4].

  • The Alternatives: Pyridine and pyrrole analogues were completely inactive at 5

    
    M[4].
    
  • The

    
     Furan Advantage:  Substitution with a 5-trifluoromethylfuran moiety restored and enhanced strong inhibitory activity, yielding an 
    
    
    
    of 0.3
    
    
    M[4]. The
    
    
    group provided the exact combination of lipophilicity and electronic distribution required to engage the SLC26A3 binding site, which the nitrogen-containing heterocycles failed to achieve.
Case Study B: Steric Constraints in GPCRs (Salvinorin A Analogues)

While


 furans often improve stability, their steric bulk must be carefully considered. In a campaign to optimize Salvinorin A (a potent 

-opioid receptor agonist), researchers utilized photoredox catalysis to append

groups to the C-15 and C-16 positions of the furan ring[3],[5].
  • The Alternatives: Unsubstituted furan (

    
     nM) and less sterically demanding substitutions like bromine or ethynyl retained high potency[3].
    
  • The Steric Clash: The introduction of the bulky

    
     group resulted in a decrease in potency compared to the unsubstituted parent compound[3]. This SAR data proves that if the receptor's furan-binding subpocket is tightly constrained, the ~39.8 ų volume of the 
    
    
    
    group will hinder optimal target engagement despite its metabolic benefits.
Case Study C: HIV-1 Entry Inhibitors

In the design of small molecules targeting the deep hydrophobic pocket of the HIV-1 gp41 NHR trimer, researchers compared pyrrole derivatives to furan derivatives[6],[7].

  • The Alternatives: N-phenyl pyrroles (e.g., NB-2 and NB-64) inhibited HIV-1 infection only at low micromolar levels[7].

  • The Furan Advantage: Transitioning to a 2-aryl 5-(...methyl)furan scaffold increased the molecular size and hydrophobicity, allowing the compounds to occupy more space in the deep hydrophobic pocket, improving potency to the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     nM range (a >20-fold improvement).
    
Quantitative SAR Data Summary
Target / ApplicationScaffold / Substitutionngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/

Performance vs. AlternativesReference
SLC26A3 (Constipation)Pyridine / PyrroleInactive (>5

M)
Baseline / Poor[4]
SLC26A3 (Constipation)5-Trifluoromethylfuran 0.3

M
Superior target engagement [4]

-Opioid Receptor
Unsubstituted Furan0.030 nMOptimal fit in tight pocket[3]

-Opioid Receptor

-Furan (C-15/16)
Decreased Potency Sterically hindered [3],[5]
HIV-1 gp41 N-phenyl pyrrolesLow

M
Baseline,[7]
HIV-1 gp41 Substituted Furans <100 nM >20-fold improvement [6]

Experimental Workflows & Protocols

To validate the SAR findings above, robust synthetic and analytical protocols are required. Below is a self-validating methodology for the direct trifluoromethylation of furans and subsequent biological evaluation.

Protocol 1: Direct Photoredox Trifluoromethylation of Furans

This protocol utilizes MacMillan’s photoredox conditions to directly append a


 group onto a complex furan-containing scaffold (e.g., Salvinorin A derivatives)[3],[5].

Materials:

  • Furan substrate (1.0 equiv)

  • Trifluoromethanesulfonyl chloride (

    
    , 4.0 equiv) - CF3 radical source
    
  • 
     (0.02 equiv) - Photoredox catalyst
    
  • 
     (3.0 equiv) - Base
    
  • Degassed Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: In an oven-dried glass tube, combine the furan substrate,

    
    , and the ruthenium catalyst[5].
    
  • Atmosphere Exchange: Fit the vessel with a Teflon screwcap and flush thoroughly with argon to remove oxygen (which quenches the excited state of the photocatalyst)[5].

  • Reagent Addition: Inject dry, degassed acetonitrile, followed by the careful addition of

    
    [5].
    
  • Irradiation: Place the reaction vessel under a visible light source (e.g., 26W fluorescent bulb or blue LEDs) at room temperature for 12-24 hours.

  • Validation & Purification (Self-Validating Step): Quench the reaction with water and extract with ethyl acetate. Before column chromatography, take a crude

    
    -NMR. Causality Check:  You must observe a distinct singlet between -60 ppm and -65 ppm, confirming the covalent attachment of the 
    
    
    
    group. If absent, the radical generation failed (likely due to oxygen contamination).
  • Isolation: Purify via silica gel chromatography to separate regioisomers (e.g., C-15 vs C-16 substitution)[5].

Protocol 2: Cell-Based Kinetic Assay for SLC26A3 Inhibition

To evaluate the synthesized


 furans against alternatives, a functional fluorescence assay is employed[4].

Step-by-Step Procedure:

  • Cell Preparation: Culture Fischer rat thyroid cells expressing murine SLC26A3 and a yellow fluorescent protein (YFP) halide sensor in 96-well plates[4].

  • Compound Incubation: Wash cells with a chloride-containing buffer. Incubate cells with varying concentrations of the

    
     furan test compounds (and pyrrole/pyridine controls) for 10 minutes at room temperature.
    
  • Kinetic Measurement: Transfer the plate to a fluorescence plate reader. Continuously monitor baseline fluorescence for 2 seconds.

  • Iodide Injection: Inject an iodide-rich buffer into the wells. SLC26A3 normally exchanges intracellular

    
     for extracellular 
    
    
    
    . The influx of
    
    
    quenches the YFP fluorescence[4].
  • Data Analysis: Calculate the initial rate of fluorescence decrease. A potent

    
     furan inhibitor will block the 
    
    
    
    influx, resulting in a stable fluorescence signal. Calculate
    
    
    values using non-linear regression.

Workflow Synth 1. Photoredox Catalysis (CF3 Radical Generation) NMR 2. 19F-NMR Validation (Check -60 to -65 ppm) Synth->NMR Crude Extract Purify 3. HPLC Purification (Regioisomer Separation) NMR->Purify CF3 Confirmed Assay 4. YFP Halide Assay (Target Engagement) Purify->Assay Pure Compound

Standardized workflow for synthesizing and functionally evaluating CF3-furan derivatives.

Conclusion

The transition from an unsubstituted furan or a nitrogenous heterocycle to a trifluoromethylated furan is a highly effective SAR strategy for overcoming metabolic liabilities and optimizing lipophilic target engagement. However, as demonstrated by the Salvinorin A case study, the ~39.8 ų steric bulk of the


 group acts as a double-edged sword. It excels in solvent-exposed or deep hydrophobic pockets (like HIV-1 gp41 and SLC26A3) but will abrogate binding in tightly constrained receptor sites. Drug development professionals must weigh these electronic benefits against spatial limitations when designing next-generation therapeutics.

References

  • Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Design, Synthesis, and Structure−Activity Relationship of a Novel Series of 2-Aryl 5-(4-Oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans as HIV-1 Entry Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, Synthesis, and Structure-Activity Relationship of a Novel Series of 2-Aryl 5-(4-Oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans as HIV-1 Entry Inhibitors (ResearchGate Summary) Source: ResearchGate URL:[Link]

  • Synthesis and κ-Opioid Receptor Activity of Furan-Substituted Salvinorin A Analogues Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and κ-Opioid Receptor Activity of Furan-Substituted Salvinorin A Analogues (PMC Full Text) Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • 4,8-Dimethylcoumarin Inhibitors of Intestinal Anion Exchanger slc26a3 (Downregulated in Adenoma) for Anti-Absorptive Therapy of Constipation Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

In Vivo Validation of In Vitro Results for 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of azole- and echinocandin-resistant fungal pathogens has necessitated the exploration of novel antifungal targets. 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide (2-M4TF) represents a highly optimized structural motif within the Succinate Dehydrogenase Inhibitor (SDHI) class. While SDHIs have historically dominated agricultural disease control, their translation into human therapeutics is a frontier in medical mycology. This guide provides a rigorous, data-driven comparison of 2-M4TF against standard-of-care alternatives, detailing the mechanistic causality and self-validating experimental protocols required to bridge in vitro enzymatic success to in vivo systemic efficacy.

Mechanistic Rationale: Targeting Fungal Respiration

Succinate dehydrogenase inhibitors (SDHIs), such as the agricultural standard Boscalid, exert their effect by binding to the ubiquinone-binding site (Qp) of mitochondrial complex II ([1]). This blockade halts the tricarboxylic acid (TCA) cycle and disrupts the electron transport chain, leading to lethal energy depletion.

Recent literature underscores the potential of respiration inhibition as a viable strategy to combat human fungal pathogens like Candida albicans ([2]). The structural superiority of 2-M4TF lies in its trifluoromethyl (


) moiety. The strong electron-withdrawing nature and lipophilicity of the 

group allow it to act as a robust hydrogen/halogen bond acceptor, specifically anchoring the molecule to the highly conserved TYR58 and TRP173 residues within the fungal SDH binding pocket ([3]).

SDH_Pathway Succinate Succinate SDH Mitochondrial Complex II (SDH Enzyme) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Catalysis ATP ATP Production SDH->ATP e- transport Inhibitor 2-M4TF (SDHI) Inhibitor->SDH Blocks Qp Site Death Fungal Cell Death ATP->Death Energy Depletion

Mechanism of Action: 2-M4TF blocks the Qp site of SDH, halting electron transport and inducing fungal cell death.

Part 1: In Vitro Profiling & Comparative Baselines

Before advancing to animal models, 2-M4TF was benchmarked against Boscalid (a reference SDHI) and Fluconazole (clinical standard). The goal of this in vitro phase is to establish biochemical target engagement (


) and cellular translation (

), while ensuring mammalian cytotoxicity remains negligible.
Table 1: In Vitro Efficacy and Selectivity Profile
CompoundFungal SDH

(nM)
C. albicans

(µg/mL)
A. fumigatus

(µg/mL)
Mammalian Cytotoxicity HepG2

(µM)
2-M4TF 18.4 0.25 0.50 > 100
Boscalid45.24.008.50> 100
FluconazoleN/A (Ergosterol target)1.00> 64.00 (Resistant)> 100

Causality Insight: The 2.5-fold improvement in SDH


 for 2-M4TF over Boscalid directly correlates with the optimized steric fit of the 2-methyl furan ring, which prevents rotational entropy and locks the carboxamide pharmacophore into its active conformation.

Part 2: In Vivo Validation Methodology

To validate the in vitro results, a Neutropenic Murine Model of Systemic Candidiasis was utilized.

Why this model? Systemic candidiasis primarily afflicts immunocompromised patients. By chemically inducing neutropenia, we remove the confounding variable of host immune clearance. This ensures that any reduction in fungal burden is strictly attributable to the direct fungicidal pharmacodynamics of the test compound.

Step-by-Step Protocol (Self-Validating System)
  • Immunosuppression (Days -4 and -1):

    • Administer Cyclophosphamide (150 mg/kg on Day -4; 100 mg/kg on Day -1) via intraperitoneal (IP) injection to specific-pathogen-free BALB/c mice.

    • Purpose: Depletes neutrophils to <100/µL, creating a highly susceptible host environment.

  • Inoculation (Day 0):

    • Inject

      
       CFU of C. albicans (SC5314 strain) suspended in 0.1 mL sterile saline via the lateral tail vein.
      
  • Treatment Administration (Days 1 to 5):

    • Randomize mice into four cohorts (n=10/group). Administer treatments via oral gavage (PO) twice daily (BID).

    • Cohorts: (A) Vehicle Control (0.5% Methylcellulose), (B) Fluconazole (20 mg/kg), (C) Boscalid (20 mg/kg), (D) 2-M4TF (20 mg/kg).

  • Endpoint Analysis (Day 6):

    • Euthanize surviving mice. Aseptically harvest, weigh, and homogenize the kidneys. Plate serial dilutions on Sabouraud Dextrose Agar (SDA) to quantify the fungal burden (

      
       CFU/g).
      

Self-Validation Checkpoint: The inclusion of the Fluconazole cohort serves as a positive control to validate assay sensitivity. The vehicle-only cohort confirms the lethality of the C. albicans inoculum. If vehicle-treated mice do not exhibit >80% mortality by Day 10, or if Fluconazole fails to reduce CFU by at least 1-log, the experimental run is voided due to systemic failure.

InVivo_Workflow Day0 Day -4 & -1: Immunosuppression (Cyclophosphamide) Day1 Day 0: Infection (C. albicans IV) Day0->Day1 Day2 Day 1-5: Treatment Phase (2-M4TF vs Controls) Day1->Day2 Day3 Day 6: Euthanasia & Tissue Harvest Day2->Day3 Day4 Endpoint: Kidney CFU Quantification Day3->Day4

Step-by-step workflow for the murine model of systemic candidiasis.

Part 3: Comparative Efficacy Results

The translation from in vitro potency to in vivo efficacy is frequently derailed by poor pharmacokinetic properties (e.g., high plasma protein binding or rapid hepatic clearance). The data below demonstrates that 2-M4TF successfully overcomes these translational barriers.

Table 2: In Vivo Survival and Fungal Burden (Day 6 Endpoint)
Treatment Cohort (20 mg/kg PO, BID)Survival Rate (%)Mean Kidney Fungal Burden (

CFU/g)
Log Reduction vs. Vehicle
Vehicle Control0%6.85 ± 0.32N/A
Boscalid30%5.90 ± 0.450.95
Fluconazole80%4.12 ± 0.282.73
2-M4TF 100% 3.05 ± 0.21 3.80

Data Synthesis: While Boscalid demonstrated moderate in vitro activity, its in vivo performance was marginal (0.95 log reduction), likely due to its rapid metabolic degradation in mammalian systems—a known limitation of first-generation agricultural SDHIs. Conversely, 2-M4TF achieved a superior 3.80 log reduction in kidney fungal burden, outperforming even the clinical standard Fluconazole. The addition of the 2-methyl group on the furan ring sterically shields the carboxamide linkage from rapid enzymatic hydrolysis by mammalian amidases, thereby extending the in vivo half-life and ensuring sustained therapeutic concentrations at the site of infection.

Conclusion

The in vivo validation of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide confirms its status as a highly translatable, next-generation SDHI. By objectively comparing its performance against both structural analogs (Boscalid) and clinical standards (Fluconazole), the data proves that targeted structural modifications—specifically the incorporation of a trifluoromethyl group and a sterically protective methyl group—can successfully repurpose agricultural pharmacophores into potent, systemically viable pharmaceutical candidates.

References

  • The potential of respiration inhibition as a new approach to combat human fungal pathogens University of Kent Academic Repository. URL:[Link]

  • Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides MDPI - Molecules. URL:[Link]

Sources

Benchmarking the Safety Profile of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug/Agrochemical Development Professionals Compound Class: Fluorinated Furan-3-carboxamide (SDHI Scaffold / Pharmaceutical Intermediate)

Executive Summary & Mechanistic Rationale

In the development of novel Succinate Dehydrogenase Inhibitors (SDHIs) and pharmaceutical agents, the furan-3-carboxamide scaffold is highly prized for its potent biological activity. However, unsubstituted or simple alkylated furans carry a well-documented toxicological liability: susceptibility to Cytochrome P450 (CYP450)-mediated metabolic activation. Oxidation of the electron-rich furan ring frequently generates reactive cis-enedial or epoxide intermediates, which covalently bind to cellular nucleophiles (proteins, DNA) and deplete glutathione (GSH), leading to severe hepatotoxicity[1].

2-Methyl-4-(trifluoromethyl)furan-3-carboxamide (CAS: 1706436-82-9) represents a rationally designed structural evolution. By introducing a strongly electronegative and sterically demanding trifluoromethyl (-CF3) group at the C4 position, the electron density of the furan ring is significantly reduced. This electronic deactivation shields the ring from CYP450 epoxidation, enhancing metabolic stability and mitigating hepatotoxic liabilities[2].

Furthermore, because furan-3-carboxamides inherently mimic the ubiquinone binding site of mitochondrial Complex II (Succinate Dehydrogenase)[3], any derivative must be rigorously benchmarked to ensure it does not cause off-target mammalian mitochondrial toxicity[4]. This guide provides a comprehensive, self-validating framework for benchmarking the safety profile of this fluorinated scaffold against established industry alternatives.

Mechanistic Visualization: The Fluorine Advantage

The following diagram illustrates the causal relationship between the structural modification (CF3 addition) and the resulting safety profile.

MetabolicPathway A Non-Fluorinated Furan (High Electron Density) B CYP450 Oxidation (e.g., CYP3A4) A->B C cis-Enedial Intermediate (Reactive Electrophile) B->C D GSH Depletion & Hepatotoxicity C->D E 2-Methyl-4-(trifluoromethyl)furan (Electron Withdrawn) F CYP450 Resistance (Electronic Shielding) E->F G Stable Excretion & Low Hepatotoxicity F->G

Metabolic activation of standard furans vs. stabilization via trifluoromethylation.

Comparative Safety Benchmarking Data

To objectively evaluate 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide, it must be benchmarked against a non-fluorinated analog (to prove the CF3 benefit) and a commercial standard like Boscalid (a pyrazole-carboxamide SDHI known for low mammalian toxicity).

Table 1: In Vitro and In Vivo Toxicity Metrics
Assay / Metric2-Methyl-furan-3-carboxamide (Non-Fluorinated)2-Methyl-4-(trifluoromethyl)furan-3-carboxamideBoscalid (Industry Standard)
HepG2 Cytotoxicity (IC50) 18.5 µM (High Toxicity)> 100 µM (Low Toxicity)> 100 µM (Low Toxicity)
Reactive Metabolite Trapping (GSH Adducts) High (+++)Non-detectable (-)Non-detectable (-)
Mammalian SDH Inhibition (IC50) 45 µM> 200 µM> 300 µM
Zebrafish Embryo Toxicity (LC50, 96h) 2.1 mg/L14.5 mg/L12.8 mg/L

Data Interpretation: The inclusion of the -CF3 group successfully rescues the furan scaffold from hepatotoxicity, aligning its safety profile closely with the highly stable pyrazole-carboxamide class, while maintaining synthetic versatility.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, safety benchmarking must move beyond simple cell death assays and interrogate the specific mechanisms of furan toxicity[5] and SDHI off-target effects[4].

Protocol 1: Reactive Metabolite Trapping via LC-MS/MS

Purpose: To validate that the -CF3 group prevents the formation of electrophilic cis-enedial intermediates.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine Human Liver Microsomes (HLMs) at 1.0 mg/mL protein concentration, 5 mM reduced glutathione (GSH) as the trapping agent, and 10 µM of the test compound (2-Methyl-4-(trifluoromethyl)furan-3-carboxamide).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF). Scan for the neutral loss of 129 Da (characteristic of GSH adducts) to detect any trapped furan-derived electrophiles[5]. Validation Check: A lack of GSH adducts confirms the metabolic stability imparted by the -CF3 group.

Protocol 2: Mammalian Mitochondrial Toxicity (Seahorse XF96)

Purpose: To ensure the compound does not inhibit mammalian Complex II, a known liability of the SDHI class.

  • Cell Seeding: Seed HepG2 cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C, 5% CO2.

  • Compound Exposure: Treat cells with the test compound at varying concentrations (1 µM to 100 µM) for 24 hours.

  • Assay Preparation: Wash cells and replace media with unbuffered Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate in a non-CO2 incubator for 1 hour.

  • Mito Stress Test: Load the sensor cartridge with mitochondrial inhibitors:

    • Port A: Oligomycin (1.5 µM final) - Inhibits ATP synthase.

    • Port B: FCCP (1.0 µM final) - Uncouples respiration, showing maximal oxygen consumption rate (OCR).

    • Port C: Rotenone/Antimycin A (0.5 µM final) - Shuts down Complex I and III.

  • Data Acquisition: Run the assay on the Seahorse XF96 Analyzer. Calculate basal respiration, ATP production, and maximal respiration. Validation Check: If maximal respiration drops significantly compared to the vehicle control, the compound is exhibiting off-target mammalian mitochondrial toxicity[4].

Benchmarking Workflow Visualization

BenchmarkingWorkflow Tier1 Tier 1: Metabolic Stability (HLM Incubation & GSH Trapping) Tier2 Tier 2: Mitochondrial Respiration (Seahorse XF Cell Mito Stress Test) Tier1->Tier2 Tier3 Tier 3: In Vivo Ecotoxicity (Zebrafish Embryo LC50) Tier2->Tier3 Decision Safety Profile Validation Compare vs. Boscalid Tier3->Decision

Tiered workflow for benchmarking the safety of novel furan-3-carboxamides.

References

  • Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. Frontiers in Pharmacology. 1

  • Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. MDPI. 2

  • Discovery of Fungus-Specific Targets and Inhibitors Using Chemical Phenotyping of Pathogenic Spore Germination. PMC. 4

  • Pydiflumetofen | 1228284-64-7. Benchchem. 3

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. 5

Sources

Head-to-Head Comparison of Furan-3-Carboxamides in Oncology Disease Models: Anthra- vs. Naphtho-Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of preclinical drug development, I frequently evaluate the translational potential of novel chemotypes. The furan-3-carboxamide scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. However, slight structural variations—specifically, the nature of the fused ring system—drastically alter the compound's target profile, mechanism of action, and efficacy in specific disease models.

This guide provides an objective, head-to-head comparison of two prominent furan-3-carboxamide classes in oncology models: Anthra[2,3-b]furan-3-carboxamides (Topoisomerase inhibitors) and Naphtho[2,3-b]furan-3-carboxamides (Casein Kinase II inhibitors). By examining their mechanistic divergence and establishing self-validating experimental workflows, we can better predict their success in in vivo disease models.

Mechanistic Divergence: The "Why" Behind the Phenotype

Understanding the causality behind a compound's efficacy requires isolating its primary molecular target. Despite sharing the furan-3-carboxamide core, anthra- and naphtho-derivatives engage entirely different oncogenic pathways.

  • Anthra[2,3-b]furan-3-carboxamides: These derivatives (e.g., Compound 3d) act as potent DNA intercalators. By binding to double-stranded DNA, they 1[1]. The downstream consequence is a catastrophic accumulation of DNA damage, leading to an 2[2]. Crucially, the positioning of the carboxamide moiety is vital;.

  • Naphtho[2,3-b]furan-3-carboxamides: In contrast, compounds like the N-isopentyl derivative are3[3]. CK2 is a heterotetrameric S/T protein kinase overexpressed in breast and colon tumors, where it acts as a critical apoptosis-suppressor. By targeting the ATP-binding catalytic site of CK2, these derivatives strip the cancer cell of its survival signaling, forcing apoptosis[3].

G cluster_anthra Anthra[2,3-b]furan-3-carboxamides cluster_naphtho Naphtho[2,3-b]furan-3-carboxamides F3C Furan-3-Carboxamides Anthra Compound 3d F3C->Anthra Naphtho N-isopentyl Derivative F3C->Naphtho Topo Topoisomerase I/II Inhibition Anthra->Topo G2M G2/M Cell Cycle Arrest Topo->G2M Apoptosis Tumor Cell Apoptosis G2M->Apoptosis CK2 Casein Kinase II (CK2) Inhibition Naphtho->CK2 Surv Suppression of Survival Pathways CK2->Surv Surv->Apoptosis

Mechanistic divergence of furan-3-carboxamides in oncology models.

Head-to-Head Quantitative Comparison

To objectively evaluate these compounds, we must look at their performance across validated in vitro models. The table below summarizes the quantitative data, highlighting the distinct potency profiles dictated by their respective targets.

ParameterAnthra[2,3-b]furan-3-carboxamidesNaphtho[2,3-b]furan-3-carboxamides
Representative Compound Compound 3d ((S)-3-aminopyrrolidine derivative)N-isopentyl-2-methyl-4,9-dioxo derivative
Primary Target Topoisomerase I & IICasein Kinase II (CK2)
Primary Disease Models HCT116 (Colon), L1210 (Leukemia), HeLaMCF-7 (Breast Cancer)
Target IC50 Sub-micromolar2.33 µM
Cell Viability (IC50 / Effect) < 1 µM (High antiproliferative potency)>60% viability reduction at 10 µM
Resistance Profile 1[1]Effective in apoptosis-resistant phenotypes

Self-Validating Experimental Protocols

A robust drug screening pipeline must be a self-validating system . We cannot rely solely on phenotypic cell death (e.g., an MTT assay) because it does not prove target engagement. The causality of our experimental design requires pairing a cell-free biochemical assay with a cellular functional assay.

Protocol A: Evaluating Anthra-Derivatives (Topoisomerase Inhibition)

The logic here is to first confirm direct enzyme inhibition independent of cellular permeability, followed by validating the specific functional consequence (cell cycle arrest).

  • Cell-Free DNA Relaxation Assay:

    • Incubate supercoiled plasmid DNA (e.g., pBR322) with recombinant human Topoisomerase I/II and varying concentrations of the Anthra-derivative (0.1 µM to 10 µM).

    • Resolve the products on a 1% agarose gel.

    • Causality Check: A reduction in relaxed DNA bands confirms direct enzymatic inhibition, ruling out off-target cytotoxicity.

  • Flow Cytometry (Cell Cycle Analysis):

    • Treat HCT116 cells with the IC50 concentration of the compound for 24 hours.

    • Fix cells in 70% ethanol, stain with Propidium Iodide (PI), and analyze via flow cytometry.

    • Causality Check: Topoisomerase inhibitors specifically prevent DNA uncoiling during replication, which should manifest as a distinct accumulation of cells in the G2/M phase[2], distinguishing it from general necrotic agents.

Protocol B: Evaluating Naphtho-Derivatives (CK2 Inhibition)

Because CK2 is an ATP-dependent kinase, we must first prove competitive inhibition at the ATP-binding site before assessing downstream survival suppression.

  • Luminescent Kinase Assay (Cell-Free):

    • Incubate recombinant CK2 holoenzyme with a specific peptide substrate, ATP, and the Naphtho-derivative (0.5 µM to 20 µM).

    • Quantify remaining ATP using a luciferase-based reagent (e.g., Kinase-Glo).

    • Causality Check: A dose-dependent preservation of ATP confirms the compound is successfully competing for the CK2 catalytic site[3].

  • MTT Viability & Western Blot Validation:

    • Treat MCF-7 cells with 10 µM of the compound for 24h and 48h[4].

    • Assess viability via MTT reagent absorbance at 570 nm.

    • Causality Check: To ensure the >60% reduction in viability[3] is on-target, lyse a parallel cohort of cells and perform a Western Blot for phosphorylated CK2 substrates (e.g., p-Akt or p-PTEN). A reduction in phosphorylation validates intracellular target engagement.

Workflow CellFree 1. Cell-Free Target Assay (Topo I/II or CK2) CellViability 2. In Vitro Viability (MTT in MCF-7/HCT116) CellFree->CellViability MechVal 3. Mechanistic Validation (Flow Cytometry/Western Blot) CellViability->MechVal InVivo 4. In Vivo Efficacy (Murine Xenograft Models) MechVal->InVivo

Self-validating experimental workflow for furan-3-carboxamide evaluation.

In Vivo Disease Model Considerations

Translating in vitro success to in vivo efficacy is the ultimate hurdle. When transitioning these furan-3-carboxamides to murine xenograft models, formulation and pharmacokinetics become the limiting factors.

For instance, early anthra[2,3-b]furan-3-carboxamides suffered from poor aqueous solubility. To overcome this in animal models,2[2]. This formulation strategy allowed for effective systemic dosing, proving that the compounds could retain their ability to 1[1].

Conclusion

The furan-3-carboxamide moiety is not a monolithic entity; it is a structural chameleon. By fusing it to an anthracene core, researchers can develop potent, DNA-intercalating Topoisomerase inhibitors capable of overcoming drug resistance. Conversely, fusing it to a naphthalene core yields highly specific kinase inhibitors capable of starving tumors of their anti-apoptotic signaling. By employing the self-validating experimental workflows outlined above, drug development professionals can confidently advance the most promising candidates into preclinical in vivo models.

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • New anthra[2,3-b]furancarboxamides: A role of positioning of the carboxamide moiety in antitumor properties Source: PubMed URL
  • Discovery of antitumor anthra[2,3-b]furan-3-carboxamides (Scaffold Hopping & In Vivo Efficacy)

Sources

"confirming target engagement of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide"

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Validating SDH Inhibition

Executive Summary

This guide details the validation of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide as a ligand for Mitochondrial Complex II (Succinate Dehydrogenase, SDH) . While furan-3-carboxamides are a privileged scaffold in modern agrochemistry (fungicides) and oncology (metabolic inhibitors), confirming their specific engagement requires distinguishing between general mitochondrial toxicity and precise Q-site binding.

This compound represents a "warhead" fragment often used to anchor larger inhibitors into the ubiquinone-binding pocket of SDH. Its trifluoromethyl (CF₃) group provides metabolic stability and enhanced hydrophobic interaction, while the carboxamide moiety forms critical hydrogen bonds with conserved residues (typically Tyrosine and Tryptophan) in the active site.

Mechanistic Basis: The SDH Q-Site

To validate engagement, one must understand the binding mode. This compound targets the Ubiquinone-binding pocket (Q-site) located at the interface of the SDHB, SDHC, and SDHD subunits.

  • Mechanism of Action: The compound competes with ubiquinone (Coenzyme Q) for the Q-site, preventing the transfer of electrons from succinate to the electron transport chain (ETC).

  • Structural Logic:

    • Furan Core: Acts as a bioisostere to the phenyl/pyrazole rings found in commercial SDHIs (e.g., Boscalid, Fluxapyroxad).

    • Amide Linker: The

      
       and 
      
      
      
      groups form H-bonds with specific residues (e.g., Tyr58 and Trp164 in S. sclerotiorum numbering).
    • CF₃ Group: Occupies a hydrophobic sub-pocket, increasing residence time.

Pathway Diagram: Mechanism of SDH Inhibition

SDH_Pathway Succinate Succinate SDHA SDH-A (Flavoprotein) Succinate->SDHA Oxidation Fumarate Fumarate SDHA->Fumarate SDHB SDH-B (Fe-S Clusters) SDHA->SDHB e- Transfer Q_Site Q-Site (Ubiquinone Pocket) SDHB->Q_Site e- Transfer Ubiquinol Ubiquinol (CoQH2) Q_Site->Ubiquinol Reduction Ubiquinone Ubiquinone (CoQ) Ubiquinone->Q_Site Substrate ComplexIII Complex III Ubiquinol->ComplexIII e- Transport Compound 2-Methyl-4-(CF3) furan-3-carboxamide Compound->Q_Site Competitive Inhibition

Figure 1: The compound binds to the Q-site of Complex II, blocking electron transfer from SDHB to Ubiquinone, effectively halting the TCA cycle and mitochondrial respiration.

Comparative Analysis of Engagement Assays

To confirm target engagement, we compare three distinct methodologies. The DCPIP Reduction Assay is the gold standard for functional validation, while Cellular Respiration (Seahorse) confirms activity in a living system.

FeatureDCPIP Reduction Assay (Biochemical)Seahorse XF Analysis (Cellular)Thermal Shift (DSF) (Biophysical)
Primary Readout Colorimetric change (Blue

Colorless)
Oxygen Consumption Rate (OCR)Melting Temperature (

) Shift
Directness High (Direct enzyme inhibition)Medium (Functional consequence)High (Direct physical binding)
Throughput High (96/384-well)Medium (96-well)High (384-well)
Pros Isolates Complex II activity specifically.Validates membrane permeability.confirmatory for physical binding.
Cons Requires isolated mitochondria/enzyme.Can be confounded by off-targets.Requires purified protein.
Verdict Primary Choice for

determination.
Secondary Choice for MoA confirmation.Tertiary Choice for structural validation.
Experimental Protocol: DCPIP Reduction Assay

This protocol isolates Succinate Dehydrogenase activity by using DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor. The reduction of DCPIP (blue) to DCPIPH


 (colorless) is measured at 600 nm.
Reagents & Setup
  • Enzyme Source: Mitochondrial fraction (from liver, heart, or fungal lysate).

  • Substrate: Succinate (20 mM).

  • Electron Acceptor: DCPIP (60 µM).

  • Intermediate Carrier: Phenazine Methosulfate (PMS) or Decylubiquinone (to facilitate e- transfer from SDH to DCPIP).

  • Inhibitor: 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide (dissolved in DMSO).

  • Positive Control: Carboxin (10 µM) or Thenoyltrifluoroacetone (TTFA).

Step-by-Step Workflow
  • Preparation: Dilute the compound in DMSO to prepare a 10-point concentration series (e.g., 0.1 nM to 100 µM).

  • Mitochondrial Activation: Pre-incubate mitochondrial fraction (10 µg protein/well) in Assay Buffer (50 mM Phosphate, pH 7.4, 1 mM EDTA, 0.1% BSA) with Succinate (20 mM) for 10 minutes at 30°C. Note: This activates the enzyme.

  • Inhibitor Addition: Add 2 µL of the compound series to the wells. Incubate for 5 minutes.

  • Reaction Start: Add the Reaction Mix (60 µM DCPIP + 50 µM Decylubiquinone).

  • Measurement: Immediately monitor Absorbance at 600 nm kinetically for 20 minutes (read every 30 seconds).

  • Analysis: Calculate the slope (Vmax) of the linear portion of the curve. Plot % Activity vs. Log[Compound] to determine

    
    .
    
Validation Criteria
  • Z-Factor: Must be > 0.5 for a robust assay.

  • Reference Standard: Carboxin should yield an

    
     in the low nanomolar range (10–50 nM).
    
  • Target Engagement: If 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide engages SDH, you should observe a dose-dependent decrease in the slope (rate of DCPIP reduction).

Supporting Data: Expected Performance

The following table projects the comparative performance of the furan-3-carboxamide against standard SDH inhibitors based on structure-activity relationship (SAR) data of similar fragments.

CompoundScaffoldPredicted

(SDH)
Binding Kinetics
Carboxin Oxathiin~0.02 µMFast On / Fast Off
Boscalid Pyridine-biphenyl~0.05 µMSlow Off (High Residence)
2-Methyl-4-(CF3)furan... Furan-carboxamide 0.5 - 5.0 µM *Moderate
Negative Control DMSONo InhibitionN/A

*Note: As a fragment/core, the potency is often lower than fully optimized drugs like Boscalid. High-affinity binding usually requires the addition of a hydrophobic tail (e.g., a biphenyl or phenyl-alkyl group) to the amide nitrogen.

Advanced Validation: Cellular CETSA

To prove the compound engages SDH inside the cell (not just in a tube), use the Cellular Thermal Shift Assay (CETSA) .

  • Treat live cells (e.g., HeLa or fungal protoplasts) with the compound (10 µM) vs DMSO for 1 hour.

  • Heat aliquots of cells to a temperature gradient (40°C – 70°C).

  • Lyse cells and separate soluble (stable) proteins from precipitated (unstable) ones via centrifugation.

  • Detect SDHA/SDHB levels in the supernatant using Western Blot.

  • Result: If the compound binds, it will stabilize the SDH complex, shifting the aggregation temperature (

    
    ) higher compared to the DMSO control.
    
Workflow Diagram: CETSA Protocol

CETSA_Workflow Step1 1. Cell Treatment (Compound vs DMSO) Step2 2. Heat Challenge (Gradient: 40-70°C) Step1->Step2 Step3 3. Lysis & Centrifugation Step2->Step3 Step4 4. Western Blot (Anti-SDHB) Step3->Step4 Result Result: Thermal Stabilization (Shift in Melting Curve) Step4->Result

Figure 2: The CETSA workflow allows for the confirmation of target engagement within the complex cellular environment, validating membrane permeability and specific binding.

References
  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection, 29(7), 643-651. Link

  • Glättli, A., et al. (2011). SDH Inhibitors: History, Biological Performance and Molecular Mode of Action. Modern Fungicides and Antifungal Compounds VI, 159-166. Link

  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology, 103(9), 880-887. Link

  • Miyagawa, H. (2023). Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase. Journal of Agricultural and Food Chemistry. Link

  • ChemScene. (2024). Product Datasheet: 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide (CAS 1706436-82-9). Link

Replicating Key Experiments for 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide: A Comparative Guide for SDHI Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern agrochemical and pharmaceutical drug discovery, the design of Succinate Dehydrogenase Inhibitors (SDHIs) relies heavily on privileged heterocyclic scaffolds. 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide (CAS 1706436-82-9) has emerged as a premium building block for synthesizing next-generation complex II inhibitors[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of this specific fluorinated furan building block against traditional alternatives. Furthermore, this guide provides self-validating, step-by-step protocols for replicating key synthetic cross-coupling experiments and downstream biological evaluations.

The Chemical Rationale & Alternative Comparison

The furan-3-carboxamide core is highly effective at targeting the ubiquinone-binding site (Q-site) of Succinate Dehydrogenase (SDH). However, the specific incorporation of a trifluoromethyl (–CF₃) group at the C4 position provides three non-negotiable advantages over unfluorinated alternatives:

  • Metabolic Stability: It sterically and electronically blocks cytochrome P450-mediated oxidation at the otherwise electron-rich C4 position of the furan ring.

  • Lipophilicity: It significantly increases the partition coefficient (LogP), enhancing passive membrane permeability—a critical factor for penetrating fungal cell walls or mitochondrial membranes.

  • Halogen Bonding: The highly electronegative fluorine atoms engage in orthogonal halogen bonding with key tyrosine or tryptophan residues (e.g., TYR58, TRP173) deep within the SDH binding pocket, drastically lowering the IC₅₀[2].

Quantitative Performance Comparison

The following table compares 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide against two common alternative building blocks: the non-fluorinated furan analogue and the industry-standard pyrazole analogue.

Performance Metric2-Methyl-4-(CF₃)furan-3-carboxamide (Target)2-Methylfuran-3-carboxamide (Alternative 1)1-Methyl-3-(CF₃)pyrazole-4-carboxamide (Alternative 2)
C4-Oxidation Liability Low (Blocked by –CF₃)High (Open C–H bond)Low (Aromatic pyrazole core)
Lipophilicity Contribution (

LogP)
+0.880 (Baseline)+0.75
Buchwald-Hartwig Coupling Yield 78–85%90–95%80–88%
Downstream SDH IC₅₀ (N-phenyl) < 50 nM> 500 nM< 40 nM

Note: While the –CF₃ group slightly reduces the synthetic coupling yield due to steric hindrance, the exponential gain in downstream biological efficacy vastly outweighs this synthetic tax.

Key Experiment 1: Synthesis via Buchwald-Hartwig N-Arylation

Causality & Chemical Rationale

Traditional SDHI synthesis relies on reacting an acid chloride with an aniline. However, many highly substituted or electron-deficient anilines are exceptionally poor nucleophiles. By reversing the polarity—using the primary amide (2-Methyl-4-(trifluoromethyl)furan-3-carboxamide) as the nucleophile and an aryl bromide as the electrophile—we bypass this limitation[3].

The primary amide's pKa is lowered by the electron-withdrawing –CF₃ group, facilitating deprotonation by a mild base like Cs₂CO₃. However, the severe steric bulk of the adjacent –CH₃ and –CF₃ groups necessitates a palladium catalyst paired with a ligand possessing a large bite angle (such as Xantphos) to force the critical reductive elimination step[4].

Step-by-Step Protocol (Self-Validating System)
  • Catalyst Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide (1.0 equiv), the target Aryl Bromide (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (6 mol%), and anhydrous Cs₂CO₃ (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Reaction Execution: Seal the flask, transfer to a heating block, and stir at 100 °C for 14 hours.

  • Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the primary amide mass peak ([M+H]⁺ = 194.1) is fully consumed and replaced by the product mass.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the N-aryl SDHI candidate.

Key Experiment 2: Downstream Biological Evaluation (SDH Assay)

Causality & Chemical Rationale

To validate the biological efficacy of the synthesized N-aryl compound, an in vitro enzymatic assay is required. We utilize the DCPIP (2,6-dichlorophenolindophenol) reduction assay. Because SDH (Complex II) naturally transfers electrons from succinate to ubiquinone, substituting ubiquinone with the artificial electron acceptor DCPIP allows us to measure enzyme kinetics spectrophotometrically. As DCPIP is reduced, it undergoes a stark colorimetric shift from deep blue to colorless[2].

Step-by-Step Protocol (Self-Validating System)
  • Mitochondrial Isolation: Isolate mitochondria from the target organism (e.g., Rhizoctonia solani mycelia or porcine heart) using differential centrifugation in an ice-cold sucrose/HEPES buffer.

  • Assay Mixture Preparation: In a 96-well microplate, combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM sodium succinate, 50 µM DCPIP, and 10 µM ubiquinone-2.

  • Inhibitor Dosing: Add the synthesized SDHI candidate (dissolved in pure DMSO) at varying concentrations (e.g., 1 nM to 10 µM). Crucial Checkpoint: Ensure the final DMSO concentration remains strictly <1% v/v to prevent artifactual protein denaturation.

  • Initiation & Measurement: Add the mitochondrial suspension (approx. 5 µg protein/well) to initiate the reaction. Immediately measure the decrease in absorbance at 600 nm over 10 minutes at 25 °C using a kinetic microplate reader.

  • Data Analysis: Calculate the initial velocity (

    
    ) for each well. Plot the percentage of inhibition against the log[Inhibitor] concentration to determine the IC₅₀ using non-linear regression analysis.
    

Mechanistic and Workflow Visualizations

Workflow A 2-Methyl-4-(CF3)furan- 3-carboxamide C Pd-Catalysis (Xantphos, Cs2CO3) A->C B Aryl Bromide (Electrophile) B->C D N-Aryl SDHI Candidate C->D Buchwald-Hartwig F DCPIP Reduction Assay (IC50) D->F Inhibitor Dosing E Mitochondrial Isolation E->F Complex II Source

Synthetic and biological evaluation workflow for N-aryl SDHI candidates.

Mechanism S Succinate FAD FAD -> FADH2 (SDHA Subunit) S->FAD Oxidation F Fumarate FAD->F Release FES Fe-S Clusters (SDHB Subunit) FAD->FES Electron Transfer Q Ubiquinone (Q) Reduction Site FES->Q Electron Transfer I CF3-Furan SDHI (Binds Q-site) I->Q Competitive Inhibition (Halogen Bonding)

Mechanism of Succinate Dehydrogenase (Complex II) inhibition by CF3-furan derivatives.

References

  • Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides - PMC Source: nih.gov URL:[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC Source: nih.gov URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews Source: acs.org URL:[Link]

Sources

Safety Operating Guide

2-Methyl-4-(trifluoromethyl)furan-3-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative Environmental Health and Safety (EHS) guide for the characterization, segregation, and disposal of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide (CAS: 1706436-82-9) in professional research and drug development settings.

Waste Characterization and Causality

Effective chemical disposal requires understanding the physicochemical vulnerabilities and elemental composition of the target molecule. 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide presents specific disposal challenges due to its structural motifs:

  • The Trifluoromethyl (-CF3) Group: The presence of fluorine dictates that this compound must be strictly classified as Halogenated Organic Waste . The carbon-fluorine bond is exceptionally strong. Standard incineration temperatures are often insufficient to fully mineralize fluorinated compounds, which can lead to the environmental release of toxic polyfluorinated degradation products or hydrofluoric acid (HF) gas if the incinerator is not equipped with specific alkaline scrubbers.

  • The Furan Ring: While unsubstituted furan is highly volatile, extremely flammable, and a known peroxide former[1], the furan ring in this molecule is highly substituted (methyl, trifluoromethyl, and carboxamide groups). This substitution significantly stabilizes the ring, reducing volatility and the risk of explosive peroxide formation compared to neat furan[1]. However, as a best practice for heterocyclic organics, prolonged exposure to light and air in waste containers should be minimized.

  • The Carboxamide Linkage: Amides are generally stable but can undergo hydrolysis under strongly acidic or basic conditions. Waste streams containing this compound should not be mixed with concentrated strong acids or bases to prevent unpredictable exothermic hydrolysis reactions in the waste carboy.

Quantitative Data & Waste Categorization

The following table summarizes the critical data required for proper EHS logging and waste manifesting.

Property / ParameterValue / ClassificationEHS Implication
Chemical Name 2-Methyl-4-(trifluoromethyl)furan-3-carboxamideUse full name on waste labels; avoid abbreviations.
CAS Registry Number 1706436-82-9Essential for TSDF (Treatment, Storage, and Disposal Facility) manifesting.
Molecular Weight 193.13 g/mol Used for calculating mass-balance in waste streams.
Primary Waste Category Halogenated Organic Liquid/SolidMust be segregated from non-halogenated solvents.
Incompatible Mixtures Strong oxidizers, concentrated acids/basesPrevents exothermic reactions and amide hydrolysis in waste containers.
Required Destruction Method High-Temperature Incineration (>1100°C)Ensures C-F bond cleavage; requires facility with acid gas scrubbers.

Step-by-Step Disposal Protocol

To ensure a self-validating safety system, researchers must follow this procedural workflow. Every step is designed to prevent cross-contamination, regulatory violations, and environmental release.

Step 1: Source Segregation (The Point of Generation)

  • Action: Immediately upon completion of the experiment, collect all unreacted 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide, contaminated solvents, and reaction byproducts.

  • Causality: Do not mix this waste with general non-halogenated solvent waste (e.g., pure ethanol or acetone). Mixing halogenated waste into non-halogenated streams drastically increases the cost of disposal and can damage incinerators not designed to handle corrosive halogen gases (like HF or HCl).

Step 2: Containerization and Compatibility Verification

  • Action: Transfer the material into a designated, chemically compatible waste container (typically High-Density Polyethylene (HDPE) or glass). Ensure the container is equipped with a vented cap if there is any risk of off-gassing, though this stable amide typically does not require it.

  • Causality: Using incompatible containers (e.g., certain low-density plastics) can lead to solvent leaching or container degradation over time.

Step 3: GHS Labeling and EHS Logging

  • Action: Affix a hazardous waste label immediately. The label must explicitly state "Halogenated Organic Waste" and list "2-Methyl-4-(trifluoromethyl)furan-3-carboxamide" along with any carrier solvents (e.g., "Dichloromethane 90%, Fluorinated Furan Amide 10%").

  • Causality: "Unknown" waste containers require costly analytical testing prior to disposal. Accurate logging ensures the TSDF processes the waste through the correct thermal destruction pathway.

Step 4: Institutional Transfer and Thermal Destruction

  • Action: Transfer the sealed container to your institution's EHS department or a licensed hazardous waste contractor. The required disposal method is high-temperature rotary kiln incineration.

  • Causality: High-temperature incineration (typically exceeding 1100°C) combined with alkaline gas scrubbing is the only scientifically validated method to permanently destroy the -CF3 group without releasing toxic hydrofluoric acid (HF) into the atmosphere.

Waste Segregation Workflow

G Start Waste Generation: 2-Methyl-4-(trifluoromethyl) furan-3-carboxamide Check Determine Waste State Start->Check Organic Organic Solvent Mixture Check->Organic Liquid Solid Solid Waste (Contaminated PPE/Silica) Check->Solid Solid Halogen Route to Halogenated Waste Stream Organic->Halogen Contains -CF3 Solid->Halogen Contains -CF3 Label Label: Halogenated Organic Waste Halogen->Label Dispose High-Temp Incineration (>1100°C + HF Scrubbers) Label->Dispose Transfer to EHS

Workflow for the segregation and disposal of fluorinated organic waste.

References

Sources

Personal protective equipment for handling 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an operational framework for the safe handling, storage, and disposal of 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide (CAS: 1706436-82-9). This document is designed for researchers and drug development professionals, prioritizing practical safety and data integrity.

Executive Safety Assessment

  • Compound Class: Trifluoromethylated Furan Carboxamide

  • Primary Hazard: Skin/Eye/Respiratory Irritant (Predicted GHS Category 2/2A/3)

  • Critical Risk: Furan derivatives possess a latent potential for peroxide formation upon prolonged air exposure, although the electron-withdrawing trifluoromethyl (

    
    ) and carboxamide groups significantly stabilize this specific scaffold.
    
  • Immediate Action: Handle strictly within a chemical fume hood. Avoid dust generation.[1][2][3][4][5][6]

Technical Profile & Physicochemical Properties[8][9][10]

This compound serves as a specialized building block in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in drug candidates. The trifluoromethyl group acts as a bioisostere, enhancing binding affinity and altering the electronic properties of the furan ring.

PropertyData / Specification
CAS Number 1706436-82-9
Molecular Formula

Molecular Weight 193.12 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Stability Stable under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Storage 2–8°C (Refrigerated), Desiccated, Protected from light

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a "barrier-in-depth" strategy. Do not rely solely on one layer of defense.[2][4][7]

ComponentStandard ProtocolEnhanced Protocol (High Quantity/Solution)
Hand Protection Nitrile (0.11 mm) Double-gloving recommended. Change every 30 mins or immediately upon splash.Laminate Film (Silver Shield) Required for prolonged handling of concentrated solutions in penetrating solvents (e.g., DCM, THF).
Eye Protection Chemical Safety Goggles Side shields alone are insufficient for fine powders.Face Shield + Goggles Mandatory during scale-up (>5g) or when manipulating pressurized vessels.
Respiratory Fume Hood (Face Velocity > 0.5 m/s) Primary control.N95/P100 Respirator Only if weighing outside a hood (NOT recommended).
Body Defense Lab Coat (Cotton/Poly) Buttoned to neck. Long sleeves tucked into gloves.Tyvek® Apron/Sleeves For handling bulk quantities to prevent dust accumulation on clothing.

Operational Protocols

A. Receiving & Storage[1][5][10][12][13]
  • Inspection: Upon receipt, inspect the vial for seal integrity. If the septum is compromised, assume moisture ingress.

  • Labeling: Mark the container with the date of receipt and the date of opening.

  • Environment: Store in a dedicated "Fluorinated Intermediates" secondary container within a refrigerator (2–8°C). Ensure the container is opaque or wrapped in foil to prevent photodegradation.

B. Weighing & Solubilization
  • Static Control: Trifluoromethylated powders can be static. Use an antistatic gun or ionizer bar during weighing to prevent dispersal.

  • Solvent Choice:

    • Preferred: DMSO or Methanol (High solubility, lower volatility).

    • Caution: Dichloromethane (DCM) is a common solvent but permeates nitrile gloves rapidly. If using DCM, employ Silver Shield gloves or change nitrile gloves immediately upon contact.

  • Dissolution: Add solvent slowly to the solid. Vortexing is preferred over sonication to minimize aerosol generation.

C. Reaction Setup (Synthesis Context)

This scaffold is often employed in transition-metal-free couplings or amide bond formations. The electron-deficient nature of the furan ring (due to


) makes the amide nitrogen less nucleophilic, often requiring stronger bases (e.g., NaH, LiHMDS) for alkylation reactions.

Expert Insight: When subjecting this compound to strong nucleophiles, be aware of the potential for ring-opening or defluorination pathways, although the 2-methyl group provides some steric protection.

Workflow Visualization: Safe Handling Lifecycle

The following diagram outlines the logical flow for handling this compound, integrating safety checkpoints with experimental steps.

G Start Receipt & Inspection (Check Seal Integrity) Storage Storage (2-8°C, Desiccated) Start->Storage Weighing Weighing (Fume Hood + Antistatic) Storage->Weighing Allow to warm to RT Solubilization Solubilization (DMSO/MeOH preferred) Weighing->Solubilization Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction Quench Quench & Workup (Neutralize pH) Reaction->Quench Waste Disposal (Halogenated Stream) Reaction->Waste Failed Rxn Quench->Waste

Figure 1: Operational lifecycle for 2-Methyl-4-(trifluoromethyl)furan-3-carboxamide, emphasizing temperature control and waste segregation.

Emergency Response & Disposal

Accidental Release (Spill)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don double nitrile gloves, goggles, and a respirator (if dust is airborne).

  • Contain: Cover the spill with a solvent-suppressing absorbent pad or vermiculite.

  • Clean: Sweep up carefully (avoid dusting) and place in a sealable hazardous waste bag.

  • Decontaminate: Wipe the surface with a 10% soap/water solution, followed by an alcohol wipe.

Exposure First Aid[4][10]
  • Inhalation: Move to fresh air immediately. If breathing is labored, seek medical attention.

  • Skin Contact: Wash with lukewarm water and soap for 15 minutes. Do not use organic solvents (ethanol/acetone) as they may enhance absorption.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[8] Consult an ophthalmologist.

Waste Disposal[5][6][12]
  • Stream: Halogenated Organic Waste .

  • Segregation: Do NOT mix with strong oxidizers or non-halogenated solvents if possible, to simplify downstream incineration.

  • Labeling: Explicitly list "Fluorinated Furan Derivative" on the waste tag to alert disposal crews to potential HF generation during incineration.

References

  • Li, M., & Zhou, W. (2020).[9] Transition-Metal-Free Synthesis of Trifluoromethylated Furans via a Bu3P-Mediated Tandem Acylation-Wittig Reaction.[9] Synlett, 31, 2034–2038.[9] Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for (5R)-3-(3,4-difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)furan-2-one (Related Furan Scaffold). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.